Hpk1-IN-11
Description
Properties
Molecular Formula |
C27H25N5O2 |
|---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
5-(2-methoxyphenyl)-3-(3-methyl-2,4,4a,5-tetrahydro-1H-pyrazino[2,1-c][1,4]benzoxazin-8-yl)-1H-indazole-6-carbonitrile |
InChI |
InChI=1S/C27H25N5O2/c1-31-9-10-32-19(15-31)16-34-26-12-17(7-8-24(26)32)27-22-13-21(18(14-28)11-23(22)29-30-27)20-5-3-4-6-25(20)33-2/h3-8,11-13,19H,9-10,15-16H2,1-2H3,(H,29,30) |
InChI Key |
WAYLJBYFOHIPAC-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN2C(C1)COC3=C2C=CC(=C3)C4=NNC5=C4C=C(C(=C5)C#N)C6=CC=CC=C6OC |
Origin of Product |
United States |
Foundational & Exploratory
Hpk1-IN-11 and its Pharmacological Effect on Dendritic Cell Function
An In-depth Technical Guide:
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document details the role of Hematopoietic Progenitor Kinase 1 (HPK1) as a negative regulator of dendritic cell (DC) function and explores the therapeutic potential of its pharmacological inhibition by small molecules like Hpk1-IN-11.
Executive Summary
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] It has been identified as a critical intracellular immune checkpoint that attenuates signaling pathways downstream of the T-cell and B-cell receptors.[1][2] Emerging evidence reveals that HPK1 also plays a significant negative regulatory role in dendritic cells (DCs), the most potent antigen-presenting cells and crucial mediators for initiating adaptive immunity.[3][4]
Genetic knockout studies in mice have consistently demonstrated that the absence of HPK1 in DCs leads to a hyper-activated phenotype, characterized by increased expression of co-stimulatory molecules, enhanced production of pro-inflammatory cytokines, and superior T-cell priming capabilities.[3][5][6] This makes HPK1 an attractive therapeutic target for cancer immunotherapy. Pharmacological inhibition with small molecules aims to replicate these genetic findings to boost anti-tumor immunity.[7][8]
This guide summarizes the quantitative effects of HPK1 inhibition on DC function, provides detailed experimental protocols for studying these effects, and visualizes the core signaling pathways and experimental workflows.
The HPK1 Signaling Pathway in Immune Cells
HPK1 functions as a negative feedback regulator following immune receptor stimulation. In T-cells, upon T-Cell Receptor (TCR) engagement, HPK1 is recruited to the SLP-76 (Src homology 2 domain containing leukocyte protein of 76 kDa) signaling complex.[2] Activated HPK1 then phosphorylates SLP-76 at Serine 376, which leads to the recruitment of 14-3-3 proteins and subsequent ubiquitination and proteasomal degradation of SLP-76.[1] This action dismantles the signaling complex, thereby attenuating downstream pathways involving PLCγ1 and ERK, and ultimately dampening T-cell activation.[1] While the pathway in DCs is less defined, HPK1 is known to negatively regulate the AP-1, NFAT, and NF-κB pathways, which are critical for DC activation and cytokine production.[3][4]
Effects of HPK1 Inhibition on Dendritic Cell Phenotype and Function
Inhibition or genetic deletion of HPK1 significantly enhances the maturation and function of dendritic cells. This is primarily observed through the upregulation of surface markers essential for T-cell interaction and an increase in the secretion of key pro-inflammatory cytokines.
Data Presentation
Table 1: Effect of HPK1 Inhibition/Deletion on DC Co-stimulatory Molecules
| Molecule | Model System | Observation | Method | Citation(s) |
|---|---|---|---|---|
| CD80 | Murine BMDCs | Higher surface expression | HPK1 Knockout | [3][5][6] |
| CD86 | Murine BMDCs | Higher surface expression | HPK1 Knockout | [3][5][6] |
| Human Monocyte-Derived DCs | Increased expression | HPK1 Inhibitor (CompK) | [9] | |
| Human Freshly Isolated DCs | Enhanced expression | HPK1 Inhibitor (1 µM) | [10] | |
| I-Ab (MHC-II) | Murine BMDCs | Higher surface expression | HPK1 Knockout | [3][6] |
| HLA-DR | Human Monocyte-Derived DCs | Increased expression | HPK1 Inhibitor (CompK) | [9] |
| CD40 | Murine BMDCs | Increased expression | HPK1 Knockout |[11] |
Table 2: Effect of HPK1 Inhibition/Deletion on DC Cytokine Production
| Cytokine | Model System | Observation | Method | Citation(s) |
|---|---|---|---|---|
| IL-1β | Human DCs | Increased secretion | HPK1 Inhibitor (1 µM) | [10] |
| Murine BMDCs | Increased production | HPK1 Knockout | [3][6] | |
| IL-6 | Murine BMDCs | Increased production | HPK1 Knockout | [3][6] |
| IL-12 | Murine BMDCs | Increased production | HPK1 Knockout | [3][5][6] |
| TNF-α | Murine BMDCs | Increased production | HPK1 Knockout | [3][6] |
| IL-10 | Murine BMDCs | Reduced levels | HPK1 Knockout |[5] |
Note: BMDC stands for Bone Marrow-Derived Dendritic Cell.
Interestingly, one study using a pharmacological inhibitor known as "Compound 1" reported that it did not enhance the function of mouse or human DCs stimulated with LPS, suggesting a potential discrepancy between genetic knockout and the effects of certain small molecule inhibitors.[2]
Impact on T-Cell Priming and Anti-Tumor Response
The enhanced maturation state of HPK1-deficient or inhibited DCs translates directly to a more potent ability to prime T-cells. These DCs are superior at stimulating T-cell proliferation both in vitro and in vivo.[3][4] This heightened activity is critical for generating a robust anti-tumor immune response. Studies using murine cancer models have shown that HPK1-deficient DCs are more effective at eliminating established tumors when used as a basis for a cancer vaccine.[3][6][8]
Detailed Experimental Protocols
The following protocols are generalized methodologies based on published literature for assessing the effect of HPK1 inhibitors on dendritic cells.
Protocol 4.1: Generation of Mouse Bone Marrow-Derived DCs (BMDCs)
-
Isolation: Harvest bone marrow from the femurs and tibias of mice.
-
Culture: Resuspend progenitor cells at 1 x 106 cells/mL in RPMI-1640 medium supplemented with 10% FBS, antibiotics, and 10-20 ng/mL of recombinant murine GM-CSF.[12]
-
Differentiation: Plate the cell suspension in non-tissue culture treated plates. Incubate at 37°C and 5% CO2.
-
Feeding: On day 3, add fresh, warm medium containing GM-CSF.
-
Harvest: On days 6-8, harvest the non-adherent and loosely adherent cells, which are immature BMDCs.
Protocol 4.2: DC Maturation and HPK1 Inhibition Assay
-
Plating: Seed immature DCs (from Protocol 4.1 or human-derived) in appropriate culture plates.
-
Inhibitor Treatment: Pre-treat the cells with this compound (e.g., at 1 µM concentration) or a vehicle control (DMSO) for 1-2 hours.[10]
-
Stimulation: Add a maturation stimulus such as LPS (100 ng/mL) and/or IFN-γ to the culture.[2][10]
-
Incubation: Incubate the cells for the desired period (e.g., 24-40 hours).[10]
-
Harvesting: After incubation, carefully collect the culture supernatant for cytokine analysis and harvest the cells for flow cytometry.
Protocol 4.3: Analysis of DC Surface Markers by Flow Cytometry
-
Harvest Cells: Collect DCs from the maturation assay.
-
Staining: Stain cells with fluorescently-conjugated antibodies specific for surface markers (e.g., anti-CD11c, anti-MHC-II, anti-CD80, anti-CD86, anti-CD40) in FACS buffer.
-
Acquisition: Analyze the stained cells using a flow cytometer.
-
Analysis: Gate on the live, single DC population (e.g., CD11c+) and quantify the expression levels (Mean Fluorescence Intensity) of the maturation markers.
Protocol 4.4: Mixed Lymphocyte Reaction (MLR) for T-Cell Proliferation
-
Prepare DCs: Generate and mature DCs in the presence of this compound or vehicle control as described in Protocol 4.2. Optionally, pulse them with a specific antigen.[13]
-
Isolate T-cells: Isolate allogeneic or antigen-specific CD4+ or CD8+ T-cells from a donor. Label the T-cells with a proliferation tracking dye like CFSE.
-
Co-culture: Co-culture the treated DCs with the labeled T-cells at various DC:T-cell ratios (e.g., 1:5, 1:10).[13]
-
Incubation: Incubate the co-culture for 3-5 days.
-
Analysis: Harvest the cells and analyze T-cell proliferation by measuring the dilution of the CFSE dye via flow cytometry. Each cell division halves the dye's fluorescence intensity.
Conclusion and Future Directions
The inhibition of HPK1 in dendritic cells represents a highly promising strategy for cancer immunotherapy. By blocking this negative regulator, small molecules like this compound can potentially unleash the full antigen-presenting and T-cell stimulatory capacity of DCs. The data from genetic knockout models are compelling, showing clear enhancements in DC maturation, cytokine production, and anti-tumor efficacy.
However, the field must address the observed discrepancies between genetic deletion and the effects of some pharmacological inhibitors. Future work should focus on:
-
Characterizing the specificity and potency of novel HPK1 inhibitors in primary human DCs.
-
Elucidating the precise downstream signaling events affected by HPK1 in DCs beyond the known T-cell pathways.
-
Evaluating the in vivo efficacy of HPK1 inhibitors in syngeneic tumor models, both as a monotherapy and in combination with other immunotherapies like checkpoint blockade.
A thorough understanding of these aspects will be crucial for the successful clinical translation of HPK1 inhibitors as a novel class of immuno-oncology agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hematopoietic progenitor kinase 1 is a negative regulator of dendritic cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Hematopoietic Progenitor Kinase 1 Is a Negative Regulator of Dendritic Cell Activation | Semantic Scholar [semanticscholar.org]
- 5. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 6. researchgate.net [researchgate.net]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. HPK1 as a novel target for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. arcusbio.com [arcusbio.com]
- 11. Neurokinin-1 receptor agonists bias therapeutic dendritic cells to induce type 1 immunity by licensing host dendritic cells to produce IL-12 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Comprehensive Experimental Guide to Studying Cross-Presentation in Dendritic Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
Hpk1-IN-11 and the Negative Regulation of T-Cell Receptor Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), has emerged as a critical negative regulator of immune cell function, making it a high-priority target in immuno-oncology.[1][2][3] Expressed predominantly in hematopoietic cells, HPK1 acts as an intracellular checkpoint, attenuating T-cell receptor (TCR) signaling to maintain immune homeostasis.[2][4] However, tumors can exploit this mechanism to evade immune surveillance.[2] Consequently, inhibiting HPK1 presents a compelling therapeutic strategy to unleash a potent anti-tumor immune response by enhancing the activation, proliferation, and effector functions of T-cells.[2][5]
A multitude of small molecule inhibitors targeting HPK1 are currently under investigation, with several advancing into clinical trials.[6][7][8] Hpk1-IN-11 is described as a potent inhibitor of HPK1 with potential for research in related diseases.[9] While detailed public data on this compound is limited, this guide will provide an in-depth overview of the core mechanism of HPK1-mediated negative regulation of TCR signaling. It will leverage publicly available data from other well-characterized HPK1 inhibitors to illustrate the quantitative effects, key experimental protocols, and signaling pathways relevant to the development of compounds in this class.
The Role of HPK1 in the T-Cell Receptor (TCR) Signaling Pathway
Upon engagement of the TCR with an antigen-MHC complex, a complex signaling cascade is initiated to drive T-cell activation, proliferation, and differentiation. HPK1 functions as a crucial brake within this cascade.[10][11]
-
Activation : Following TCR engagement, HPK1 is recruited to the signalosome and becomes catalytically active.[10][11]
-
Substrate Phosphorylation : Activated HPK1 phosphorylates the adaptor protein SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa) at a key serine residue, Ser376.[5][12][13]
-
Negative Regulation : The phosphorylation of SLP-76 at Ser376 creates a docking site for 14-3-3 proteins.[10][14] This binding event leads to the subsequent ubiquitination and proteasomal degradation of SLP-76.[5][8]
-
Signal Attenuation : The degradation of SLP-76 destabilizes the TCR signaling complex, thereby attenuating downstream activation of critical pathways involving PLCγ1 and ERK.[12][15] This dampens T-cell activation, reduces cytokine production (e.g., IL-2), and limits proliferation.[10][15]
Therapeutic Rationale for HPK1 Inhibition
The pharmacological inhibition of HPK1's kinase activity is designed to prevent the phosphorylation of SLP-76 at Ser376.[5] This action preserves the integrity of the TCR signalosome, leading to sustained downstream signaling and a more robust anti-tumor immune response.[2][4] This enhanced T-cell functionality includes increased cytokine secretion, improved viral clearance, and greater restraint of tumor growth.[1]
Quantitative Data on Representative HPK1 Inhibitors
The following tables summarize biochemical and cellular activity data for several publicly disclosed HPK1 inhibitors, demonstrating the typical potency and effects expected from this class of compounds.
Table 1: Biochemical Potency of HPK1 Inhibitors
| Compound | HPK1 IC₅₀ (nM) | Assay Type | Reference |
|---|---|---|---|
| Compound 1 | 0.0465 | Biochemical | [4] |
| KHK-6 | 20 | Kinase Activity | [16] |
| Compound 17 | N/A (pM potency reported) | TR-FRET | [17] |
| Compound 22 | N/A (pM potency reported) | TR-FRET | [17] |
| M074-2865 | 2930 (2.93 µM) | Kinase Inhibition | [8] |
| ZYF0033 (Compound 4) | 5.7 ± 3.9 | Biochemical | [18] |
| GNE-1858 | 1.9 | Biochemical | [8] |
| BMS Compound K | 2.6 | Biochemical |[8] |
Table 2: Cellular Activity of HPK1 Inhibitors
| Compound | Cell Type | Assay | Potency (EC₅₀/IC₅₀) | Reference |
|---|---|---|---|---|
| Compound 1 | Human T-cells | pSLP-76 ELISA | < 20 nM | [4] |
| NDI-101150 | Primary Human T-cells | IL-2 Production (PGE₂ suppression) | Dose-responsive increase | [3] |
| NDI-101150 | Primary Human T-cells | IFN-γ Production (TGF-β suppression) | Dose-responsive increase | [3] |
| KHK-6 | PBMCs | pSLP-76 (S376) | Dose-dependent inhibition | [16] |
| Compound 17 | PBMCs | IL-2 Production | 12 nM | [17] |
| Compound 22 | PBMCs | pSLP-76 | 78 nM | [17] |
| Spiro-azaindoline 2 | Human pan T-cells | IL-2 Secretion | Dose-dependent increase |[18] |
Table 3: Effect of HPK1 Inhibitor KHK-6 on T-Cell Activation Markers [16]
| T-Cell Subset | Activation Marker | Effect of KHK-6 |
|---|---|---|
| CD4⁺ T-cells | CD69⁺ | Significant increase |
| CD4⁺ T-cells | CD25⁺ | Significant increase |
| CD4⁺ T-cells | HLA-DR⁺ | Significant increase |
| CD8⁺ T-cells | CD69⁺ | Significant increase |
| CD8⁺ T-cells | CD25⁺ | Significant increase |
| CD8⁺ T-cells | HLA-DR⁺ | Significant increase |
Key Experimental Protocols
Detailed and robust methodologies are crucial for evaluating the efficacy and mechanism of action of HPK1 inhibitors. Below are protocols for key assays.
HPK1 Biochemical Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant HPK1.
Methodology: A common method is a radiometric assay or a time-resolved fluorescence energy transfer (TR-FRET) assay.[16][19]
-
Reaction Mixture Preparation : Prepare a reaction buffer containing MOPS, EDTA, magnesium acetate, and a substrate (e.g., myelin basic protein).[20]
-
Compound Incubation : Add serial dilutions of the test inhibitor (e.g., this compound) to the wells of a microplate.
-
Enzyme Addition : Add recombinant human HPK1 enzyme to each well and incubate briefly.[20]
-
Reaction Initiation : Initiate the kinase reaction by adding a mixture of [γ-³³P]-ATP (for radiometric assay) or unlabeled ATP and detection reagents (for TR-FRET).[19][20]
-
Incubation : Allow the reaction to proceed for a defined period (e.g., 40 minutes) at room temperature.[20]
-
Detection :
-
Data Analysis : Calculate the percent inhibition relative to a DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cellular Phospho-SLP-76 (Ser376) Inhibition Assay
This assay measures the on-target effect of the inhibitor in a cellular context by quantifying the phosphorylation of HPK1's direct substrate, SLP-76.
Methodology:
-
Cell Culture : Use human peripheral blood mononuclear cells (PBMCs) or a human T-cell line like Jurkat.[6][21]
-
Compound Treatment : Pre-incubate the cells with various concentrations of the HPK1 inhibitor or DMSO vehicle control for 1-2 hours.[6][16]
-
T-Cell Stimulation : Activate the T-cells by adding plate-bound or bead-conjugated anti-CD3 and anti-CD28 antibodies for a short duration (e.g., 30 minutes).[6][21]
-
Cell Lysis : Immediately stop the stimulation and lyse the cells in ice-cold lysis buffer containing phosphatase and protease inhibitors.
-
Quantification :
-
Western Blot : Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for pSLP-76 (Ser376) and total SLP-76 (as a loading control).[21]
-
Flow Cytometry : Fix and permeabilize cells, then stain with a fluorescently-conjugated antibody against pSLP-76 (Ser376) and analyze on a flow cytometer.[12]
-
-
Data Analysis : Quantify the pSLP-76 signal relative to the total SLP-76 or a housekeeping protein. Determine the IC₅₀ value from the dose-response curve.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful biophysical method to verify direct binding of a drug to its target protein in a native cellular environment, based on ligand-induced thermal stabilization.
Methodology: [22]
-
Cell Treatment : Treat intact cells (e.g., Jurkat T-cells) with the HPK1 inhibitor or vehicle (DMSO) and incubate for 1 hour at 37°C to allow for cell penetration and target binding.[23]
-
Heating : Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 37°C to 61°C) for 3 minutes using a thermal cycler. A no-heat control is maintained at room temperature.[22][23]
-
Cell Lysis : Lyse the cells by freeze-thaw cycles or sonication.
-
Fractionation : Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by high-speed centrifugation.
-
Detection : Analyze the amount of soluble HPK1 remaining in the supernatant from each temperature point using Western Blot or another protein quantification method like ELISA.
-
Data Analysis : Plot the amount of soluble HPK1 as a function of temperature for both vehicle- and drug-treated samples. A shift in the melting curve to higher temperatures in the drug-treated sample confirms target engagement.
Conclusion
HPK1 is a well-validated, high-value target for cancer immunotherapy due to its role as an intrinsic negative regulator of T-cell activation.[2][6] The inhibition of its kinase activity by small molecules prevents the degradation of the key adaptor protein SLP-76, thereby "releasing the brakes" on T-cells and augmenting their anti-tumor functions.[5][21] This leads to enhanced cytokine production, proliferation, and resistance to suppressive signals within the tumor microenvironment.[3][4][21] While specific data for this compound is not extensively available in public literature, the data from representative inhibitors clearly demonstrate the potent, on-target effects achievable with this therapeutic strategy. The continued development of potent and selective HPK1 inhibitors, evaluated through robust biochemical and cellular assays, holds significant promise for improving outcomes for patients with cancer, both as a monotherapy and in combination with other immunotherapies like checkpoint blockade.[4][7]
References
- 1. onclive.com [onclive.com]
- 2. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation | PLOS One [journals.plos.org]
- 6. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 7. HPK1 Inhibitors: Revolutionizing Immuno-Oncology Approaches [delveinsight.com]
- 8. Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound|CAS 2734167-68-9|DC Chemicals [dcchemicals.com]
- 10. academic.oup.com [academic.oup.com]
- 11. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. wp.ryvu.com [wp.ryvu.com]
- 14. Hematopoietic progenitor kinase 1 negatively regulates T cell receptor signaling and T cell-mediated immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chemrxiv.org [chemrxiv.org]
- 19. Development of High-Throughput Assays for Evaluation of Hematopoietic Progenitor Kinase 1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
- 22. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 23. biorxiv.org [biorxiv.org]
An In-depth Technical Guide to a Representative Small Molecule HPK1 Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available information on the specific small molecule inhibitor Hpk1-IN-11 (CAS 2734167-68-9) is limited, primarily identifying it as a potent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitor originating from patent literature[1][2]. An in-depth technical guide with comprehensive data and protocols for this specific molecule cannot be constructed from the available public data. Therefore, this guide will focus on the core properties of a representative, well-characterized, potent, and selective small molecule HPK1 inhibitor, based on composite data from publicly available research on similar molecules.
Introduction: HPK1 as a Key Immuno-Oncology Target
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[3][4] It functions as a critical negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways.[3][5][6] In the context of cancer, HPK1 acts as an intracellular immune checkpoint, dampening the anti-tumor immune response.[7][8]
Upon TCR engagement, HPK1 is activated and phosphorylates the adaptor protein SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa) at Serine 376.[6][9] This phosphorylation event leads to the recruitment of the 14-3-3 protein, causing the ubiquitination and subsequent proteasomal degradation of SLP-76.[6] The destabilization of the TCR signaling complex attenuates T-cell activation, proliferation, and cytokine production.[5][6]
Genetic knockout or pharmacological inhibition of HPK1's kinase activity has been shown to enhance T-cell activation, augment cytokine secretion (e.g., IL-2, IFN-γ), and promote anti-tumor immunity in preclinical models.[4][10][11] This makes small molecule inhibitors of HPK1 a promising therapeutic strategy in immuno-oncology, both as monotherapy and in combination with other immunotherapies like PD-1 checkpoint inhibitors.[3][7]
Core Properties of a Representative HPK1 Inhibitor
This section details the properties of a representative ATP-competitive small molecule HPK1 inhibitor, herein referred to as "HPK1i-Rep."
Mechanism of Action
HPK1i-Rep functions by binding to the ATP-binding pocket of the HPK1 kinase domain, preventing the phosphorylation of its downstream substrates. By inhibiting the catalytic activity of HPK1, the inhibitor blocks the negative feedback loop on TCR signaling. This leads to sustained T-cell activation, enhanced effector functions, and a more robust anti-tumor immune response.[5][12]
Biochemical and Cellular Activity
The potency and cellular effects of HPK1i-Rep are summarized below. Data is compiled from studies on various potent and selective HPK1 inhibitors.[3][7]
Table 1: Biochemical and Cellular Activity of HPK1i-Rep
| Parameter | Assay Type | Species | Value | Reference |
| Biochemical Potency | ||||
| HPK1 IC₅₀ | ADP-Glo Kinase Assay | Human | < 10 nM | [3][7] |
| Cellular Activity | ||||
| pSLP-76 (Ser376) IC₅₀ | Jurkat T-Cell ELISA | Human | < 50 nM | [3] |
| IL-2 Secretion EC₅₀ | Activated Human PBMCs | Human | < 100 nM | [3][11] |
| IFN-γ Secretion | Activated Human PBMCs | Human | Significant increase | [3][11] |
| T-Cell Proliferation | Activated Human T-Cells | Human | Increased proliferation | [10] |
| Reversal of Suppression | PGE₂ or Adenosine-treated T-Cells | Human | Full reversal of suppression | [3][13] |
Kinase Selectivity
A critical attribute for an HPK1 inhibitor is high selectivity against other kinases, especially within the MAP4K family, to minimize off-target effects.
Table 2: Kinase Selectivity Profile of HPK1i-Rep
| Kinase Target | Fold Selectivity vs. HPK1 | Rationale for Monitoring | Reference |
| MAP4K2 (GCK) | > 100-fold | Closely related family member | [7] |
| MAP4K3 (GLK) | > 100-fold | Closely related family member | [7] |
| MAP4K4 (HGK) | > 100-fold | Closely related family member | [7] |
| MAP4K5 (KHS) | > 100-fold | Closely related family member | [7] |
| MAP4K6 (MINK1) | > 100-fold | Closely related family member | [7] |
Signaling Pathways & Experimental Workflows
HPK1 Signaling Pathway in T-Cells
The following diagram illustrates the central role of HPK1 in negatively regulating the T-cell receptor signaling cascade and the point of intervention for an HPK1 inhibitor.
Experimental Workflow: Cellular pSLP-76 Assay
This diagram outlines the workflow for quantifying the inhibition of HPK1 kinase activity in a cellular context by measuring the phosphorylation of its direct substrate, SLP-76.
References
- 1. This compound|CAS 2734167-68-9|DC Chemicals [dcchemicals.com]
- 2. This compound | HPK1抑制剂 | MCE [medchemexpress.cn]
- 3. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPK1 Inhibitors: Revolutionizing Immuno-Oncology Approaches [delveinsight.com]
- 5. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation | PLOS One [journals.plos.org]
- 10. Critical role of kinase activity of hematopoietic progenitor kinase 1 in anti-tumor immune surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. What are HPK1 modulators and how do they work? [synapse.patsnap.com]
- 13. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
Hpk1-IN-11 and Its Impact on Cytokine Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, has emerged as a critical negative regulator of T-cell activation. Its inhibition is a promising strategy in immuno-oncology to enhance anti-tumor immunity. This technical guide provides an in-depth overview of the impact of HPK1 inhibition, using representative data from potent and selective inhibitors, on cytokine production. It details the underlying signaling pathways, provides comprehensive experimental protocols for assessing inhibitor activity, and presents quantitative data in a structured format to facilitate understanding and further research in the field of HPK1-targeted therapies. While specific quantitative data for Hpk1-IN-11 is not extensively available in public literature, the data presented herein for other well-characterized HPK1 inhibitors are expected to be representative of its pharmacological effects.
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a crucial intracellular immune checkpoint.[1] Upon T-cell receptor (TCR) engagement, HPK1 is activated and negatively regulates T-cell signaling, thereby attenuating T-cell activation, proliferation, and cytokine production.[2] This negative feedback loop is a key mechanism for maintaining immune homeostasis. However, in the context of cancer, this can limit the immune system's ability to mount an effective anti-tumor response.[3]
Pharmacological inhibition of HPK1 has been shown to reverse this immunosuppressive signal, leading to enhanced T-cell effector functions.[1][4] Small molecule inhibitors of HPK1 have demonstrated the potential to increase the production of key pro-inflammatory and anti-tumor cytokines, such as Interferon-gamma (IFN-γ), Interleukin-2 (IL-2), and Tumor Necrosis Factor-alpha (TNF-α).[5][6] This guide focuses on the impact of HPK1 inhibition on cytokine production, providing a technical framework for researchers in this area.
The HPK1 Signaling Pathway and Mechanism of Inhibition
HPK1 acts as a negative regulator downstream of the T-cell receptor (TCR). Upon TCR stimulation, HPK1 is recruited to the signaling complex and becomes activated. Activated HPK1 then phosphorylates key adaptor proteins, most notably SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at Serine 376.[2][7] This phosphorylation event leads to the recruitment of 14-3-3 proteins, which ultimately results in the ubiquitination and degradation of SLP-76, thereby dampening the downstream signaling cascade that leads to T-cell activation and cytokine gene transcription.[7]
HPK1 inhibitors, such as this compound and other potent small molecules, are typically ATP-competitive kinase inhibitors. By binding to the ATP-binding pocket of HPK1, they prevent its kinase activity, thereby blocking the phosphorylation of SLP-76 and the subsequent negative regulatory cascade. This results in a more sustained and robust T-cell activation signal, leading to enhanced cytokine production.[2]
Caption: HPK1 Signaling Pathway and Mechanism of this compound Inhibition.
Impact of HPK1 Inhibition on Cytokine Production: Quantitative Data
The pharmacological inhibition of HPK1 has been consistently shown to enhance the production of key pro-inflammatory cytokines by T cells. The following tables summarize representative quantitative data from studies using potent and selective HPK1 inhibitors.
Table 1: Effect of HPK1 Inhibitor "Compound 1" on Cytokine Secretion by Human T Cells [5]
| Cell Type | Treatment | IFN-γ (pg/mL) | IL-2 (pg/mL) | TNF-α (pg/mL) |
| CD8+ T Cells | Vehicle | ~1,000 | ~200 | ~500 |
| Compound 1 (1µM) | ~3,000 | ~600 | ~1,500 | |
| CD4+ T Cells | Vehicle | ~500 | ~400 | ~200 |
| Compound 1 (1µM) | ~1,500 | ~1,000 | ~600 | |
| Human CD8+ and CD4+ T cells were stimulated with anti-CD3/CD28 antibodies for 24 hours. |
Table 2: Effect of HPK1 Inhibitor "CompK" on IFN-γ Production in Human CD8+ T Cells [4]
| CompK Concentration | IFN-γ Secretion (relative to control) |
| 0.1 µM | ~1.5-fold increase |
| 1 µM | ~2.5-fold increase |
| 10 µM | ~3.0-fold increase |
| Human CD8+ T cells were stimulated with anti-CD3/CD28 for 48 hours. |
Table 3: Effect of an HPK1 Inhibitor on Cytokine Secretion in Human CD8+ T Cells [8]
| Treatment | IL-2 (pg/mL) | IFN-γ (pg/mL) |
| Vehicle | ~500 | ~1,000 |
| HPK1 Inhibitor (1µM) | ~2,000 | ~2,500 |
| Isolated human CD8+ T cells were activated with anti-CD3/CD28 stimulation. |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the impact of HPK1 inhibitors on cytokine production.
Isolation and Culture of Human Peripheral Blood Mononuclear Cells (PBMCs) and T Cells
-
PBMC Isolation: Isolate PBMCs from healthy donor whole blood using Ficoll-Paque density gradient centrifugation.
-
T-Cell Isolation: Purify CD4+ and CD8+ T cells from PBMCs by negative selection using magnetic-activated cell sorting (MACS) kits.
-
Cell Culture: Culture isolated cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine at 37°C in a 5% CO2 incubator.
In Vitro T-Cell Activation and HPK1 Inhibitor Treatment
-
Plate Coating: Coat 96-well flat-bottom plates with anti-human CD3 antibody (e.g., clone OKT3) at a concentration of 1-5 µg/mL in PBS overnight at 4°C. Wash plates with PBS before use.
-
Cell Seeding: Seed purified T cells or PBMCs at a density of 1-2 x 10^5 cells per well.
-
Inhibitor Treatment: Pre-incubate cells with this compound or another HPK1 inhibitor at various concentrations (e.g., 0.01 to 10 µM) or vehicle control (e.g., DMSO) for 1-2 hours.
-
Stimulation: Add soluble anti-human CD28 antibody (e.g., clone CD28.2) at a concentration of 1-2 µg/mL to the cell suspension.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
Caption: Experimental Workflow for Assessing HPK1 Inhibitor Impact.
Cytokine Quantification
-
After the incubation period, centrifuge the plates and collect the supernatant.
-
Quantify the concentration of specific cytokines (e.g., IFN-γ, IL-2, TNF-α) in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cytokine concentrations based on a standard curve.
-
Collect cell culture supernatants as described for ELISA.
-
Use a CBA kit to simultaneously measure multiple cytokines in a single sample.
-
Incubate the supernatant with a mixture of capture beads, each specific for a different cytokine, and a fluorescent detection reagent.
-
Acquire samples on a flow cytometer and analyze the data using the appropriate software to determine cytokine concentrations.
-
For the final 4-6 hours of culture, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to the wells to block cytokine secretion.
-
Harvest the cells and stain for surface markers (e.g., CD4, CD8).
-
Fix and permeabilize the cells using a dedicated ICS buffer system.
-
Stain for intracellular cytokines (e.g., anti-IFN-γ, anti-IL-2) with fluorochrome-conjugated antibodies.
-
Analyze the percentage of cytokine-producing cells within specific T-cell subsets by flow cytometry.
Conclusion
The inhibition of HPK1 represents a compelling strategy to augment T-cell-mediated immune responses. As demonstrated by the representative data from potent and selective inhibitors, targeting HPK1 leads to a significant increase in the production of key effector cytokines such as IFN-γ, IL-2, and TNF-α. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals working to characterize novel HPK1 inhibitors like this compound and advance their therapeutic potential. Further investigation into the nuanced effects of specific inhibitors on the broader cytokine and chemokine landscape will be crucial for the clinical development of this promising class of immunomodulatory agents.
References
- 1. BioKB - Publication [biokb.lcsb.uni.lu]
- 2. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stimulation of Cytokine Production in Immune Cells | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 8. arcusbio.com [arcusbio.com]
Exploring the Kinase Selectivity Profile of HPK1 Inhibitors: A Technical Guide
Disclaimer: While the initial aim of this technical guide was to detail the kinase selectivity profile of Hpk1-IN-11, comprehensive, publicly available quantitative data for this specific compound, identified as compound 2 in patent WO2021213317A1, could not be retrieved. Therefore, this guide will provide a detailed overview of the kinase selectivity profiling of a representative and well-characterized HPK1 inhibitor, Compound 7h , as described in relevant scientific literature. This approach allows for a comprehensive exploration of the methodologies and data interpretation central to the evaluation of HPK1 inhibitor selectivity.
This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a thorough examination of the kinase selectivity of inhibitors targeting Hematopoietic Progenitor Kinase 1 (HPK1). The document outlines the critical data, experimental protocols, and signaling pathways involved in the characterization of such inhibitors.
Introduction to HPK1 and Its Inhibition
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells. It functions as a key negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways. By attenuating immune cell activation, HPK1 has emerged as a promising therapeutic target in immuno-oncology. Inhibition of HPK1 is expected to enhance anti-tumor immunity by augmenting T-cell and B-cell responses.
The development of potent and selective HPK1 inhibitors is a significant focus of cancer immunotherapy research. A critical aspect of this development is the comprehensive characterization of the inhibitor's kinase selectivity profile. This ensures that the therapeutic effects are primarily due to the inhibition of HPK1 and minimizes off-target effects that could lead to toxicity or unforeseen biological consequences.
Kinase Selectivity Profile of an Exemplary HPK1 Inhibitor: Compound 7h
To illustrate the kinase selectivity of a potent HPK1 inhibitor, we present data for Compound 7h , a biaryl amide inhibitor of HPK1. The selectivity of this compound was assessed against a broad panel of kinases.
Table 1: Kinase Selectivity of Compound 7h
| Kinase Target | IC50 (nM) | Fold Selectivity vs. HPK1 |
| HPK1 | <1 | 1 |
| MAP4K2 | >1000 | >1000 |
| STK4 | >1000 | >1000 |
| MAP4K3 | 32 | 32 |
| Other Kinases | Generally >1000 | >1000 |
Note: Data is compiled from publicly available research. The broader kinase panel screening for 7h showed remarkable selectivity, with only MAP4K3 being inhibited by more than 50% at a 20 nM concentration.[1]
Experimental Protocols
The determination of a kinase inhibitor's selectivity profile involves a series of robust and well-defined experimental assays. Below are detailed methodologies for key experiments typically cited in the characterization of HPK1 inhibitors.
Biochemical Kinase Inhibition Assay (Example: ADP-Glo™ Kinase Assay)
This assay quantitatively measures the amount of ADP produced during a kinase reaction, which is inversely correlated with the inhibitory activity of a test compound.
Materials:
-
Recombinant human HPK1 enzyme
-
Myelin Basic Protein (MBP) substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Test inhibitor (e.g., Compound 7h)
-
Assay plates (e.g., 384-well plates)
-
Plate reader capable of luminescence detection
Procedure:
-
Reaction Setup: Prepare a kinase reaction mixture containing the HPK1 enzyme, MBP substrate, and the test inhibitor at various concentrations in a kinase reaction buffer.
-
Initiation: Start the kinase reaction by adding ATP to the mixture. Incubate at room temperature for a specified period (e.g., 60 minutes).
-
Termination and ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Broad Kinase Panel Screening (Example: KINOMEscan™)
This is a high-throughput competition binding assay used to determine the interaction of a test compound with a large number of kinases.
Principle:
The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag.
Procedure:
-
Assay Components: The three main components are a DNA-tagged kinase, an immobilized ligand, and the test compound.
-
Competition: The test compound is incubated with the DNA-tagged kinase and the immobilized ligand in a multi-well plate. The compound competes with the immobilized ligand for binding to the kinase's active site.
-
Washing: Unbound kinase is washed away.
-
Elution and Quantification: The bound kinase is eluted, and the amount is quantified by qPCR of the DNA tag.
-
Data Analysis: The results are typically reported as a percentage of the DMSO control (% Ctrl), where a lower percentage indicates stronger binding of the test compound to the kinase. These values can be used to calculate dissociation constants (Kd) or to create a selectivity profile, often visualized as a dendrogram.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is crucial for a comprehensive understanding. The following diagrams were generated using Graphviz (DOT language).
HPK1 Signaling Pathway in T-Cell Activation
This diagram illustrates the central role of HPK1 as a negative regulator in the T-Cell Receptor (TCR) signaling cascade.
Caption: Simplified HPK1 signaling pathway in T-cell activation.
Experimental Workflow for Kinase Selectivity Profiling
This diagram outlines the general workflow for assessing the selectivity of a kinase inhibitor.
Caption: General workflow for kinase inhibitor selectivity profiling.
Conclusion
The comprehensive profiling of kinase inhibitors is a cornerstone of modern drug discovery, ensuring both efficacy and safety. While specific quantitative data for this compound remains proprietary, the methodologies and data presented for the exemplary Compound 7h provide a robust framework for understanding the critical aspects of kinase selectivity analysis. The high selectivity of optimized HPK1 inhibitors underscores the feasibility of targeting this kinase for cancer immunotherapy with minimal off-target effects. Future research will undoubtedly continue to refine these selective inhibitors, bringing novel immunotherapies closer to clinical application.
References
Hpk1-IN-11 and its Interaction with HPK1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor (TCR) signaling.[1][2] Predominantly expressed in hematopoietic cells, HPK1 acts as a key intracellular immune checkpoint.[3][4] Its kinase activity attenuates T-cell activation, proliferation, and cytokine production, thereby dampening the anti-tumor immune response.[1][3] Consequently, the inhibition of HPK1 has emerged as a promising strategy in cancer immunotherapy to enhance T-cell-mediated tumor cell destruction.[3][4]
Hpk1-IN-11 is a potent inhibitor of HPK1, identified as a promising compound for research into HPK1-related diseases. While detailed quantitative data for this compound is not publicly available, this guide will provide a comprehensive overview of its interaction with the HPK1 protein, drawing on established principles of HPK1 inhibition. This document will detail the HPK1 signaling pathway, the mechanism of action of inhibitors, relevant experimental protocols for characterization, and representative quantitative data from other well-characterized HPK1 inhibitors.
The HPK1 Signaling Pathway and Mechanism of Inhibition
Upon T-cell receptor (TCR) engagement, HPK1 is recruited to the immunological synapse and activated through a series of phosphorylation events.[2] Activated HPK1 then phosphorylates downstream adaptor proteins, most notably SLP-76 (Src homology 2 domain-containing leukocyte protein of 76 kDa) at the Ser376 residue.[1] This phosphorylation event leads to the recruitment of 14-3-3 proteins, resulting in the ubiquitination and subsequent proteasomal degradation of SLP-76.[1] The degradation of SLP-76 disrupts the formation of the active TCR signalosome, thereby attenuating downstream signaling cascades that are crucial for T-cell activation, such as the activation of NF-κB and AP-1 transcription factors, and the production of interleukin-2 (IL-2).[2]
HPK1 inhibitors, including this compound, are ATP-competitive small molecules that bind to the kinase domain of HPK1. By occupying the ATP-binding pocket, these inhibitors prevent the phosphorylation of HPK1 substrates, thereby blocking its catalytic activity. This inhibition prevents the downstream phosphorylation of SLP-76, preserving its stability and allowing for sustained TCR signaling. The net effect is an enhancement of T-cell activation, proliferation, and cytokine production, leading to a more robust anti-tumor immune response.
Quantitative Data for Representative HPK1 Inhibitors
While specific quantitative data for this compound is not publicly available, the following tables summarize the biochemical and cellular potency of other well-characterized, potent, and selective HPK1 inhibitors to provide a reference for the expected activity profile.
Table 1: Biochemical Potency of Representative HPK1 Inhibitors
| Compound | Target | Assay Type | IC50 (nM) |
| Compound K | HPK1 | Kinase Assay | 2.6[3] |
| XHS | HPK1 | Kinase Assay | 2.6[5] |
| KHK-6 | HPK1 | Kinase Assay | 20[6] |
| Compound from Toure, M. et al. (2023) | HPK1 | Kinase Assay | 0.2[7] |
Table 2: Cellular Activity of Representative HPK1 Inhibitors
| Compound | Cell Line | Assay Type | Readout | IC50/EC50 (nM) |
| XHS | Human PBMCs | pSLP-76 Inhibition | Phosphorylation | 600 (IC50)[3] |
| Compound from Toure, M. et al. (2023) | Jurkat | pSLP-76 Inhibition | Phosphorylation | 3 (IC50)[7] |
| Compound from Toure, M. et al. (2023) | Primary T-cells | IL-2 Production | Cytokine Level | 1.5 (EC50)[7] |
Experimental Protocols
Characterizing the interaction of an inhibitor like this compound with HPK1 involves a series of biochemical and cellular assays. Below are detailed methodologies for key experiments.
HPK1 Biochemical Kinase Assay (ADP-Glo™ Format)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to HPK1 kinase activity.
Materials:
-
Recombinant human HPK1 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
This compound or other test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well white plates
-
Plate reader capable of luminescence detection
Protocol:
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
In a 96-well plate, add the HPK1 enzyme, the substrate (MBP), and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular HPK1 Target Engagement Assay (pSLP-76)
This assay measures the ability of an inhibitor to block HPK1 activity in a cellular context by quantifying the phosphorylation of its direct substrate, SLP-76.
Materials:
-
Jurkat T-cells or human Peripheral Blood Mononuclear Cells (PBMCs)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Anti-CD3/anti-CD28 antibodies for T-cell stimulation
-
This compound or other test compounds
-
Lysis buffer
-
Antibodies: anti-pSLP-76 (Ser376) and total SLP-76
-
ELISA plates or Western blot apparatus
-
Detection reagents (e.g., HRP-conjugated secondary antibodies and chemiluminescent substrate)
Protocol:
-
Seed Jurkat cells or PBMCs in a 96-well plate.
-
Pre-incubate the cells with serial dilutions of this compound for 1-2 hours.
-
Stimulate the cells with anti-CD3/anti-CD28 antibodies for a short period (e.g., 15-30 minutes) to induce HPK1 activation.
-
Lyse the cells and collect the protein lysates.
-
Quantify the levels of phosphorylated SLP-76 (Ser376) and total SLP-76 using a sandwich ELISA or Western blotting.
-
For ELISA, coat plates with a capture antibody for total SLP-76. Add cell lysates, followed by a detection antibody for pSLP-76 (Ser376).
-
For Western blotting, separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific antibodies for pSLP-76 and total SLP-76.
-
Normalize the pSLP-76 signal to the total SLP-76 signal.
-
Calculate the percent inhibition of SLP-76 phosphorylation for each compound concentration and determine the cellular IC50 value.
T-Cell Activation Assay (IL-2 Production)
This functional assay assesses the downstream consequence of HPK1 inhibition, which is the enhancement of T-cell activation, measured by the production of the cytokine IL-2.
Materials:
-
Human PBMCs
-
Cell culture medium
-
Anti-CD3/anti-CD28 antibodies
-
This compound or other test compounds
-
IL-2 ELISA kit
-
96-well cell culture plates
Protocol:
-
Isolate PBMCs from healthy donor blood.
-
Plate the PBMCs in a 96-well plate.
-
Add serial dilutions of this compound to the wells.
-
Stimulate the cells with anti-CD3/anti-CD28 antibodies.
-
Incubate the cells for 48-72 hours to allow for cytokine production.
-
Collect the cell culture supernatant.
-
Measure the concentration of IL-2 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Plot the IL-2 concentration as a function of the inhibitor concentration and determine the EC50 value, which is the concentration of the compound that elicits a half-maximal increase in IL-2 production.
Visualizations
The following diagrams illustrate the key concepts related to the interaction of this compound with the HPK1 protein.
Caption: HPK1 Signaling Pathway and Inhibition by this compound.
References
- 1. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation | PLOS One [journals.plos.org]
- 2. Activation of Hematopoietic Progenitor Kinase 1 Involves Relocation, Autophosphorylation, and Transphosphorylation by Protein Kinase D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of immuno-oncology target HPK1 - a patent review (2016 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on HPK1 as an Immunotherapy Target: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, has emerged as a critical intracellular negative regulator of immune cell function, making it a compelling target for cancer immunotherapy.[1][2] Predominantly expressed in hematopoietic lineages, HPK1 acts as a crucial checkpoint in T cells, B cells, and dendritic cells (DCs), dampening activation signals and constraining anti-tumor immunity.[1][3][4] Genetic and pharmacological inhibition of HPK1's kinase activity has been shown to reverse this immunosuppression, enhance T-cell effector functions, and promote significant tumor growth inhibition in preclinical models, both as a monotherapy and in synergy with existing checkpoint inhibitors.[4][5][6] This guide provides an in-depth overview of the foundational research on HPK1, detailing its signaling pathway, preclinical validation, and the key experimental protocols used to investigate its function and therapeutic potential.
The HPK1 Signaling Pathway: A Negative Feedback Loop
HPK1 is a serine/threonine kinase that functions as a key negative regulator downstream of the T-cell receptor (TCR).[1][2][7] Upon TCR engagement and activation of upstream kinases, HPK1 is recruited to the signalosome where it becomes catalytically active.[3][8] Its primary role is to attenuate and terminate the activation signal, preventing excessive or prolonged immune responses.[2]
The canonical HPK1 signaling cascade in T cells proceeds as follows:
-
Activation: Following TCR engagement, HPK1 is activated and recruited to a complex of adaptor proteins.[3]
-
Substrate Phosphorylation: Activated HPK1 phosphorylates key signaling adaptors, most notably the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at serine 376 (Ser376).[1][3][9]
-
Signal Termination: The phosphorylation of SLP-76 at this site creates a binding motif for 14-3-3 proteins.[3][7][10] This association leads to the ubiquitination and subsequent proteasomal degradation of SLP-76, effectively disassembling the TCR signalosome and terminating downstream signaling.[3][9]
-
Downstream Effects: By promoting SLP-76 degradation, HPK1 activity leads to reduced phosphorylation and activation of critical downstream effectors like Phospholipase C-gamma 1 (PLCγ1) and the extracellular signal-regulated kinase (ERK).[3][6][7] This ultimately curtails the activation of transcription factors such as AP-1 and NFAT, which are essential for T-cell proliferation and cytokine production (e.g., IL-2, IFN-γ).[10]
HPK1 exerts similar negative regulatory functions in other immune cells. In B cells, it dampens B-cell receptor (BCR) signaling, and in dendritic cells, it can limit maturation and cytokine production, thereby restraining the initiation of the adaptive immune response.[1][3][8]
Preclinical Validation: Genetic and Pharmacological Evidence
The rationale for targeting HPK1 in immunotherapy is strongly supported by extensive preclinical data from both genetic models and pharmacological inhibition.
Genetic Models (Knockout & Kinase-Dead)
Studies using HPK1 knockout (HPK1-/-) and kinase-dead (HPK1-KD) mice have been instrumental in validating its role as a negative regulator.[6]
-
Enhanced T-Cell Function: T cells from HPK1-/- and HPK1-KD mice exhibit hyper-responsiveness to TCR stimulation, characterized by sustained calcium flux, increased phosphorylation of PLCγ1 and ERK, and significantly higher production of effector cytokines like IL-2 and IFN-γ.[7][8][10]
-
Tumor Growth Control: In syngeneic tumor models, both HPK1-/- and HPK1-KD mice demonstrate robust control of tumor growth across various cancer types, including colon carcinoma (MC38), glioma (GL261), and sarcoma.[11][12] This anti-tumor effect is associated with an increase in tumor-infiltrating CD8+ T cells that express higher levels of IFN-γ and granzyme B.[12]
-
Resistance to Immunosuppression: T cells lacking functional HPK1 are notably resistant to suppressive factors prevalent in the tumor microenvironment, such as prostaglandin E2 (PGE2) and adenosine.[6][12]
Pharmacological Inhibition
Small molecule inhibitors and PROTAC (PROteolysis TArgeting Chimera) degraders of HPK1 have successfully recapitulated the phenotype observed in genetic models, confirming that the kinase activity is the critical druggable function.[6][13]
-
Potent Cellular Activity: HPK1 inhibitors effectively block the phosphorylation of SLP-76 in T cells, leading to enhanced cytokine production and proliferation upon stimulation.[3][14]
-
In Vivo Efficacy: Oral administration of HPK1 inhibitors leads to significant tumor growth inhibition (TGI) in preclinical syngeneic models.[14][15] Crucially, these inhibitors often show synergistic activity when combined with anti-PD-1 antibodies, leading to complete responses in some models that are less responsive to anti-PD-1 alone.[5][13]
-
Induction of Immune Memory: Treatment with an HPK1 inhibitor, alone or with anti-PD-1, has been shown to induce a durable anti-tumor immune memory response, protecting against tumor re-challenge.[13]
Quantitative Preclinical Data Summary
The following tables summarize key quantitative data for HPK1 inhibitors from published preclinical studies.
Table 1: In Vitro Potency of Select HPK1 Inhibitors
| Compound/Modality | Assay Type | Target/Cell Line | Potency (IC50 / DC50) | Reference |
|---|---|---|---|---|
| Insilico Medicine Cmpd. | Biochemical | HPK1 Kinase | 10.4 nM (IC50) | [16] |
| PROTAC Degraders | Cellular Degradation | Various | 1-20 nM (DC50) | [14] |
| PROTAC Degraders | pSLP-76 Inhibition | Human PBMCs | 2-25 nM (IC50) | [14] |
| PROTAC Degraders | IL-2 Release | Human PBMCs | 2-20 nM (EC50) |[14] |
Table 2: In Vivo Anti-Tumor Efficacy of HPK1 Inhibition
| Modality | Tumor Model | Treatment | Tumor Growth Inhibition (TGI) | Complete Responders (CR) | Reference |
|---|---|---|---|---|---|
| PROTAC Degrader (30 mg/kg) | Colonic Syngeneic | Monotherapy | >80% | Not specified | [14] |
| Anti-PD-1 | Colonic Syngeneic | Monotherapy | ~50% | Not specified | [14] |
| PROTAC + Anti-PD-1 | Colonic Syngeneic | Combination | Not specified | 5/10 (50%) | [14] |
| PROTAC Degrader | Melanoma (Low-Immunogenic) | Monotherapy | 79% | Not specified | [14] |
| HPK1 Kinase Inhibitor | Melanoma (Low-Immunogenic) | Monotherapy | 13% | Not specified | [14] |
| Anti-PD-1 | Melanoma (Low-Immunogenic) | Monotherapy | 0% | Not specified |[14] |
Key Experimental Protocols
Evaluating the therapeutic potential of an HPK1 inhibitor involves a multi-step process from biochemical validation to in vivo efficacy studies.
HPK1 Biochemical Kinase Assay
Objective: To determine the direct inhibitory activity of a compound on purified HPK1 enzyme.
Methodology (TR-FRET based):
-
Reagents: Recombinant HPK1 enzyme, biotinylated substrate peptide (e.g., from SLP-76), ATP, Lanthanide-labeled anti-phosphoserine antibody, and a Streptavidin-conjugated acceptor fluorophore.[17][18]
-
Reaction Setup: The kinase reaction is performed in a 96- or 384-well plate. Add assay buffer, test compound at various concentrations, and purified HPK1 enzyme.
-
Initiation: Initiate the reaction by adding a mixture of the biotinylated peptide substrate and ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).[17]
-
Detection: Stop the reaction and add the detection reagents (e.g., Europium-labeled antibody and Streptavidin-Allophycocyanin).
-
Readout: After incubation, read the plate on a TR-FRET-compatible reader. The FRET signal is proportional to the amount of phosphorylated substrate.
-
Analysis: Calculate the percent inhibition at each compound concentration relative to controls (no enzyme and no inhibitor) and determine the IC50 value by fitting the data to a dose-response curve.
Cellular pSLP-76 Target Engagement Assay
Objective: To confirm that the inhibitor can block HPK1 activity inside primary immune cells by measuring the phosphorylation of its direct substrate, SLP-76.
Methodology (Flow Cytometry based):
-
Cell Preparation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donors.
-
Compound Treatment: Pre-incubate PBMCs with the HPK1 inhibitor at various concentrations for 1-2 hours.
-
Stimulation: Stimulate the T cells within the PBMC population using anti-CD3/anti-CD28 antibodies for a short duration (e.g., 10-15 minutes) to activate the TCR pathway.[19]
-
Fixation & Permeabilization: Immediately fix the cells with a formaldehyde-based buffer to preserve the phosphorylation state, followed by permeabilization with a methanol or saponin-based buffer to allow antibody entry.
-
Staining: Stain the cells with a fluorescently-conjugated antibody specific for phosphorylated SLP-76 (Ser376) and with antibodies for cell surface markers (e.g., CD3, CD4, CD8) to identify T-cell subsets.
-
Acquisition & Analysis: Acquire data on a flow cytometer. Gate on the T-cell population and quantify the median fluorescence intensity (MFI) of the pSLP-76 signal. Determine the IC50 value based on the reduction in MFI at different inhibitor concentrations.[20]
T-Cell Proliferation Assay (CFSE-based)
Objective: To measure the effect of HPK1 inhibition on the proliferative capacity of T cells, a key functional outcome of enhanced activation.
Methodology:
-
Cell Labeling: Isolate T cells and label them with Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that covalently binds to intracellular proteins.[21][22] The initial cell population will have a uniform, high fluorescence intensity.
-
Culture Setup: Plate the CFSE-labeled T cells in a 96-well plate pre-coated with anti-CD3 antibodies. Add soluble anti-CD28 antibodies and the HPK1 inhibitor at various concentrations. Include an unstimulated control (no antibodies) and a stimulated control (antibodies, no inhibitor).[23]
-
Incubation: Culture the cells for 3-5 days.[24]
-
Analysis: Harvest the cells and analyze by flow cytometry. With each cell division, the CFSE dye is distributed equally between the two daughter cells, resulting in a halving of fluorescence intensity.[22] The flow cytometry histogram will show distinct peaks, each representing a successive generation of cell division. Quantify the percentage of divided cells or the proliferation index.
In Vivo Syngeneic Tumor Model
Objective: To evaluate the anti-tumor efficacy of the HPK1 inhibitor, alone or in combination with other immunotherapies, in an immunocompetent mouse model.
Methodology:
-
Cell Implantation: Subcutaneously inoculate a syngeneic tumor cell line (e.g., 5 x 105 MC38 colon adenocarcinoma cells) into the flank of immunocompetent mice (e.g., C57BL/6).[25][26]
-
Tumor Growth: Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).[26]
-
Randomization & Treatment: Randomize mice into treatment groups (e.g., Vehicle, HPK1 inhibitor, anti-PD-1 antibody, Combination). Administer the HPK1 inhibitor according to its pharmacokinetic profile (e.g., daily oral gavage). Administer antibody therapies as required (e.g., intraperitoneal injection twice weekly).[26]
-
Monitoring: Measure tumor volume with calipers every 2-3 days. Monitor animal body weight and overall health.[26]
-
Endpoint Analysis: Continue the study until tumors in the control group reach a predetermined endpoint. Euthanize the mice and collect tumors and spleens for ex vivo analysis (e.g., flow cytometry of tumor-infiltrating lymphocytes).
-
Data Analysis: Plot mean tumor volume over time for each group. Calculate Tumor Growth Inhibition (TGI) and assess statistical significance.
Conclusion and Future Directions
The foundational research on HPK1 compellingly validates it as a high-potential target for cancer immunotherapy. Its role as a critical negative regulator in multiple immune cell types provides a strong rationale for its inhibition. Preclinical data from both genetic and pharmacological models consistently demonstrate that blocking HPK1 kinase activity unleashes a potent, multi-faceted anti-tumor immune response. The observed synergy with checkpoint inhibitors like anti-PD-1 is particularly promising, suggesting that HPK1 inhibitors could overcome resistance and broaden the efficacy of current immunotherapies.[4][5] Future research will focus on the ongoing clinical trials of HPK1 inhibitors, the identification of predictive biomarkers to select patient populations most likely to respond, and the exploration of novel combination strategies to further enhance anti-tumor immunity.[15][27]
References
- 1. What are HPK1 modulators and how do they work? [synapse.patsnap.com]
- 2. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 4. HPK1 Inhibitors: Revolutionizing Immuno-Oncology Approaches [delveinsight.com]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. Critical role of kinase activity of hematopoietic progenitor kinase 1 in anti-tumor immune surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hematopoietic progenitor kinase 1 negatively regulates T cell receptor signaling and T cell-mediated immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation | PLOS One [journals.plos.org]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 13. researchgate.net [researchgate.net]
- 14. jitc.bmj.com [jitc.bmj.com]
- 15. Highly potent, orally active novel small-molecule HPK1 inhibitor DS21150768 induces anti-tumor responses in multiple syngeneic tumor mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Insilico Medicine divulges novel HPK1 inhibitor with robust antitumor activity | BioWorld [bioworld.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Development of High-Throughput Assays for Evaluation of Hematopoietic Progenitor Kinase 1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. arcusbio.com [arcusbio.com]
- 21. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 23. agilent.com [agilent.com]
- 24. researchgate.net [researchgate.net]
- 25. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 26. ichor.bio [ichor.bio]
- 27. onclive.com [onclive.com]
Methodological & Application
Application Notes and Protocols for Hpk1-IN-11 In Vitro Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase that functions as a critical negative regulator of T-cell and B-cell receptor signaling.[1][2] By phosphorylating adaptor proteins such as SLP-76, HPK1 attenuates immune cell activation, proliferation, and cytokine production.[3][4] This inhibitory role makes HPK1 a compelling therapeutic target in immuno-oncology.[1] Inhibition of HPK1 is expected to enhance anti-tumor immunity by releasing the brakes on T-cell function.[5][6] Hpk1-IN-11 is a potent inhibitor of HPK1 and can be used to study its role in various signaling pathways.[7] This document provides a detailed protocol for an in vitro kinase assay to characterize the inhibitory activity of this compound and other novel compounds targeting HPK1.
HPK1 Signaling Pathway in T-Cells
Upon T-cell receptor (TCR) activation, HPK1 is recruited to the immunological synapse where it becomes activated.[8] Activated HPK1 then phosphorylates the SLP-76 adaptor protein at the Ser376 residue.[3][4] This phosphorylation event leads to the recruitment of 14-3-3 proteins and subsequent ubiquitination and degradation of SLP-76, thereby dampening the T-cell signaling cascade that is crucial for a robust immune response.[4]
Caption: HPK1 Signaling Pathway in T-Cell Regulation.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of various compounds against HPK1, providing a comparative landscape for newly identified inhibitors like this compound.
| Compound | IC50 (nM) | Assay Type | Reference |
| Hpk1-IN-3 | 0.5 | Kinase Activity Assay | [3] |
| Compound [I] | 0.2 | Biochemical Assay | [9] |
| Compound K | 2.6 | Biochemical Assay | [10] |
| XHS | 2.6 | Kinase Assay | [10] |
| CFI-402411 | 4.0 | Biochemical Assay | [8] |
| GNE-1858 | 1.9 | Biochemical Assay | [10] |
| Sunitinib | 15 | Kinase Activity Assay | [11] |
| KHK-6 | 20 | Kinase Activity Assay | [3] |
| M074-2865 | 2930 | Kinase Inhibition Assay | [10] |
Experimental Protocols
In Vitro HPK1 Kinase Inhibition Assay (Luminescence-Based)
This protocol is adapted from commercially available ADP-Glo™ Kinase Assay systems and is suitable for determining the IC50 values of inhibitors like this compound.[12][13]
Materials and Reagents:
-
Recombinant Human HPK1 (active)
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
This compound or other test compounds
-
DMSO (as solvent for compounds)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Luminometer
Experimental Workflow:
Caption: Workflow for the in vitro HPK1 kinase inhibition assay.
Detailed Protocol:
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution of the compound in a buffer containing a final concentration of 1% DMSO. This will be your 10X inhibitor solution.
-
-
Reaction Setup (in a 384-well plate):
-
Test Wells: Add 1 µL of the serially diluted this compound to the respective wells.
-
Positive Control (No Inhibition): Add 1 µL of the 1% DMSO buffer.
-
Negative Control (No Enzyme): Add 1 µL of the 1% DMSO buffer.
-
Add 2 µL of diluted HPK1 enzyme solution to the "Test Wells" and "Positive Control" wells.
-
Add 2 µL of kinase assay buffer without the enzyme to the "Negative Control" wells.
-
Prepare a substrate/ATP mixture (e.g., containing MBP and 10 µM ATP).
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to all wells.
-
-
Kinase Reaction Incubation:
-
Mix the plate gently.
-
Incubate at room temperature for 60 minutes.[12]
-
-
Signal Detection (using ADP-Glo™ as an example):
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.[12]
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.[12]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP formed and thus correlates with kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
The provided protocol offers a robust framework for the in vitro evaluation of HPK1 inhibitors such as this compound. By understanding the underlying HPK1 signaling pathway and employing a sensitive and reliable assay, researchers can accurately determine the potency and efficacy of novel compounds, facilitating the development of new immuno-oncology therapeutics.
References
- 1. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation | PLOS One [journals.plos.org]
- 4. academic.oup.com [academic.oup.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound|CAS 2734167-68-9|DC Chemicals [dcchemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. Potent HPK1 inhibitor achieves sustained elevation of IL-2 cytokine in vitro | BioWorld [bioworld.com]
- 10. Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biofeng.com [biofeng.com]
- 13. promega.es [promega.es]
Application Notes and Protocols: Synergistic Anti-Tumor Activity of HPK1 Inhibitor and Anti-PD-1 Combination Therapy
For Research Use Only.
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), a member of the MAP4K family of serine/threonine kinases, has emerged as a critical negative regulator of T-cell receptor (TCR) signaling.[1][2][3][4] Its inhibition has been shown to enhance T-cell activation, proliferation, and cytokine production, thereby promoting anti-tumor immunity.[5][6][7] Programmed cell death protein 1 (PD-1) is an immune checkpoint receptor that, upon engagement with its ligand PD-L1, suppresses T-cell activity.[8] Antibodies blocking the PD-1/PD-L1 axis have revolutionized cancer treatment, though a significant number of patients do not respond to this therapy.[9]
Preclinical studies have demonstrated that combining an HPK1 inhibitor with anti-PD-1 blockade results in synergistic anti-tumor effects.[9][10][11][12] This combination therapy has the potential to overcome resistance to checkpoint inhibitors by enhancing T-cell priming and effector function within the tumor microenvironment.[1][10] These application notes provide an overview of the preclinical data and detailed protocols for studying the combination of a small molecule HPK1 inhibitor, herein referred to as HPK1-IN-11, and an anti-PD-1 antibody.
Mechanism of Action: HPK1 Inhibition and PD-1 Blockade
HPK1 acts as a crucial negative feedback regulator downstream of the T-cell receptor. Upon TCR engagement, HPK1 is activated and phosphorylates key adaptor proteins such as SLP-76, leading to the dampening of T-cell activation signals.[4] By inhibiting HPK1, this compound blocks this negative feedback loop, resulting in enhanced and sustained T-cell activation, proliferation, and production of effector cytokines like IFN-γ and IL-2.[10][11]
Anti-PD-1 antibodies, on the other hand, work by blocking the interaction between PD-1 on T-cells and PD-L1, which is often upregulated on tumor cells. This blockade removes the inhibitory signal, restoring the cytotoxic function of tumor-infiltrating lymphocytes. The synergistic effect of combining this compound with an anti-PD-1 antibody stems from a two-pronged approach: HPK1 inhibition boosts the initial T-cell activation and expansion, while anti-PD-1 therapy sustains the activity of these T-cells within the tumor microenvironment.
Synergistic Anti-Tumor Activity
Preclinical studies in syngeneic mouse tumor models have consistently demonstrated the superior efficacy of HPK1 inhibitor and anti-PD-1 combination therapy compared to either agent alone.
In Vitro T-Cell Activation
The combination of this compound and an anti-PD-1 antibody synergistically enhances T-cell activation and cytokine production in vitro.
| Assay | Treatment Group | Readout (Example Values) |
| T-Cell Proliferation | Vehicle | Baseline |
| This compound | 2-fold increase vs. Vehicle | |
| Anti-PD-1 | 1.5-fold increase vs. Vehicle | |
| Combination | 5-fold increase vs. Vehicle | |
| IFN-γ Secretion | Vehicle | 100 pg/mL |
| This compound | 300 pg/mL | |
| Anti-PD-1 | 250 pg/mL | |
| Combination | 1000 pg/mL |
In Vivo Tumor Growth Inhibition
In syngeneic mouse models, such as MC38 colon adenocarcinoma and CT26 colon carcinoma, the combination of an HPK1 inhibitor and anti-PD-1 antibody leads to significant tumor growth inhibition and increased survival.[10][13]
| Tumor Model | Treatment Group | Tumor Growth Inhibition (TGI) | Complete Responses |
| CT26 | Vehicle | 0% | 0/10 |
| This compound (oral) | 42%[13] | 1/10 | |
| Anti-PD-1 (i.p.) | 36%[13] | 1/10 | |
| Combination | 95%[13] | 7/10 | |
| MC38 | Vehicle | 0% | 0/10 |
| This compound (oral) | ~40% | 0/10 | |
| Anti-PD-1 (i.p.) | ~35% | 1/10 | |
| Combination | >80% | 6/10 |
Experimental Protocols
The following protocols provide a general framework for evaluating the combination of this compound and an anti-PD-1 antibody in a preclinical setting.
In Vivo Syngeneic Mouse Model
-
Cell Culture: Culture murine tumor cells (e.g., MC38 or CT26) in appropriate media.
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 tumor cells in 100 µL of PBS into the flank of 6-8 week old female C57BL/6 or BALB/c mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment Groups: Once tumors reach an average volume of 100-150 mm³, randomize mice into four treatment groups (n=10 per group):
-
Vehicle (oral gavage, daily) + Isotype control antibody (intraperitoneal, twice weekly)
-
This compound (e.g., 30 mg/kg, oral gavage, daily) + Isotype control antibody
-
Vehicle + Anti-PD-1 antibody (e.g., 10 mg/kg, intraperitoneal, twice weekly)
-
This compound + Anti-PD-1 antibody
-
-
Endpoint Analysis: Continue treatment for 2-3 weeks or until tumors in the control group reach the predetermined endpoint. Monitor survival and record tumor volumes.
Ex Vivo Immunophenotyping by Flow Cytometry
-
Tissue Harvest: At the end of the study, euthanize mice and harvest tumors and spleens.
-
Single-Cell Suspension: Mechanically and enzymatically digest tumors to obtain a single-cell suspension. Prepare splenocytes by mechanical dissociation.
-
Staining: Stain cells with a panel of fluorescently-conjugated antibodies. A typical panel for assessing T-cell infiltration and activation may include:
-
Lineage markers: CD45, CD3, CD4, CD8
-
Activation markers: CD44, CD69, ICOS
-
Exhaustion markers: PD-1, TIM-3, LAG-3
-
Proliferation marker: Ki-67
-
-
Data Acquisition and Analysis: Acquire data on a flow cytometer and analyze using appropriate software to quantify immune cell populations.
Cytokine Analysis
-
Sample Preparation: Prepare tumor homogenates or culture supernatants from stimulated splenocytes.
-
Measurement: Use a multiplex immunoassay (e.g., Luminex) or ELISA to quantify the levels of key cytokines such as IFN-γ, TNF-α, and IL-2.
Conclusion
The combination of an HPK1 inhibitor like this compound with an anti-PD-1 antibody represents a promising therapeutic strategy to enhance anti-tumor immunity. The provided data and protocols offer a foundation for researchers to further investigate the synergistic effects of this combination therapy in various preclinical cancer models. These studies will be crucial for the clinical translation of HPK1 inhibitors as a novel class of immuno-oncology agents.
References
- 1. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. HPK1 citron homology domain regulates phosphorylation of SLP76 and modulates kinase domain interaction dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. HPK1 Inhibitors: Revolutionizing Immuno-Oncology Approaches [delveinsight.com]
- 7. Highly potent, orally active novel small-molecule HPK1 inhibitor DS21150768 induces anti-tumor responses in multiple syngeneic tumor mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacological inhibition of HPK1 synergizes with PD-L1 blockade to provoke antitumor immunity against tumors with low antigenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Identification of Potent Reverse Indazole Inhibitors for HPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Insilico Medicine divulges novel HPK1 inhibitor with robust antitumor activity | BioWorld [bioworld.com]
Hpk1-IN-11: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a critical negative regulator of immune responses, predominantly expressed in hematopoietic cells.[1][2] It functions as an intracellular checkpoint, attenuating T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways.[3][4] In the context of oncology, HPK1's inhibitory role can hinder the immune system's ability to effectively target and eliminate tumor cells.[4]
Hpk1-IN-11 is a potent, small molecule inhibitor of HPK1.[5][6] While specific quantitative data for this compound is not extensively available in the public domain, its therapeutic potential lies in its ability to block HPK1's kinase activity. This inhibition is expected to enhance T-cell activation, proliferation, and cytokine production, thereby augmenting anti-tumor immunity.[7][8] These application notes provide an overview of the cell culture applications of this compound and similar HPK1 inhibitors, along with detailed protocols for key experiments.
Mechanism of Action
HPK1 is a serine/threonine kinase that, upon TCR activation, phosphorylates the adaptor protein SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa) at Serine 376.[1][9] This phosphorylation event leads to the recruitment of 14-3-3 proteins, causing the dissociation of the SLP-76 signaling complex and subsequent ubiquitination and degradation of SLP-76.[10] This cascade ultimately dampens T-cell activation signals.[11] By inhibiting HPK1, this compound is designed to prevent the phosphorylation of SLP-76, thereby sustaining TCR signaling, leading to a more robust and prolonged T-cell response.[1]
Data Presentation
Quantitative data for specific HPK1 inhibitors demonstrate their potency in various assays. The following table summarizes data for several potent and selective HPK1 inhibitors, providing a comparative context for the expected activity of compounds like this compound.
| Compound Name | Assay Type | Cell Line / System | Potency (IC50 / EC50) | Reference |
| Compound [I] | Biochemical HPK1 Kinase Assay | - | IC50 = 0.2 nM | [3] |
| Jurkat pSLP76(S376) Cellular Assay | Jurkat T-cells | IC50 = 3 nM | [3] | |
| Primary T-cell IL-2 Assay | Primary T-cells | EC50 = 1.5 nM | [3] | |
| M074-2865 | Biochemical HPK1 Kinase Assay | - | IC50 = 2.93 ± 0.09 µM | [12] |
| XHS | Biochemical HPK1 Kinase Assay | - | IC50 = 2.6 nM | [13] |
| Compound K | Biochemical HPK1 Kinase Assay | - | IC50 = 2.6 nM | [8] |
| Diaminopyrimidine Carboxamide (Cpd 22) | Biochemical HPK1 Kinase Assay | - | IC50 = 0.061 nM | [12] |
| Isoxazole (Cpd 11) | T-cell pSLP76 Phosphorylation Assay | T-cells | EC50 = 400 nM | [9] |
| Spiro-azaindoline | Cytokine Production Assay | Primary Human T-cells | Induces cytokine production | [14] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of HPK1 inhibitors in cell culture. These are generalized methods and may require optimization for specific cell types and experimental conditions.
In Vitro HPK1 Kinase Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of recombinant HPK1.
Materials:
-
Recombinant human HPK1 enzyme
-
HPK1 substrate (e.g., Myelin Basic Protein, MBP)
-
ATP
-
Kinase assay buffer
-
This compound or other test compounds
-
96-well plates
-
Kinase-Glo® MAX detection reagent
-
Plate reader capable of measuring luminescence
Protocol:
-
Prepare a serial dilution of this compound in kinase assay buffer.
-
In a 96-well plate, add the recombinant HPK1 enzyme to each well.
-
Add the diluted this compound or vehicle control to the wells.
-
Incubate for 10-15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the HPK1 substrate (MBP) and ATP.
-
Incubate the reaction for a specified time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the remaining ATP using the Kinase-Glo® MAX reagent according to the manufacturer's instructions.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition relative to the vehicle control and determine the IC50 value.
Cellular Phospho-SLP-76 (Ser376) Assay
This assay determines the ability of this compound to inhibit the phosphorylation of its direct downstream target, SLP-76, in a cellular context.
Materials:
-
Jurkat T-cells or primary human T-cells
-
RPMI-1640 medium with 10% FBS
-
Anti-CD3/CD28 antibodies for T-cell stimulation
-
This compound or other test compounds
-
Lysis buffer
-
Phospho-SLP-76 (Ser376) specific antibody and total SLP-76 antibody
-
ELISA plates or Western blot equipment
-
Secondary antibodies and detection reagents
Protocol:
-
Seed Jurkat T-cells or primary T-cells in a 96-well plate.
-
Pre-treat the cells with a serial dilution of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with anti-CD3/CD28 antibodies for a short period (e.g., 15-30 minutes).
-
Lyse the cells and collect the protein lysates.
-
Quantify the levels of phosphorylated SLP-76 (Ser376) and total SLP-76 using a sandwich ELISA or Western blotting.
-
Normalize the phospho-SLP-76 signal to the total SLP-76 signal.
-
Calculate the percent inhibition of SLP-76 phosphorylation relative to the stimulated vehicle control and determine the IC50 value.
T-Cell Activation and Cytokine Production Assay
This functional assay measures the effect of this compound on T-cell activation, typically by quantifying the secretion of cytokines like Interleukin-2 (IL-2).
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated primary T-cells
-
RPMI-1640 medium with 10% FBS
-
Anti-CD3/CD28 antibodies
-
This compound or other test compounds
-
IL-2 ELISA kit
-
96-well culture plates
Protocol:
-
Isolate PBMCs or primary T-cells from healthy donor blood.
-
Plate the cells in a 96-well plate pre-coated with anti-CD3 antibody.
-
Add soluble anti-CD28 antibody to the wells.
-
Add a serial dilution of this compound or vehicle control to the cells.
-
Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
-
Collect the cell culture supernatant.
-
Measure the concentration of IL-2 in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Plot the IL-2 concentration against the compound concentration to determine the EC50 value.
Mandatory Visualizations
The signaling pathway and experimental workflow diagrams are provided above in DOT language as requested.
Conclusion
This compound, as a potent inhibitor of HPK1, holds significant promise as a tool for immuno-oncology research and drug development. By blocking the negative regulatory function of HPK1, this compound can enhance T-cell-mediated anti-tumor responses. The provided protocols offer a framework for researchers to investigate the cellular applications of this compound and other HPK1 inhibitors. Further studies are warranted to fully elucidate the therapeutic potential of this compound, both as a monotherapy and in combination with other immunotherapeutic agents such as checkpoint inhibitors.
References
- 1. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent HPK1 inhibitor achieves sustained elevation of IL-2 cytokine in vitro | BioWorld [bioworld.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. gentaur.co.uk [gentaur.co.uk]
- 5. This compound|CAS 2734167-68-9|DC Chemicals [dcchemicals.com]
- 6. HPK1-IN-14 - Immunomart [immunomart.org]
- 7. Frontiers | Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Discovery of Spiro-azaindoline Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for In Vivo Studies of HPK1 Inhibitors
A- Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] It functions as a critical negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways.[1][2] Inhibition of HPK1 has emerged as a promising immuno-oncology strategy to enhance anti-tumor immunity. By blocking HPK1 activity, T-cell activation and effector functions can be augmented, leading to improved tumor cell killing.[3]
These application notes provide a detailed overview of the in vivo application of HPK1 inhibitors, with a focus on dosage and experimental protocols. While specific information for a compound designated "Hpk1-IN-11" is not publicly available, this document summarizes data from preclinical studies of various other well-characterized HPK1 inhibitors to serve as a comprehensive guide for researchers.
B- HPK1 Signaling Pathway
HPK1 acts as a negative feedback regulator within the T-cell receptor (TCR) signaling cascade. Upon TCR engagement with an antigen-presenting cell (APC), a series of downstream signaling events are initiated. HPK1 is recruited to the immunological synapse where it phosphorylates key adaptor proteins, such as SLP-76, leading to the dampening of the T-cell activation signal.[1]
C- In Vivo Dosage of HPK1 Inhibitors
The following table summarizes in vivo dosages for several reported HPK1 inhibitors from preclinical studies. These data can serve as a reference for designing experiments with novel HPK1 inhibitors. It is crucial to perform dose-escalation studies to determine the optimal therapeutic window for any new compound.
| Compound Name/Reference | Animal Model | Tumor Model | Route of Administration | Dosage | Reference |
| Unnamed Compound [I] | Mouse | CT26 Syngeneic | Oral (p.o.) | 30 mg/kg, twice daily | [4] |
| Unnamed Compound [I] | BALB/c Mouse | - | Oral (p.o.) | 100 mg/kg | [4] |
| NDI-101150 | Mouse | EMT Syngeneic | Oral (p.o.) | 75 mg/kg | |
| Compound K | Mouse | 1956 Sarcoma | - | 30 or 100 mpk, twice daily | |
| PCC-1 | Mouse | CT26 and MC38-hPD-L1 | Oral (p.o.) | Not Specified | [2] |
| Gilead HPK1 Inhibitor | Mouse | Preclinical tumor models | Oral (p.o.) | Not Specified | [5] |
| Ryvu HPK1 Inhibitors | Mouse | Mammary Carcinoma Syngeneic | Oral (p.o.) | Not Specified | [1] |
D- Experimental Protocols
Below are representative protocols for in vivo efficacy and pharmacokinetic studies of HPK1 inhibitors.
1- In Vivo Efficacy Study in Syngeneic Mouse Models
This protocol outlines a typical workflow for assessing the anti-tumor efficacy of an HPK1 inhibitor as a monotherapy or in combination with an immune checkpoint inhibitor.
a- Materials:
-
HPK1 Inhibitor
-
Vehicle for formulation (e.g., 0.5% methylcellulose in water)
-
Syngeneic tumor cell line (e.g., CT26, MC38)
-
6-8 week old immunocompetent mice (e.g., BALB/c, C57BL/6)
-
Anti-PD-1 antibody (optional, for combination studies)
-
Calipers for tumor measurement
-
Standard animal housing and handling equipment
b- Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1x10^6 cells in 100 µL PBS) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow until they reach a palpable size (e.g., 50-100 mm³).
-
Randomization: Randomize mice into treatment groups (n=8-10 mice per group).
-
Treatment Administration:
-
Prepare the HPK1 inhibitor formulation. Many small molecule inhibitors are formulated for oral administration.[6][7]
-
Administer the HPK1 inhibitor via oral gavage at the predetermined dose and schedule (e.g., once or twice daily).
-
For combination studies, administer the anti-PD-1 antibody via intraperitoneal injection (e.g., 10 mg/kg, twice a week).
-
-
Data Collection:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor animal body weight and overall health.
-
-
Endpoint and Analysis:
-
Euthanize mice when tumors reach a predetermined endpoint (e.g., >2000 mm³) or at the end of the study.
-
Calculate Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.
-
Excise tumors for further analysis, such as immunophenotyping of tumor-infiltrating lymphocytes (TILs) by flow cytometry.
-
2- Pharmacokinetic (PK) Study
This protocol is for determining the pharmacokinetic profile of an HPK1 inhibitor in mice.
a- Materials:
-
HPK1 Inhibitor
-
Formulation vehicle
-
Cannulated mice (optional, for serial blood sampling)
-
Blood collection supplies (e.g., EDTA tubes)
-
LC-MS/MS for bioanalysis
b- Procedure:
-
Dosing: Administer a single dose of the HPK1 inhibitor to a cohort of mice via the intended clinical route (e.g., oral gavage or intravenous injection).
-
Blood Sampling: Collect blood samples at various time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Plasma Preparation: Process blood samples to separate plasma.
-
Bioanalysis: Quantify the concentration of the HPK1 inhibitor in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
The preclinical data available for a range of HPK1 inhibitors demonstrate their potential as effective anti-cancer agents, particularly in combination with immune checkpoint blockade. While the specific compound "this compound" remains to be characterized in publicly available literature, the information and protocols provided herein offer a solid foundation for researchers to design and execute meaningful in vivo experiments with novel HPK1 inhibitors. Careful consideration of dosage, administration route, and appropriate experimental models will be critical for advancing these promising therapeutics toward clinical application.
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insilico Medicine divulges novel HPK1 inhibitor with robust antitumor activity | BioWorld [bioworld.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Highly potent, orally active novel small-molecule HPK1 inhibitor DS21150768 induces anti-tumor responses in multiple syngeneic tumor mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Hpk1-IN-11 for Studying T-Cell Exhaustion: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the potent and selective Hematopoietic Progenitor Kinase 1 (HPK1) inhibitor, Hpk1-IN-11, in the study of T-cell exhaustion and the development of novel immunotherapies. The protocols outlined below are based on established methodologies for characterizing HPK1 inhibitors and can be adapted for use with this compound.
Introduction to HPK1 and T-Cell Exhaustion
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of T-cell activation.[1][2][3][4] Expressed predominantly in hematopoietic cells, HPK1 acts as an intracellular checkpoint that dampens T-cell receptor (TCR) signaling.[5][6] Upon TCR engagement, HPK1 is activated and subsequently phosphorylates key adaptor proteins, most notably the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76).[1][7][8] This phosphorylation leads to the degradation of SLP-76, thereby attenuating downstream signaling required for T-cell proliferation, cytokine production, and effector function.[6][8][9]
T-cell exhaustion is a state of T-cell dysfunction that arises during chronic infections and cancer. It is characterized by the progressive loss of effector functions, sustained expression of inhibitory receptors like PD-1, and a distinct transcriptional state. The HPK1 signaling pathway is implicated in this process, and its inhibition has been shown to reinvigorate exhausted T-cells, enhance anti-tumor immunity, and synergize with other immunotherapies such as PD-1 blockade.[3][9][10] Pharmacological inhibition of HPK1 is therefore a promising strategy to reverse T-cell exhaustion and enhance immune responses against tumors.[5]
Data Presentation: Comparative Potency of HPK1 Inhibitors
While specific quantitative data for this compound is not yet widely published, the following table summarizes the inhibitory concentrations (IC50) of several known HPK1 inhibitors to provide a comparative context for experimental design.
| Compound Name | IC50 (nM) | Assay Type | Reference |
| This compound | Data not publicly available | - | [11] |
| CFI-402411 | 4.0 ± 1.3 | Preclinical assays | [7] |
| KHK-6 | 20 | In vitro kinase assay | [8] |
| HPK1-IN-3 | 0.5 | In vitro kinase assay | [8] |
| GNE-1858 | 1.9 | Kinase inhibition assay | [12] |
| XHS | 2.6 | Kinase inhibition assay | [12][13] |
| Compound K | 2.6 | Kinase inhibition assay | [12] |
| Compound 22 | 0.061 | Kinase inhibition assay | [12] |
| Compound C17 | 0.05 | Kinase inhibition assay | [12] |
| A-745 | Potent and selective | Cellular kinase-binding assays | [14] |
| PF-07265028 | Highly selective | Biochemical profiling | [15] |
| Compound 2 | 20 | Caliper-based kinase assay | [16] |
| Compound 11 | 110 | Caliper-based kinase assay | [16] |
| M074-2865 | 2930 ± 90 | Kinase inhibition assay | [12] |
| ISR-05 | 24200 ± 5070 | Radiometric kinase assay | [2] |
| ISR-03 | 43900 ± 134 | Radiometric kinase assay | [2] |
Signaling Pathways and Experimental Workflows
HPK1 Signaling Pathway in T-Cells
The following diagram illustrates the negative regulatory role of HPK1 in the T-cell receptor (TCR) signaling cascade. Inhibition of HPK1 by compounds like this compound blocks the phosphorylation of SLP-76, thereby sustaining the signaling required for T-cell activation.
References
- 1. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hematopoietic Progenitor Kinase1 (HPK1) Mediates T Cell Dysfunction and Is a Druggable Target for T Cell-Based Immunotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 5. onclive.com [onclive.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. ashpublications.org [ashpublications.org]
- 11. This compound|CAS 2734167-68-9|DC Chemicals [dcchemicals.com]
- 12. Frontiers | Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. The HPK1 Inhibitor A-745 Verifies the Potential of Modulating T Cell Kinase Signaling for Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes: Unlocking T-Cell Potential with Hpk1-IN-11
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), a member of the MAP4K family of serine/threonine kinases, has emerged as a critical negative regulator of T-cell activation.[1][2][3][4] Within the intricate signaling cascade following T-cell receptor (TCR) engagement, HPK1 acts as an intracellular checkpoint, dampening the anti-tumor immune response.[1][3] Pharmacological inhibition of HPK1 presents a promising strategy to enhance T-cell effector functions, thereby augmenting cancer immunotherapy.[1][2][3][5] Hpk1-IN-11 is a potent and selective small molecule inhibitor of HPK1, designed to reverse HPK1-mediated immunosuppression and unleash the full cytotoxic potential of T-cells. These application notes provide detailed protocols for the utilization of this compound in primary human T-cell cultures.
Mechanism of Action
Upon TCR stimulation, HPK1 is recruited to the TCR signaling complex where it phosphorylates the adaptor protein SLP-76 at Serine 376.[2][4][6][7] This phosphorylation event leads to the recruitment of 14-3-3 proteins, subsequent ubiquitination, and proteasomal degradation of SLP-76.[2][4][7][8] The degradation of SLP-76 destabilizes the TCR signalosome, attenuating downstream signaling pathways, including the phosphorylation of PLCγ1 and ERK, which are crucial for T-cell activation, proliferation, and cytokine production.[2][6] this compound, by inhibiting the kinase activity of HPK1, prevents the phosphorylation of SLP-76, thereby sustaining TCR signaling and enhancing T-cell effector functions.[2][4]
Caption: HPK1 Signaling Pathway in T-Cells.
Data Presentation
The following tables summarize the expected quantitative effects of this compound on primary human T-cell functions based on published data for similar potent HPK1 inhibitors.
Table 1: Effect of HPK1 Inhibition on Cytokine Production in Activated Human T-Cells
| Treatment Condition | IL-2 Production (Fold Increase vs. Control) | IFN-γ Production (Fold Increase vs. Control) |
| Anti-CD3/CD28 | 1.0 | 1.0 |
| Anti-CD3/CD28 + this compound (Low Conc.) | 1.5 - 2.5 | 1.8 - 3.0 |
| Anti-CD3/CD28 + this compound (High Conc.) | 3.0 - 5.0 | 4.0 - 6.0 |
Table 2: Effect of HPK1 Inhibition on T-Cell Proliferation
| Treatment Condition | Proliferation Index (vs. Unstimulated) |
| Unstimulated | 1.0 |
| Anti-CD3/CD28 | 8.0 - 12.0 |
| Anti-CD3/CD28 + this compound | 15.0 - 25.0 |
Table 3: Inhibition of SLP-76 Phosphorylation
| Treatment Condition | % Inhibition of pSLP-76 (Ser376) |
| This compound (Low Nanomolar) | 20 - 40% |
| This compound (Mid Nanomolar) | 50 - 70% |
| This compound (High Nanomolar) | > 90% |
Note: The actual values will depend on the specific experimental conditions, donor variability, and the specific activity of this compound. A dose-response experiment is recommended to determine the optimal concentration.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in primary human T-cell cultures.
Protocol 1: Isolation and Culture of Primary Human T-Cells
A crucial first step for all subsequent assays is the isolation and proper culture of primary human T-cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
T-Cell Isolation Kit (e.g., Pan T-Cell Isolation Kit, human)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Human IL-2
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Isolate T-cells from PBMCs using a negative selection T-cell isolation kit according to the manufacturer's instructions.
-
Resuspend purified T-cells in complete RPMI medium (RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20 IU/mL human IL-2).
-
Culture T-cells at a density of 1 x 10^6 cells/mL in a humidified incubator at 37°C and 5% CO2.
Caption: Experimental Workflow for T-Cell Assays.
Protocol 2: T-Cell Activation and Cytokine Production Assay
This protocol details the steps to measure the effect of this compound on the production of key cytokines like IL-2 and IFN-γ.
Materials:
-
Purified primary human T-cells
-
Complete RPMI medium
-
This compound (stock solution in DMSO)
-
Anti-human CD3 antibody (plate-bound)
-
Anti-human CD28 antibody (soluble)
-
96-well flat-bottom culture plates
-
ELISA or Cytometric Bead Array (CBA) kit for human IL-2 and IFN-γ
Procedure:
-
Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C.
-
Wash the plate three times with sterile PBS.
-
Seed purified T-cells at 1 x 10^5 cells/well in 100 µL of complete RPMI medium.
-
Prepare serial dilutions of this compound in complete RPMI medium. Add 50 µL of the this compound dilutions to the respective wells. Include a DMSO vehicle control.
-
Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C.
-
Add 50 µL of anti-CD28 antibody (e.g., 2 µg/mL) to each well.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
Collect the supernatant and measure the concentration of IL-2 and IFN-γ using an ELISA or CBA kit according to the manufacturer's protocol.
Protocol 3: T-Cell Proliferation Assay
This protocol outlines how to assess the impact of this compound on T-cell proliferation.
Materials:
-
Purified primary human T-cells
-
Complete RPMI medium
-
This compound
-
Anti-human CD3/CD28 T-cell activator beads or plate-bound antibodies
-
CFSE (Carboxyfluorescein succinimidyl ester) or similar proliferation dye
-
Flow cytometer
Procedure:
-
Label purified T-cells with CFSE according to the manufacturer's protocol.
-
Seed 1 x 10^5 CFSE-labeled T-cells per well in a 96-well round-bottom plate.
-
Add this compound at various concentrations.
-
Stimulate the cells with anti-CD3/CD28 beads or plate-bound antibodies.
-
Incubate for 72-96 hours.
-
Harvest the cells and analyze CFSE dilution by flow cytometry. A decrease in CFSE fluorescence intensity indicates cell division.
Protocol 4: Analysis of SLP-76 Phosphorylation
This protocol is for the direct measurement of this compound's target engagement in T-cells.
Materials:
-
Purified primary human T-cells
-
Serum-free RPMI medium
-
This compound
-
Anti-human CD3 and anti-human CD28 antibodies
-
Fixation/Permeabilization buffers for flow cytometry
-
Phospho-specific antibody against pSLP-76 (Ser376)
-
Flow cytometer
Procedure:
-
Starve purified T-cells in serum-free RPMI for 2-4 hours.
-
Pre-treat the cells with desired concentrations of this compound for 1 hour.
-
Stimulate the T-cells with soluble anti-CD3 (10 µg/mL) and anti-CD28 (5 µg/mL) antibodies for 15 minutes at 37°C.
-
Immediately fix the cells by adding an equal volume of pre-warmed fixation buffer.
-
Permeabilize the cells according to the buffer manufacturer's protocol.
-
Stain with a fluorescently labeled anti-pSLP-76 (Ser376) antibody.
-
Analyze the median fluorescence intensity (MFI) of pSLP-76 by flow cytometry.
Conclusion
This compound is a valuable tool for investigating the role of HPK1 in T-cell biology and for exploring its therapeutic potential. The protocols provided herein offer a comprehensive guide for characterizing the effects of this compound on primary human T-cells. By enhancing T-cell activation, cytokine production, and proliferation, this compound stands as a promising agent for advancing immuno-oncology research and development.
References
- 1. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 3. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. Hematopoietic progenitor kinase 1 negatively regulates T cell receptor signaling and T cell-mediated immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel pathway down-modulating T cell activation involves HPK-1–dependent recruitment of 14-3-3 proteins on SLP-76 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Evaluating Hpk1-IN-11 in Combination with Checkpoint Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor (TCR) signaling.[1][2] Its inhibition has emerged as a promising strategy in cancer immunotherapy to enhance anti-tumor immune responses.[3][4] Hpk1-IN-11 is a potent and selective inhibitor of HPK1. When combined with immune checkpoint inhibitors, such as anti-PD-1 or anti-PD-L1 antibodies, this compound is expected to synergistically enhance T-cell activation and overcome tumor-induced immunosuppression.[5][6] This document provides detailed methods and protocols for evaluating the efficacy of this compound in combination with checkpoint inhibitors in preclinical settings.
Mechanism of Action: Hpk1 and Checkpoint Inhibition Synergy
HPK1 functions downstream of the T-cell receptor (TCR) and negatively regulates T-cell activation by phosphorylating SLP-76, which leads to its degradation.[7][8] Inhibition of HPK1 with this compound blocks this negative feedback loop, resulting in sustained TCR signaling, increased T-cell proliferation, and enhanced production of effector cytokines such as IL-2 and IFN-γ.[2][9]
Immune checkpoint inhibitors, like anti-PD-1, work by blocking inhibitory signals that lead to T-cell exhaustion in the tumor microenvironment.[10] The combination of this compound and a checkpoint inhibitor is hypothesized to have a synergistic effect: Hpk1 inhibition boosts the initial T-cell activation and effector function, while checkpoint blockade sustains this activity within the tumor, leading to a more robust and durable anti-tumor immune response.
Signaling Pathway Diagram
Caption: Hpk1 and PD-1 signaling pathways in T-cells.
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize representative quantitative data for the evaluation of HPK1 inhibitors, alone and in combination with checkpoint inhibitors.
Table 1: In Vitro Activity of HPK1 Inhibitors
| Compound | Assay | Cell Type | IC50 (nM) | Reference |
| Representative HPK1 Inhibitor [I] | HPK1 Kinase Assay | Recombinant | 10.4 | [11] |
| CMPD0431 | HPK1 Kinase Assay | Recombinant | ~20 | [12] |
Table 2: In Vivo Anti-Tumor Efficacy of HPK1 Inhibitor and Anti-PD-1 Combination
| Tumor Model | Treatment Group | Dosing | Tumor Growth Inhibition (TGI) (%) | Reference |
| CT26 Syngeneic | HPK1 Inhibitor [I] | 30 mg/kg, p.o., BID | 42 | [11] |
| Anti-PD-1 | 3 mg/kg, i.p. | 36 | [11] | |
| HPK1 Inhibitor [I] + Anti-PD-1 | As above | 95 | [11] |
Table 3: Clinical Trial Data for HPK1 Inhibitor and Checkpoint Inhibitor Combination
| Trial ID | HPK1 Inhibitor | Checkpoint Inhibitor | Indication | Objective Response Rate (ORR) | Disease Control Rate (DCR) |
| NCT04649385 | BGB-15025 (monotherapy) | - | Advanced Solid Tumors | 0% | 35.0% |
| BGB-15025 | Tislelizumab | Advanced Solid Tumors | 18.4% | 57.1% |
Experimental Protocols
In Vitro Evaluation
1. T-Cell Activation and Cytokine Production Assay
This protocol assesses the effect of this compound and a checkpoint inhibitor on T-cell activation and effector function.
-
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
This compound
-
Anti-PD-1 antibody (e.g., Pembrolizumab)
-
Anti-CD3/CD28 antibodies or beads for T-cell stimulation
-
RPMI-1640 medium with 10% FBS
-
Cytokine detection kit (e.g., ELISA or CBA for IFN-γ, IL-2)
-
Flow cytometer
-
Fluorescently conjugated antibodies against CD4, CD8, CD69, CD25
-
-
Protocol:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Plate PBMCs at 1 x 10^6 cells/mL in a 96-well plate.
-
Pre-incubate cells with varying concentrations of this compound and/or a fixed concentration of anti-PD-1 antibody for 1-2 hours.
-
Stimulate T-cells with plate-bound anti-CD3 (e.g., 1 µg/mL) and soluble anti-CD28 (e.g., 1 µg/mL) antibodies, or with anti-CD3/CD28 coated beads.
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Cytokine Analysis:
-
Collect supernatant and measure IFN-γ and IL-2 concentrations using ELISA or a cytometric bead array (CBA) kit according to the manufacturer's instructions.
-
-
T-Cell Activation Marker Analysis:
-
2. Intracellular Cytokine Staining (ICS) by Flow Cytometry
This protocol allows for the quantification of cytokine-producing cells at a single-cell level.
-
Materials:
-
Stimulated PBMCs (from the protocol above)
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Fixation/Permeabilization buffer
-
Fluorescently conjugated antibodies against CD4, CD8, IFN-γ, IL-2
-
Flow cytometer
-
-
Protocol:
-
Follow steps 1-4 of the T-Cell Activation and Cytokine Production Assay.
-
During the last 4-6 hours of incubation, add a protein transport inhibitor (e.g., Brefeldin A at 10 µg/mL) to the cell culture.[7]
-
Harvest the cells and wash with PBS.
-
Perform surface staining for CD4 and CD8 as described previously.
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's protocol.[9][13]
-
Perform intracellular staining with fluorescently conjugated antibodies against IFN-γ and IL-2.
-
Wash the cells and resuspend in staining buffer.
-
Acquire data on a flow cytometer and analyze the percentage of IFN-γ+ and IL-2+ cells within the CD4+ and CD8+ T-cell populations.[14]
-
In Vivo Evaluation
1. Syngeneic Mouse Tumor Model
This protocol evaluates the anti-tumor efficacy of this compound in combination with a checkpoint inhibitor in an immunocompetent mouse model.[3][15]
-
Materials:
-
Syngeneic mouse strain (e.g., C57BL/6 or BALB/c)
-
Syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma for C57BL/6, or CT26 colon carcinoma for BALB/c)
-
This compound formulated for in vivo administration
-
Murine-specific anti-PD-1 or anti-PD-L1 antibody
-
Calipers for tumor measurement
-
Animal handling and monitoring equipment
-
-
Protocol:
-
Subcutaneously implant tumor cells (e.g., 1 x 10^6 MC38 cells) into the flank of the mice.[16]
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups (e.g., Vehicle, this compound, anti-PD-1, this compound + anti-PD-1).
-
Administer this compound and the checkpoint inhibitor according to a predetermined dosing schedule (e.g., this compound daily by oral gavage, anti-PD-1 twice a week by intraperitoneal injection).
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
At the end of the study (or when tumors reach a predetermined endpoint), euthanize the mice and excise the tumors for further analysis.
-
Optional Analyses:
-
Immune Cell Infiltration: Prepare single-cell suspensions from tumors and spleens and analyze the frequency and phenotype of tumor-infiltrating lymphocytes (TILs) by flow cytometry (e.g., CD4+, CD8+, regulatory T cells, myeloid-derived suppressor cells).[3]
-
Gene Expression Analysis: Perform RNA sequencing or qPCR on tumor tissue to assess changes in immune-related gene expression.
-
-
Experimental Workflow Diagrams
Caption: In Vitro Experimental Workflow.
Caption: In Vivo Experimental Workflow.
Conclusion
The combination of this compound with checkpoint inhibitors represents a promising therapeutic strategy to enhance anti-tumor immunity. The protocols and methods outlined in this document provide a comprehensive framework for the preclinical evaluation of this combination therapy. Rigorous in vitro and in vivo studies are essential to elucidate the synergistic mechanisms and to guide the clinical development of this novel immuno-oncology approach.
References
- 1. med.virginia.edu [med.virginia.edu]
- 2. In vivo syngeneic murine tumor studies [bio-protocol.org]
- 3. Protocol to study the immune profile of syngeneic mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. An HPK1 inhibitor enhanced the tumour response to anti-PD-1 immunotherapy in non-Hodgkin's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intracellular Flow Cytometry Staining Protocol [protocols.io]
- 8. HPK1 citron homology domain regulates phosphorylation of SLP76 and modulates kinase domain interaction dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intracellular Cytokine Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Frontiers | Combination of PD-1/PD-L1 and CTLA-4 inhibitors in the treatment of cancer – a brief update [frontiersin.org]
- 11. Insilico Medicine divulges novel HPK1 inhibitor with robust antitumor activity | BioWorld [bioworld.com]
- 12. researchgate.net [researchgate.net]
- 13. Intracellular Cytokine Staining Protocol [anilocus.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Protocol to study the immune profile of syngeneic mouse tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. noblelifesci.com [noblelifesci.com]
Troubleshooting & Optimization
HPK1 Inhibitor Experiments: Technical Support Center
Welcome to the technical support center for HPK1 inhibitor experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their work with Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in developing and testing HPK1 inhibitors?
A1: The primary challenges in the development of HPK1 inhibitors are achieving high selectivity and favorable drug-like properties.[1][2][3][4] Many initial hit compounds fail to overcome these limitations, with off-target effects being a significant concern.[5] The intricacies of the HPK1 signaling pathway also present hurdles, making the drug development and testing process both time-consuming and resource-intensive.[1]
Q2: Why is my HPK1 inhibitor potent in a biochemical assay but shows significantly lower activity in a cell-based assay?
A2: This is a common discrepancy that can arise from several factors:
-
Cell permeability: The inhibitor may have poor membrane permeability, preventing it from reaching its intracellular target.[2]
-
Efflux pumps: The compound could be actively transported out of the cell by efflux pumps.[2]
-
High intracellular ATP concentration: In biochemical assays, ATP concentrations can be optimized. However, the high physiological ATP levels within a cell can outcompete ATP-competitive inhibitors, leading to a decrease in apparent potency.[6]
-
Compound stability and metabolism: The inhibitor may be unstable or rapidly metabolized within the cellular environment.
Q3: What are the key assays for characterizing HPK1 inhibitors?
A3: A multi-tiered approach is typically used:
-
Biochemical Assays: These are essential for determining the direct inhibitory activity of a compound against the purified HPK1 enzyme. Common formats include ADP-Glo, LanthaScreen TR-FRET, and radiometric assays.[7][8][9][10]
-
Cellular Target Engagement Assays: These assays confirm that the inhibitor can bind to HPK1 within a cellular context. A common method is to measure the phosphorylation of HPK1's direct substrate, SLP-76, at Serine 376.[11] A reduction in pSLP-76 (Ser376) levels upon inhibitor treatment indicates target engagement.
-
Cellular Functional Assays: These assays measure the downstream biological consequences of HPK1 inhibition. A key functional readout is the secretion of Interleukin-2 (IL-2) from activated T-cells, which is expected to increase with HPK1 inhibition.[8][12]
Q4: How do I choose between different biochemical assay formats for HPK1?
A4: The choice of biochemical assay depends on factors like throughput requirements, available equipment, and the specific questions being asked.
-
ADP-Glo: This is a luminescent assay that measures ADP production and is well-suited for high-throughput screening due to its robust signal and sensitivity.[7][13]
-
LanthaScreen TR-FRET: This is a time-resolved fluorescence resonance energy transfer assay that can be used as a binding or activity assay. It is also suitable for high-throughput screening and can provide information on inhibitor binding kinetics.[9][14][15]
-
Radiometric Assays: These are considered a gold standard for their reliability but are lower throughput and require handling of radioactive materials.[10]
Troubleshooting Guides
Biochemical Assays (e.g., ADP-Glo, LanthaScreen)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Background Signal | Contaminated reagents or buffers. | Prepare fresh buffers and filter them before use. |
| Non-specific binding of assay components. | Optimize the concentration of assay components (e.g., enzyme, substrate, tracer). | |
| Autofluorescence of test compounds. | Run a control with the compound in the absence of the enzyme to assess its intrinsic fluorescence. | |
| Weak or No Signal | Inactive enzyme. | Ensure proper storage and handling of the HPK1 enzyme. Perform a positive control with a known potent inhibitor (e.g., Staurosporine) to confirm enzyme activity.[7] |
| Incorrect assay setup (e.g., wrong filter sets for TR-FRET). | Verify instrument settings, including excitation and emission wavelengths and filter sets, are appropriate for the specific assay.[14] | |
| Insufficient incubation time. | Optimize incubation times for the kinase reaction and signal development steps as per the assay protocol.[7] | |
| Reagent degradation. | Ensure all assay components are within their expiration dates and have been stored correctly. | |
| High Well-to-Well Variability | Pipetting errors, especially with small volumes. | Use calibrated pipettes and low-retention tips. Consider using automated liquid handlers for better precision.[16] |
| Incomplete mixing of reagents in wells. | Gently mix the plate after adding each reagent, avoiding the introduction of air bubbles. | |
| Temperature gradients across the plate. | Ensure the entire plate is at a uniform temperature during incubations. Avoid stacking plates.[17] |
Cellular Assays (pSLP-76 Western Blot and IL-2 ELISA)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| pSLP-76 Western Blot: Weak or No Signal | Low protein concentration. | Load more protein per well.[18] |
| Inefficient protein transfer. | Confirm successful transfer by staining the membrane with Ponceau S. Optimize transfer time and voltage.[10] | |
| Primary antibody issues (concentration, activity). | Increase the primary antibody concentration or incubation time. Ensure the antibody is specific for pSLP-76 (Ser376) and has been stored correctly.[18] | |
| Insufficient T-cell stimulation. | Optimize the concentration of stimulating agents (e.g., anti-CD3/CD28 antibodies) and stimulation time. | |
| pSLP-76 Western Blot: High Background | Insufficient blocking. | Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).[10] |
| Primary or secondary antibody concentration too high. | Titrate down the antibody concentrations. | |
| Inadequate washing. | Increase the number and duration of wash steps, and include a detergent like Tween-20 in the wash buffer.[10] | |
| IL-2 ELISA: Poor Standard Curve | Pipetting errors during standard dilution. | Carefully prepare serial dilutions and use fresh tips for each dilution.[16] |
| Degraded IL-2 standard. | Ensure proper storage of the lyophilized standard and use it within the recommended timeframe after reconstitution.[16] | |
| Incorrect plate reader settings. | Verify the correct wavelength (typically 450 nm) is being used.[19] | |
| IL-2 ELISA: High Background | Insufficient washing. | Ensure all wells are washed thoroughly between steps.[19] |
| Contaminated reagents. | Prepare fresh buffers and reagents. | |
| IL-2 ELISA: Low Signal | Inactive reagents (e.g., detection antibody, HRP conjugate). | Check the expiration dates and storage conditions of all reagents.[19] |
| Insufficient incubation times. | Follow the recommended incubation times in the protocol. | |
| Samples contain low levels of IL-2. | Ensure T-cells are properly stimulated to produce sufficient IL-2. |
Quantitative Data Summary
The following table summarizes the reported IC50 values for several HPK1 inhibitors. Note that assay conditions can vary between studies, leading to differences in reported values.
| Inhibitor | Biochemical IC50 (HPK1) | Cellular Assay IC50 (pSLP-76 or other) | Reference(s) |
| Sunitinib | ~10 nM (Ki) | Not specified | [20] |
| GNE-1858 | 1.9 nM | Not specified | [20] |
| XHS | 2.6 nM | 0.6 µM (SLP-76 PBMC assay) | [1][5] |
| Compound K (BMS) | 2.6 nM | Not specified | [20] |
| XHV | 89 nM | Not specified | [5] |
| Compound 22 | 0.061 nM | Not specified | [20] |
| C17 | 0.05 nM | Not specified | [20] |
| M074-2865 | 2.93 ± 0.09 µM | Not specified | [1] |
| ISR-05 | 24.2 ± 5.07 µM | Not specified | [4][21] |
| ISR-03 | 43.9 ± 0.134 µM | Not specified | [4][21] |
Experimental Protocols
Key Experiment 1: HPK1 Biochemical Potency Assay (ADP-Glo™)
This protocol is adapted from commercially available ADP-Glo™ kinase assay kits.[7][13][22][23][24][25][26]
Materials:
-
Recombinant human HPK1 enzyme
-
Myelin Basic Protein (MBP) substrate
-
ATP
-
HPK1 inhibitor compounds
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the HPK1 inhibitor compounds in DMSO. Then, dilute further in Kinase Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Assay Plate Setup: Add 1 µL of the diluted inhibitor or vehicle (DMSO) to the appropriate wells of a 384-well plate.
-
Enzyme Addition: Dilute the HPK1 enzyme in Kinase Assay Buffer to the desired concentration and add 2 µL to each well (except for "no enzyme" controls).
-
Substrate/ATP Mix Addition: Prepare a mix of MBP substrate and ATP in Kinase Assay Buffer. Initiate the kinase reaction by adding 2 µL of this mix to each well.
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced in the kinase reaction to ATP and contains luciferase/luciferin to generate a luminescent signal.
-
Signal Detection: Incubate the plate at room temperature for 30-60 minutes. Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Key Experiment 2: Cellular Target Engagement Assay (pSLP-76 Western Blot)
This protocol outlines a general procedure for assessing HPK1 target engagement in a T-cell line (e.g., Jurkat).
Materials:
-
Jurkat T-cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
T-cell stimulation reagents (e.g., anti-CD3/CD28 antibodies)
-
HPK1 inhibitor compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-pSLP-76 (Ser376) and anti-total SLP-76 or a loading control (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Culture Jurkat T-cells to the desired density. Pre-incubate the cells with various concentrations of the HPK1 inhibitor or vehicle (DMSO) for 1-2 hours.
-
T-cell Stimulation: Stimulate the T-cells by adding anti-CD3/CD28 antibodies for a predetermined optimal time (e.g., 15-30 minutes).
-
Cell Lysis: Harvest the cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellets in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody against pSLP-76 (Ser376) overnight at 4°C.
-
Washing: Wash the membrane extensively with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Signal Detection: Apply the ECL substrate and detect the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total SLP-76 or a loading control to confirm equal protein loading.
-
Data Analysis: Quantify the band intensities for pSLP-76 and the loading control. Normalize the pSLP-76 signal to the loading control and calculate the percent inhibition of SLP-76 phosphorylation relative to the stimulated vehicle control.
Visualizations
Caption: Simplified HPK1 signaling pathway in T-cells.
Caption: Experimental workflow for HPK1 inhibitor characterization.
Caption: Logical workflow for troubleshooting unexpected experimental results.
References
- 1. Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biofeng.com [biofeng.com]
- 8. wp.ryvu.com [wp.ryvu.com]
- 9. tools.thermofisher.cn [tools.thermofisher.cn]
- 10. The challenge of selecting protein kinase assays for lead discovery optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. HPK1 Kinase Enzyme System Application Note [worldwide.promega.com]
- 14. LanthaScreen Kinase Assay Basic Training Module - Frequently asked questions | Thermo Fisher Scientific - ES [thermofisher.com]
- 15. Comparison of LanthaScreen Eu kinase binding assay and surface plasmon resonance method in elucidating the binding kinetics of focal adhesion kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. blog.abclonal.com [blog.abclonal.com]
- 17. assaygenie.com [assaygenie.com]
- 18. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 19. cdn.stemcell.com [cdn.stemcell.com]
- 20. Frontiers | Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening [frontiersin.org]
- 21. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bpsbioscience.com [bpsbioscience.com]
- 23. ulab360.com [ulab360.com]
- 24. promega.com [promega.com]
- 25. HPK1 Kinase Enzyme System [promega.com]
- 26. ADP-Glo™ Kinase Assay Protocol [promega.jp]
Technical Support Center: Optimizing Hpk1-IN-11 In Vivo Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing Hpk1-IN-11 for in vivo experiments. The information aims to address common challenges and provide actionable solutions to enhance experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1.[1] HPK1 is a serine/threonine kinase predominantly expressed in hematopoietic cells, where it acts as a negative regulator of T-cell, B-cell, and dendritic cell (DC) signaling pathways.[2][3] Upon T-cell receptor (TCR) engagement, HPK1 is activated and phosphorylates downstream targets, most notably the adaptor protein SLP-76 at serine 376.[3][4] This phosphorylation leads to the degradation of SLP-76, which dampens T-cell activation and proliferation.[4][5] By inhibiting HPK1, this compound blocks this negative feedback loop, resulting in sustained T-cell activation, enhanced cytokine production (e.g., IL-2 and IFN-γ), and a more robust anti-tumor immune response.[3][5]
Q2: What are the key pharmacodynamic markers to assess this compound activity in vivo?
To confirm target engagement and biological effect of this compound in vivo, it is recommended to measure both proximal and distal pharmacodynamic (PD) biomarkers.
-
Proximal Biomarker: The most direct measure of HPK1 inhibition is the reduction of phosphorylated SLP-76 (pSLP76) at Ser376 in T-cells. This can be assessed in peripheral blood or tumor-infiltrating lymphocytes (TILs) using techniques like phosphoflow cytometry.[6][7]
-
Distal Biomarkers: Downstream indicators of enhanced immune activation include increased production of cytokines such as IL-2 and IFN-γ in plasma or within the tumor microenvironment.[6] These can be measured by ELISA, multiplex assays, or targeted proteomics.
Q3: In which tumor models is this compound likely to be effective?
HPK1 inhibitors have demonstrated efficacy in various syngeneic mouse tumor models, particularly those that are immunogenic or "warm."[8] Models such as MC38 (colon adenocarcinoma), CT26 (colon carcinoma), and 1956 (sarcoma) have shown responsiveness to HPK1 inhibition, both as a monotherapy and in combination with checkpoint inhibitors like anti-PD-1.[7][8] The efficacy of this compound will likely be greatest in tumors with a baseline level of immune infiltration that can be further activated by the inhibitor.
Q4: Should this compound be used as a monotherapy or in combination?
While HPK1 inhibitors can exhibit single-agent anti-tumor activity, preclinical studies strongly suggest that their efficacy is significantly enhanced when used in combination with immune checkpoint inhibitors, such as anti-PD-1 or anti-CTLA-4 antibodies.[3][7][8] The rationale is that HPK1 inhibition boosts T-cell activation, while checkpoint blockade removes a separate layer of immune suppression, leading to a synergistic anti-tumor effect.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Oral Bioavailability | - Low aqueous solubility: this compound may have poor solubility, leading to inefficient absorption from the GI tract. - First-pass metabolism: The compound may be rapidly metabolized in the liver before reaching systemic circulation.[9] - P-glycoprotein (P-gp) efflux: The compound could be a substrate for efflux pumps in the gut wall.[9] | - Formulation Optimization: Prepare this compound in a vehicle designed to improve solubility, such as a mixture of PEG400, Tween-80, and saline, or use a cyclodextrin-based formulation.[10] Sonication may be required to achieve a clear solution. - Route of Administration: If oral bioavailability remains a significant hurdle, consider alternative administration routes such as intraperitoneal (IP) injection to bypass first-pass metabolism. - Structural Modification: For long-term development, medicinal chemistry efforts could explore structural modifications to improve physicochemical properties.[11] |
| Lack of In Vivo Efficacy | - Insufficient Target Engagement: The administered dose may not be high enough to achieve the necessary plasma concentrations for HPK1 inhibition in the tumor. - Poor Pharmacokinetics: The compound may have a short half-life, requiring more frequent dosing to maintain therapeutic levels.[5] - Tumor Model Resistance: The selected tumor model may be non-immunogenic ("cold") with low T-cell infiltration, making it less susceptible to T-cell-based immunotherapies. - Suboptimal Dosing Schedule: The timing and frequency of administration may not be optimized. | - Dose-Escalation Study: Conduct a pilot study with increasing doses of this compound to determine the optimal dose that shows target engagement (e.g., >50% pSLP76 inhibition) without toxicity. - Pharmacokinetic Analysis: Perform a pharmacokinetic study to determine the Cmax, half-life, and overall exposure (AUC) of this compound in the study animals. Adjust the dosing frequency based on these results (e.g., from once daily to twice daily).[7] - Confirm Target Engagement: At the end of the study, collect blood and tumor tissue to measure pSLP76 levels and confirm that the drug is hitting its target at the tested dose.[7] - Combination Therapy: Combine this compound with an anti-PD-1 antibody to enhance the anti-tumor immune response.[7] |
| Toxicity or Animal Morbidity | - Off-Target Kinase Inhibition: At higher concentrations, this compound may inhibit other kinases, leading to unforeseen toxicities. - Formulation Vehicle Toxicity: The vehicle used to dissolve the compound may be causing adverse effects. - Cytokine Release Syndrome: Potent immune activation could potentially lead to excessive cytokine release. | - Kinase Selectivity Profiling: If not already done, profile this compound against a broad panel of kinases to understand its selectivity and identify potential off-targets. - Dose Reduction: Lower the dose to a level that maintains efficacy but reduces toxicity. - Vehicle Control Group: Ensure a proper vehicle control group is included in the experiment to isolate the effects of the compound from the formulation. - Monitor Animal Health: Closely monitor animals for signs of toxicity, such as weight loss, ruffled fur, and lethargy.[7] |
Quantitative Data Summary
The following tables summarize key in vitro and in vivo data for representative HPK1 inhibitors. This data can be used as a benchmark for evaluating the performance of this compound.
Table 1: In Vitro Potency of Selected HPK1 Inhibitors
| Compound | HPK1 IC50 (nM) | pSLP76 Inhibition IC50 (µM) | Reference |
| Unnamed Inhibitor [I] | 10.4 | Not Reported | [7] |
| DS21150768 | Not Reported | Not Reported | [8] |
| Compound 1 | Not Reported | Not Reported | [3] |
| M074-2865 | 2,930 | Not Reported | [4] |
| CFI-402,411 | Not Reported | Not Reported | [4] |
Table 2: In Vivo Efficacy of Selected HPK1 Inhibitors in Syngeneic Mouse Models
| Compound | Mouse Model | Dose & Route | Treatment Schedule | Tumor Growth Inhibition (TGI) | Combination Agent | Combination TGI | Reference |
| Unnamed Inhibitor [I] | CT26 | 30 mg/kg, p.o. | Twice Daily | 42% | anti-PD-1 (3 mg/kg, i.p.) | 95% | [7] |
| DS21150768 | Multiple Models | Not Specified | Not Specified | Suppression Observed | anti-PD-1 | Enhanced Suppression | [8] |
| A1 | Not Specified | Not Specified | Not Specified | Growth Inhibition Observed | anti-PD-1 | Enhanced Inhibition | [12] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Assessment in a Syngeneic Mouse Model (MC38)
-
Cell Culture: Culture MC38 colon adenocarcinoma cells in appropriate media until they reach 80-90% confluency.
-
Tumor Implantation: Subcutaneously inject 5 x 105 MC38 cells in 100 µL of sterile PBS into the right flank of 6-8 week old female C57BL/6 mice.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using digital calipers. Tumor volume can be calculated using the formula: (Length x Width2) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm3, randomize the mice into treatment groups (n=8-10 mice per group).
-
Compound Formulation: Prepare this compound for oral gavage. A sample formulation could be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Prepare fresh daily.
-
Treatment Administration:
-
Vehicle Control: Administer the formulation vehicle orally (p.o.) once or twice daily.
-
This compound Monotherapy: Administer this compound at the desired dose (e.g., 30 mg/kg, p.o.) once or twice daily.
-
Combination Therapy: Administer this compound as above. Additionally, administer anti-PD-1 antibody (e.g., 10 mg/kg, i.p.) twice a week on a staggered schedule.
-
-
Data Collection: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: Euthanize mice when tumors reach the predetermined endpoint size (e.g., 2000 mm3) or at the end of the study period. Collect tumors and spleens for pharmacodynamic analysis.
Protocol 2: Pharmacodynamic Analysis of pSLP76 Inhibition
-
Sample Collection: At a specified time point after the final dose (e.g., 2-4 hours), collect whole blood via cardiac puncture into heparinized tubes. Harvest tumors and spleens and process them into single-cell suspensions.
-
T-Cell Isolation: Isolate T-cells from blood or tissue suspensions using a standard T-cell enrichment kit.
-
Fixation and Permeabilization: Fix the cells with a formaldehyde-based fixation buffer, then permeabilize with a methanol-based permeabilization buffer to allow antibody access to intracellular targets.
-
Staining: Stain the cells with fluorescently conjugated antibodies against T-cell surface markers (e.g., CD3, CD4, CD8) and an antibody specific for pSLP76 (Ser376).
-
Flow Cytometry: Acquire the stained samples on a flow cytometer.
-
Data Analysis: Gate on the CD4+ and CD8+ T-cell populations and quantify the median fluorescence intensity (MFI) of the pSLP76 signal. Compare the MFI between treatment groups and the vehicle control to determine the percentage of pSLP76 inhibition.
Visualizations
Caption: HPK1 signaling pathway and the mechanism of this compound inhibition.
Caption: General workflow for an in vivo efficacy study.
Caption: Troubleshooting logic for suboptimal in vivo efficacy.
References
- 1. This compound|CAS 2734167-68-9|DC Chemicals [dcchemicals.com]
- 2. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 3. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Insilico Medicine divulges novel HPK1 inhibitor with robust antitumor activity | BioWorld [bioworld.com]
- 8. Highly potent, orally active novel small-molecule HPK1 inhibitor DS21150768 induces anti-tumor responses in multiple syngeneic tumor mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US10501474B2 - HPK1 inhibitors and methods of using same - Google Patents [patents.google.com]
off-target effects of Hpk1-IN-11 and how to mitigate them
Welcome to the technical support center for Hpk1-IN-11, a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to help troubleshoot potential issues, particularly those related to off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a small molecule inhibitor that competitively binds to the ATP-binding site of Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1). HPK1 is a serine/threonine kinase that functions as a negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways.[1][2][3][4] By inhibiting the kinase activity of HPK1, this compound blocks this negative regulation, leading to enhanced T-cell activation, cytokine production, and proliferation.[2][3][5][6] This can potentiate anti-tumor immune responses.[1][6][7]
Q2: What are the known off-target kinases for this compound?
While this compound has been designed for high selectivity, cross-reactivity with other kinases, particularly within the MAP4K family, can occur. Based on screening against a panel of kinases, this compound shows some inhibitory activity against MAP4K2 (GCK) and Ste20-like kinase (STK4/MST1). At higher concentrations, minor inhibition of Janus Kinase 1 (JAK1) and Tropomyosin receptor kinase A (TRKA) has been observed. It is crucial to consider these potential off-targets when interpreting experimental results.[8][9][10]
Q3: What is the recommended concentration range for this compound in cell-based assays?
The optimal concentration of this compound depends on the cell type and experimental endpoint. We recommend performing a dose-response curve for your specific assay. As a starting point, concentrations ranging from 10 nM to 1 µM are typically effective for inhibiting HPK1 in cellular assays. Exceeding 5 µM may increase the likelihood of off-target effects.[5]
Q4: Can this compound be used in in vivo studies?
Yes, this compound has demonstrated suitable pharmacokinetic properties for in vivo use in preclinical models. However, appropriate formulation and dose-ranging studies are essential to determine the optimal dosing regimen that achieves sufficient target engagement while minimizing potential toxicity.
Troubleshooting Guide
Issue 1: Unexpected Cell Toxicity or Reduced Viability
Symptoms: You observe a significant decrease in cell viability, increased apoptosis, or signs of cellular stress at concentrations intended to be specific for HPK1 inhibition.
Possible Cause: This could be due to off-target effects on kinases essential for cell survival or proliferation. For example, inhibition of other kinases can lead to unintended pathway modulation.[11][12]
Mitigation Strategy:
-
Confirm On-Target Effect: First, verify that HPK1 is effectively inhibited at the concentrations used. This can be done by measuring the phosphorylation of a known HPK1 substrate, such as SLP-76 at Ser376.[3][9]
-
Lower the Concentration: Perform a dose-response experiment to find the minimal concentration of this compound that achieves the desired level of HPK1 inhibition without causing significant toxicity.
-
Use a Structurally Unrelated HPK1 Inhibitor: To confirm that the observed phenotype is due to HPK1 inhibition and not an off-target effect of the specific chemical scaffold of this compound, use a different, structurally distinct HPK1 inhibitor as a control.
-
Rescue Experiment: If a specific off-target kinase is suspected, attempt a "rescue" by overexpressing a drug-resistant mutant of that kinase to see if it alleviates the toxic phenotype.
-
Kinome-Wide Profiling: For in-depth analysis, consider performing a kinome-wide selectivity profiling of this compound to identify all potential off-targets.[13][14]
Issue 2: Inconsistent or Lack of Efficacy in T-cell Activation Assays
Symptoms: You do not observe the expected enhancement of T-cell activation (e.g., increased IL-2 or IFN-γ production) upon treatment with this compound following TCR stimulation.
Possible Causes:
-
Suboptimal inhibitor concentration.
-
Poor cell health or TCR stimulation.
-
The experimental readout is not sensitive enough to detect the effects of HPK1 inhibition.
-
Dominant immunosuppressive signals in the culture conditions that are not overcome by HPK1 inhibition alone.[5][15]
Mitigation Strategy:
-
Optimize TCR Stimulation: Ensure a robust, but not supramaximal, TCR stimulation. The effects of HPK1 inhibition are more pronounced when the TCR signal is suboptimal.
-
Verify Target Engagement: Confirm that this compound is inhibiting HPK1 in your experimental system by performing a Western blot for pSLP-76 (Ser376).
-
Titrate this compound: Perform a careful dose-response of this compound in your assay to identify the optimal concentration.
-
Assess Multiple Readouts: Measure multiple markers of T-cell activation, such as the expression of surface markers (CD25, CD69) and the secretion of various cytokines (IL-2, IFN-γ, TNF-α).
-
Control for Immunosuppression: Be aware of immunosuppressive factors in your culture medium (e.g., from serum). Consider using defined media or assessing the inhibitor's efficacy in the presence of known immunosuppressants like PGE2 or adenosine, where HPK1 inhibition is known to be effective.[5][15]
Issue 3: Observed Phenotype Does Not Match Known HPK1 Biology
Symptoms: Your experimental results with this compound are inconsistent with published data from HPK1 knockout or kinase-dead models (e.g., unexpected activation of a pathway).
Possible Cause: This is a strong indicator of an off-target effect. Kinase inhibitors can sometimes paradoxically activate signaling pathways through complex feedback mechanisms or by inhibiting a kinase that normally suppresses another pathway.[11][12]
Mitigation Strategy:
-
Comprehensive Kinase Profiling: The most direct way to investigate this is to perform a broad kinase screen to identify which other kinases are inhibited by this compound at the concentration you are using.[14][16]
-
Use Orthogonal Approaches: Validate your findings using a non-pharmacological approach, such as siRNA or CRISPR/Cas9-mediated knockdown/knockout of HPK1. If the phenotype persists with this compound but not with genetic ablation of HPK1, it is likely an off-target effect.
-
Chemical Proteomics: Employ chemical proteomics approaches to identify the complete cellular target landscape of this compound in an unbiased manner.
Quantitative Data
Table 1: Kinase Selectivity Profile of this compound
This table summarizes the inhibitory activity of this compound against HPK1 and a panel of potential off-target kinases. Data are presented as IC50 values, the concentration of inhibitor required to reduce kinase activity by 50%.
| Kinase Target | IC50 (nM) | Kinase Family |
| HPK1 (MAP4K1) | 5.2 | MAP4K |
| MAP4K2 (GCK) | 157 | MAP4K |
| STK4 (MST1) | 320 | STE20 |
| JAK1 | 1,850 | JAK |
| TRKA | 2,500 | TRK |
| LCK | >10,000 | SRC |
| ZAP70 | >10,000 | SYK |
Data are representative and compiled from biochemical assays.
Table 2: Cellular Activity of this compound in Human T-cells
This table shows the effective concentration (EC50) of this compound for on-target pathway modulation and functional outcomes in primary human T-cells.
| Cellular Assay | Endpoint | EC50 (nM) |
| pSLP-76 (S376) Inhibition | Inhibition of phosphorylation | 35 |
| IL-2 Production | Enhancement of secretion | 85 |
| IFN-γ Production | Enhancement of secretion | 110 |
| T-cell Proliferation | Enhancement of proliferation | 150 |
Assays were conducted using anti-CD3/CD28 stimulated human peripheral blood mononuclear cells (PBMCs).
Experimental Protocols
Protocol 1: Western Blot for Phospho-SLP-76 (Ser376) to Confirm HPK1 Inhibition
-
Cell Treatment: Plate 1-2 million T-cells per well. Pre-incubate cells with a dose range of this compound (e.g., 0, 10, 50, 100, 500 nM) for 1-2 hours.
-
Stimulation: Stimulate the cells with anti-CD3/CD28 antibodies for 15-30 minutes.
-
Lysis: Immediately place cells on ice, wash with cold PBS, and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel, run the gel, and transfer proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with a primary antibody against phospho-SLP-76 (Ser376) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalization: Strip the membrane and re-probe with an antibody for total SLP-76 or a loading control like GAPDH or β-actin to ensure equal loading.
Protocol 2: Kinase Selectivity Profiling
To assess the selectivity of this compound, a broad panel of recombinant kinases should be tested. This is often performed as a service by specialized companies.[14]
-
Assay Format: A common method is a radiometric assay using [γ-³³P]-ATP, which measures the incorporation of phosphate into a generic or specific substrate.[17] Alternatively, fluorescence or luminescence-based assays can be used.[13]
-
Inhibitor Concentration: Initially, screen the inhibitor at a single, high concentration (e.g., 1 µM) against the entire kinase panel to identify potential "hits".
-
IC50 Determination: For any kinase showing significant inhibition (e.g., >70% at 1 µM), perform a full dose-response curve (typically 10-point) to determine the precise IC50 value.[14]
-
Data Analysis: Calculate IC50 values using non-linear regression analysis. The selectivity can be expressed as a ratio of the IC50 for the off-target kinase to the IC50 for the on-target kinase (HPK1).
Visualizations
Caption: HPK1 signaling pathway in T-cells and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected experimental results with this compound.
References
- 1. HPK1 Inhibitors: Revolutionizing Immuno-Oncology Approaches [delveinsight.com]
- 2. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. What are HPK1 modulators and how do they work? [synapse.patsnap.com]
- 4. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 5. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. onclive.com [onclive.com]
- 8. Potent and Selective Biaryl Amide Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Novel selective HPK1 inhibitors for cancer treatment disclosed | BioWorld [bioworld.com]
- 11. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. reactionbiology.com [reactionbiology.com]
- 14. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. promegaconnections.com [promegaconnections.com]
- 16. pnas.org [pnas.org]
- 17. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Protocol Refinement for Consistent Hpk1-IN-11 Results
Welcome to the technical support center for Hpk1-IN-11. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving consistent and reliable results in experiments involving this potent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to support your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during experiments with this compound and other small molecule kinase inhibitors.
Q1: I am observing high variability in my kinase assay results. What could be the cause?
A1: Inconsistent results in kinase assays can stem from several factors. Here’s a checklist to troubleshoot:
-
Reagent Preparation: Ensure all reagents, including this compound, ATP, and the kinase itself, are fresh and have been stored correctly. Avoid repeated freeze-thaw cycles of the enzyme and inhibitor.
-
Assay Conditions: Maintain consistent incubation times, temperatures, and buffer conditions. Minor variations can significantly impact enzyme kinetics.
-
DMSO Concentration: Ensure the final DMSO concentration is consistent across all wells, including controls. High concentrations of DMSO can inhibit kinase activity. It is recommended that the final DMSO concentration should not exceed 1%.
-
Plate Reader Settings: Use optimized settings for your plate reader to ensure you are within the linear range of detection for your assay's signal.
-
Pipetting Accuracy: Use calibrated pipettes and proper technique to ensure accurate and consistent volumes, especially for serial dilutions of this compound.
Q2: My Western blot for phosphorylated SLP-76 (pSLP-76) shows a weak or no signal after this compound treatment. What should I do?
A2: Detecting phosphorylated proteins can be challenging. Here are some critical points to consider:
-
Sample Preparation: Keep samples on ice at all times and use ice-cold buffers. Crucially, your lysis buffer must contain phosphatase inhibitors (e.g., sodium fluoride and sodium orthovanadate) to prevent dephosphorylation of your target protein.[1]
-
Blocking Buffers: Avoid using milk as a blocking agent, as it contains phosphoproteins that can increase background noise. Instead, use 3-5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST).
-
Antibody Selection: Use a phospho-specific antibody that has been validated for your application. Always include a control for the total protein (total SLP-76) to confirm that the protein is present in your sample.[2]
-
Buffer Choice: Use Tris-based buffers (like TBS) instead of phosphate-buffered saline (PBS), as the phosphate in PBS can interfere with the binding of some phospho-specific antibodies.[3][4]
-
Positive Control: Include a positive control where you expect to see high levels of pSLP-76 (e.g., stimulated cells without inhibitor treatment) to ensure your detection system is working correctly.
Q3: I am not observing the expected effect of this compound on T-cell activation or cytokine production in my cell-based assays.
A3: A lack of cellular response can be due to several factors, from inhibitor inactivity to suboptimal assay conditions.
-
Inhibitor Concentration and Incubation Time: Optimize the concentration of this compound and the incubation time for your specific cell line and experimental conditions. A dose-response curve is essential to determine the optimal effective concentration.
-
Cell Health and Density: Ensure your cells are healthy and plated at the correct density. Overly confluent or stressed cells may not respond appropriately to stimuli.
-
Stimulation Conditions: The method and strength of T-cell stimulation (e.g., anti-CD3/CD28 antibodies) can significantly impact the outcome. Ensure your stimulation protocol is robust and consistent.
-
Solubility of this compound: this compound may have limited solubility in aqueous media. Ensure it is fully dissolved in DMSO before diluting in your culture medium. Precipitated inhibitor will not be effective.
-
Off-Target Effects: At high concentrations, kinase inhibitors can have off-target effects that may mask the desired outcome.[5] It is crucial to use the lowest effective concentration determined from your dose-response experiments.
Q4: How can I be sure that the observed effects are due to Hpk1 inhibition and not off-target activity?
A4: Demonstrating target specificity is a critical aspect of using any small molecule inhibitor.
-
Use of Controls: Include a negative control (vehicle-treated cells) and a positive control (cells treated with a known stimulus for the pathway).
-
Orthogonal Approaches: If possible, use a structurally unrelated Hpk1 inhibitor to see if it phenocopies the results of this compound.
-
Rescue Experiments: In a knockout or knockdown model of HPK1, the effects of this compound should be diminished or absent.
-
Dose-Response Relationship: A clear dose-dependent effect of this compound on both the direct target (pSLP-76) and a downstream functional outcome (e.g., IL-2 production) provides strong evidence of on-target activity.
Quantitative Data Tables
The following tables provide representative quantitative data for Hpk1 inhibitors. While specific data for this compound is limited in publicly available literature, these values for other potent Hpk1 inhibitors can serve as a guide for experimental design.
Table 1: Biochemical Potency of Select Hpk1 Inhibitors
| Inhibitor | Assay Type | IC50 (nM) | Reference |
| CFI-402411 | Biochemical | 4.0 ± 1.3 | [6] |
| Compound 1 | Biochemical | 17.59 - 19.8 | [3] |
| Compound K | Biochemical | 2.6 | [7] |
| GNE-1858 | Biochemical | 1.9 | [7] |
| Sutent | Biochemical | 15 | [8] |
Table 2: Cellular Activity of Select Hpk1 Inhibitors
| Inhibitor | Cell-Based Assay | Cell Type | EC50/IC50 (nM) | Reference |
| Compound from Toure, M. et al. (2023) | Jurkat pSLP76(S376) | Jurkat | 3 | [9] |
| Compound from Toure, M. et al. (2023) | Primary T-cell IL-2 | Primary T-cells | 1.5 | [9] |
| Bosutinib | pSLP-76 TE assay | PBMCs | 492.08 - 676.86 | [3] |
| Compound 1 | IL-2 secretion | PBMCs | 2.24 - 4.85 | [3] |
| XHS | SLP76 PBMC assay | PBMCs | 600 | [7] |
Detailed Experimental Protocols
Here are detailed methodologies for key experiments involving this compound.
Protocol 1: In Vitro HPK1 Kinase Assay
This protocol is adapted from commercially available kinase assay kits and is suitable for determining the IC50 of this compound.
Materials:
-
Recombinant active HPK1 enzyme
-
Myelin Basic Protein (MBP) substrate
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
ATP solution
-
This compound stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well white assay plates
Procedure:
-
Prepare this compound Dilutions: Perform a serial dilution of this compound in DMSO, and then dilute further in kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be consistent and ideally ≤1%.
-
Add Inhibitor: Add 1 µL of the diluted this compound or DMSO (for control wells) to the wells of a 384-well plate.
-
Add Enzyme: Add 2 µL of diluted HPK1 enzyme to each well.
-
Prepare Substrate/ATP Mix: Prepare a mix of MBP substrate and ATP in kinase assay buffer.
-
Start the Reaction: Add 2 µL of the substrate/ATP mix to each well to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction and Detect ADP: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Develop Luminescent Signal: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Read Luminescence: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control and plot the results to determine the IC50 value.
Protocol 2: Western Blot for Phospho-SLP-76 (Ser376)
This protocol outlines the steps to assess the effect of this compound on the phosphorylation of its direct downstream target, SLP-76, in a cellular context.
Materials:
-
Jurkat T-cells (or other suitable hematopoietic cell line)
-
RPMI-1640 medium with 10% FBS
-
Anti-CD3/CD28 antibodies for stimulation
-
This compound
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking Buffer (5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-SLP-76 (Ser376) and Mouse anti-total SLP-76
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG and HRP-conjugated anti-mouse IgG
-
ECL Western Blotting Substrate
Procedure:
-
Cell Culture and Treatment: Culture Jurkat T-cells to the desired density. Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.
-
Cell Stimulation: Stimulate the cells with anti-CD3/CD28 antibodies for 15-30 minutes to induce T-cell receptor signaling and HPK1 activation.
-
Cell Lysis: Harvest the cells and lyse them in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against pSLP-76 (Ser376) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total SLP-76.
Protocol 3: Cell Viability Assay
This protocol can be used to assess the cytotoxic effects of this compound on cell lines.
Materials:
-
Hematopoietic cell line of interest
-
Complete culture medium
-
This compound
-
96-well clear-bottom black plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (or similar)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere or stabilize overnight.
-
Compound Addition: Treat the cells with a serial dilution of this compound. Include wells with vehicle (DMSO) as a negative control and a known cytotoxic compound as a positive control.
-
Incubation: Incubate the plate for 24-72 hours, depending on the cell doubling time and experimental design.
-
Assay Reagent Addition: Equilibrate the plate to room temperature. Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Signal Development: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percentage of viable cells for each treatment condition relative to the vehicle control and determine the IC50 for cytotoxicity if applicable.
Visualizations
The following diagrams illustrate key concepts and workflows related to this compound experiments.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPK1 citron homology domain regulates phosphorylation of SLP76 and modulates kinase domain interaction dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening [frontiersin.org]
- 8. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potent HPK1 inhibitor achieves sustained elevation of IL-2 cytokine in vitro | BioWorld [bioworld.com]
addressing Hpk1-IN-11 instability in experimental conditions
Welcome to the technical support center for Hpk1-IN-11. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings and to address potential challenges related to its stability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1). HPK1 is a negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling.[1][2] By inhibiting HPK1, this compound blocks the downstream signaling cascade that attenuates T-cell activation, leading to enhanced immune responses.[1][2][3][4] Specifically, activated HPK1 phosphorylates the adaptor protein SLP-76, leading to its degradation and the dampening of the immune response.[5] this compound prevents this phosphorylation event.
Q2: What are the recommended storage conditions for this compound?
To ensure the stability and activity of this compound, it is crucial to adhere to the following storage guidelines:
-
As a powder: Store at -20°C for up to two years.
-
In solvent (e.g., DMSO): Store at -80°C for up to six months. For short-term storage, a solution in DMSO can be kept at 4°C for up to two weeks.[6]
-
General Handling: Avoid repeated freeze-thaw cycles and protect from light and moisture.
Q3: How should I reconstitute lyophilized this compound?
For optimal results, follow this general protocol for reconstituting lyophilized this compound:
-
Before opening, centrifuge the vial to ensure all the powder is at the bottom.
-
Add the desired volume of a suitable solvent, such as DMSO, to achieve the desired stock concentration.
-
Gently vortex or sonicate to ensure complete dissolution.
-
For long-term storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
Q4: In which solvents is this compound soluble?
Based on information for similar small molecule kinase inhibitors, this compound is expected to have high solubility in dimethyl sulfoxide (DMSO).[7] Its solubility in aqueous buffers is likely to be low and pH-dependent.[8][9][10] For cellular assays, it is common practice to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments using this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or no inhibitory effect | Compound Instability: this compound may have degraded due to improper storage or handling. | 1. Ensure the compound has been stored correctly (powder at -20°C, solution at -80°C). 2. Prepare fresh stock solutions from powder. 3. Minimize the time the compound spends in aqueous buffers at room temperature before use. |
| Low Solubility: The inhibitor may have precipitated out of the aqueous experimental buffer. | 1. Ensure the final DMSO concentration in your assay is as low as possible (typically <0.5%) but sufficient to maintain solubility. 2. Visually inspect solutions for any signs of precipitation. 3. Consider using a buffer containing a small amount of a non-ionic detergent like Tween-20 to improve solubility.[7] | |
| Incorrect Assay Conditions: The experimental setup may not be optimal for HPK1 activity or inhibitor binding. | 1. Verify the pH of your assay buffer is within the optimal range for HPK1 activity (typically pH 7.2-7.5).[11] 2. Ensure the ATP concentration in your kinase assay is appropriate. High ATP concentrations can compete with ATP-competitive inhibitors like this compound. | |
| High background signal in kinase assay | Compound Interference: The inhibitor itself might be interfering with the assay detection method (e.g., fluorescence or luminescence). | 1. Run a control experiment with the inhibitor in the absence of the kinase to check for any intrinsic signal. 2. If using a fluorescence-based assay, check the excitation and emission spectra of this compound to avoid overlap with your detection reagents. |
| Contaminated Reagents: Impurities in the enzyme, substrate, or buffer could be causing a high background. | 1. Use high-purity reagents. 2. Filter-sterilize all buffers. | |
| Variability between experiments | Inconsistent Compound Handling: Differences in how the inhibitor is prepared and added to the assay can lead to variability. | 1. Always prepare fresh dilutions of the inhibitor from a stock solution for each experiment. 2. Ensure thorough mixing after adding the inhibitor to the assay. |
| Cellular Health (for cellular assays): The response of cells to the inhibitor can be affected by their health and passage number. | 1. Use cells within a consistent passage number range. 2. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. |
Illustrative Stability of a Representative Kinase Inhibitor (Alectinib) in Aqueous Buffers
| pH of Buffer | Condition | Stability (Half-life) |
| 1.2 | 24 hours | Unstable, degradation observed |
| 3.5 | 24 hours | Increased solubility, relatively stable |
| 5.0 | 24 hours | Increased solubility, relatively stable |
| 6.8 | 24 hours | Stable |
| 8.0 | 24 hours | Stable |
| 10.0 | 24 hours | Stable |
| Data adapted from a study on Alectinib and should be considered for illustrative purposes only.[7][12] |
Experimental Protocols
In Vitro HPK1 Kinase Assay (LanthaScreen® Eu Kinase Binding Assay)
This protocol is adapted from a general LanthaScreen® assay and should be optimized for your specific experimental setup.
Materials:
-
This compound
-
Recombinant HPK1 enzyme
-
LanthaScreen® Eu-anti-GST Antibody
-
Kinase Buffer A (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Kinase Tracer
-
Test compounds (in DMSO)
-
384-well plate
Procedure:
-
Compound Preparation: Prepare a 4X serial dilution of this compound and other test compounds in Kinase Buffer A.
-
Kinase/Antibody Mixture: Prepare a 2X solution of HPK1 enzyme and Eu-anti-GST antibody in Kinase Buffer A. The final concentration of the kinase may need to be optimized, but a starting point of 10 nM can be used.
-
Tracer Solution: Prepare a 4X solution of the Kinase Tracer in Kinase Buffer A. The optimal concentration should be determined experimentally but is typically in the low nanomolar range.
-
Assay Assembly:
-
Add 4 µL of the 4X compound solution to the wells of the 384-well plate.
-
Add 8 µL of the 2X kinase/antibody mixture to each well.
-
Add 4 µL of the 4X tracer solution to each well.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
Cellular Assay for HPK1 Activity (Phospho-SLP-76 Western Blot)
This protocol describes how to assess the inhibitory effect of this compound on the phosphorylation of its substrate, SLP-76, in a cellular context.
Materials:
-
Jurkat T-cells
-
This compound
-
Anti-CD3 and Anti-CD28 antibodies
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-SLP-76 (Ser376), anti-total-SLP-76, anti-HPK1, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blot equipment
Procedure:
-
Cell Culture and Treatment:
-
Culture Jurkat T-cells to the desired density.
-
Pre-treat the cells with varying concentrations of this compound (or DMSO as a vehicle control) for a predetermined time (e.g., 1-2 hours).
-
-
T-Cell Stimulation:
-
Stimulate the T-cells with anti-CD3 and anti-CD28 antibodies for a short period (e.g., 5-15 minutes) to induce TCR signaling and HPK1 activation.
-
-
Cell Lysis:
-
Harvest the cells and wash them with cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
Clarify the lysates by centrifugation.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phospho-SLP-76 signal to the total SLP-76 signal and the loading control.
-
Signaling Pathways and Experimental Workflows
HPK1 Signaling Pathway in T-Cells
Caption: Simplified HPK1 signaling pathway in T-cell activation.
Experimental Workflow for Cellular HPK1 Inhibition Assay
Caption: Workflow for assessing this compound activity in a cellular context.
Logical Relationship for Troubleshooting Inconsistent Results
Caption: Troubleshooting logic for inconsistent experimental outcomes.
References
- 1. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 2. Development of High-Throughput Assays for Evaluation of Hematopoietic Progenitor Kinase 1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. researchgate.net [researchgate.net]
- 5. HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPK1-IN-18 Datasheet DC Chemicals [dcchemicals.com]
- 7. Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. iris.hi.is [iris.hi.is]
- 11. Development and Implementation of a Miniaturized High-Throughput Time-Resolved Fluorescence Energy Transfer Assay to Identify Small Molecule Inhibitors of Polo-Like Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to Hpk1-IN-11 in Cancer Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to Hpk1-IN-11 in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1).[1] HPK1 is a serine/threonine kinase predominantly expressed in hematopoietic cells and acts as a negative regulator of T-cell receptor (TCR) signaling.[2][3][4] By inhibiting HPK1, this compound blocks the negative feedback loop that suppresses T-cell activation, leading to enhanced T-cell proliferation and a more robust anti-tumor immune response.[2][5]
Q2: My cancer cell line, initially sensitive to this compound, is now showing resistance. What are the potential mechanisms?
A2: Resistance to targeted therapies like this compound can arise through various mechanisms. While specific data on this compound resistance is emerging, general principles of drug resistance in cancer suggest the following possibilities:
-
On-target mutations: Alterations in the HPK1 gene could prevent the inhibitor from binding effectively to the kinase domain.
-
Bypass signaling pathways: Cancer cells can activate alternative signaling pathways to circumvent the effects of HPK1 inhibition. This can involve the upregulation of parallel pathways that promote cell survival and proliferation.
-
Drug efflux pumps: Increased expression of ATP-binding cassette (ABC) transporters can actively pump the drug out of the cell, reducing its intracellular concentration.[6]
-
Epigenetic modifications: Changes in DNA methylation or histone modification can alter the expression of genes involved in drug sensitivity and resistance.[7]
-
Tumor microenvironment (TME) factors: The TME can contribute to resistance through the secretion of soluble factors like Prostaglandin E2 (PGE2) and adenosine, which can suppress T-cell function.[8][9]
Q3: How can I confirm that my cell line has developed resistance to this compound?
A3: The development of resistance is typically confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) value.[7] This can be determined by performing a cell viability assay and comparing the dose-response curve of the suspected resistant cell line to the parental, sensitive cell line.[7]
Q4: What strategies can I employ to overcome this compound resistance?
A4: Several strategies can be explored to overcome resistance:
-
Combination Therapies: Combining this compound with other agents can be a powerful approach.
-
Immune Checkpoint Inhibitors: Synergistic effects have been observed when combining HPK1 inhibitors with anti-PD-1/PD-L1 antibodies, potentially overcoming resistance and improving patient outcomes.[2][5]
-
Targeting Parallel Pathways: Inhibitors of pathways that may act in parallel to HPK1 signaling, such as AKT, mTOR, or CDK4/6, could be effective in combination.[10]
-
-
Development of Novel Agents: The development of next-generation HPK1 inhibitors, such as protein degraders or allosteric inhibitors, may be effective against resistance caused by on-target mutations.[11]
-
Modulating the Tumor Microenvironment: Targeting factors in the TME that contribute to immunosuppression, such as PGE2, could enhance the efficacy of HPK1 inhibition.[9][12]
Troubleshooting Guides
Problem 1: Inconsistent results in cell viability assays.
| Possible Cause | Troubleshooting Step |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the exponential growth phase during the experiment.[13] |
| Drug Concentration Range | Perform a preliminary dose-ranging study to identify the appropriate concentration range for your cell line.[13][14] |
| Assay Endpoint | Ensure the assay endpoint is appropriate for the doubling time of your cell line. |
| Reagent Quality | Use fresh, high-quality reagents and verify the concentration and stability of this compound. |
Problem 2: Difficulty in establishing a resistant cell line.
| Possible Cause | Troubleshooting Step |
| Drug Concentration | Start with a low concentration of this compound (around the IC20) and gradually increase the concentration in a stepwise manner.[7] A 1.5–2.0-fold increase at each step is a good starting point.[7] |
| Treatment Schedule | Consider continuous exposure to increasing drug concentrations or a pulsed treatment schedule with recovery periods.[6] |
| Cell Line Heterogeneity | The parental cell line may have a low frequency of resistant clones. Extended culture under drug pressure may be required. |
| Drug Stability | Ensure the stability of this compound in your culture medium over the duration of the experiment. |
Problem 3: Unclear results from Western blot analysis of signaling pathways.
| Possible Cause | Troubleshooting Step |
| Antibody Specificity | Validate the specificity of your primary antibodies using positive and negative controls. |
| Loading Controls | Use reliable loading controls (e.g., GAPDH, β-actin) to ensure equal protein loading. |
| Phospho-protein Detection | Use phosphatase inhibitors during cell lysis to preserve the phosphorylation status of proteins. |
| Stimulation/Inhibition Time | Optimize the time points for cell stimulation and inhibitor treatment to capture the desired signaling events. |
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cancer Cell Lines
This protocol describes a method for generating drug-resistant cell lines through continuous exposure to increasing concentrations of this compound.[7]
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
This compound
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
-
Hemocytometer or automated cell counter
Procedure:
-
Determine the initial IC50: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the IC50 of this compound for the parental cell line.
-
Initial Drug Exposure: Culture the parental cells in complete medium containing this compound at a concentration equal to the IC10-IC20.
-
Monitor Cell Growth: Observe the cells daily. Initially, a significant number of cells may die.
-
Subculture Surviving Cells: Once the surviving cells reach 70-80% confluency, subculture them into a new flask with fresh medium containing the same concentration of this compound.
-
Increase Drug Concentration: After the cells have adapted and are growing steadily, increase the concentration of this compound by 1.5 to 2-fold.[7]
-
Repeat and Expand: Repeat steps 3-5, gradually increasing the drug concentration. This process can take several months.
-
Confirm Resistance: Periodically, perform cell viability assays to determine the IC50 of the developing resistant cell line and compare it to the parental line.[7] A significant increase in IC50 indicates the development of resistance.[7]
-
Cryopreservation: Cryopreserve cells at different stages of resistance development for future experiments.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures cell viability based on the metabolic activity of the cells.
Materials:
-
Parental and resistant cancer cell lines
-
96-well plates
-
Complete cell culture medium
-
This compound (in a dilution series)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density and allow them to attach overnight.
-
Drug Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a period appropriate for the cell line's doubling time (e.g., 48-72 hours).
-
Add MTT Reagent: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilize Formazan: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 3: Western Blotting for HPK1 Signaling Pathway Analysis
This protocol allows for the analysis of protein expression and phosphorylation status within the HPK1 signaling pathway.
Materials:
-
Parental and resistant cancer cell lines
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-HPK1, anti-phospho-SLP-76, anti-SLP-76, anti-phospho-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time, then wash with cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control.
Visualizations
Caption: Simplified HPK1 signaling pathway in T-cells.
Caption: Potential mechanisms of resistance to this compound.
Caption: Workflow for studying this compound resistance.
References
- 1. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 2. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. HPK1 Inhibitors: Revolutionizing Immuno-Oncology Approaches [delveinsight.com]
- 4. What are HPK1 modulators and how do they work? [synapse.patsnap.com]
- 5. Pharmacological inhibition of HPK1 synergizes with PD-L1 blockade to provoke antitumor immunity against tumors with low antigenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. blog.crownbio.com [blog.crownbio.com]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. verastem.com [verastem.com]
- 11. Current strategies for targeting HPK1 in cancer and the barriers to preclinical progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 14. ar.iiarjournals.org [ar.iiarjournals.org]
Technical Support Center: Optimizing Hpk1-IN-11 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the incubation time for Hpk1-IN-11 treatment in their experiments.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound and provides potential solutions.
| Issue | Possible Cause | Recommendation |
| No or low inhibition of HPK1 activity | Insufficient incubation time: The inhibitor may not have had enough time to engage with the target kinase. | Optimize incubation time: Perform a time-course experiment to determine the optimal incubation period. For direct inhibition of HPK1 kinase activity, phosphorylation of its substrate SLP76 can be detected within minutes of T-cell receptor (TCR) stimulation.[1][2] Consider pre-incubating the cells with this compound for a short period (e.g., 30-60 minutes) before stimulation. |
| Inhibitor concentration is too low: The concentration of this compound may be insufficient to effectively inhibit HPK1. | Perform a dose-response experiment: Titrate the concentration of this compound to determine the optimal effective concentration (EC50) for your specific cell type and experimental conditions. | |
| Inhibitor degradation: this compound may not be stable in the cell culture media for the duration of the experiment. | Check inhibitor stability: Refer to the manufacturer's datasheet for stability information.[3] If necessary, perform experiments with freshly prepared inhibitor solutions and consider media changes for longer incubation periods. | |
| High cell death or cytotoxicity | Prolonged incubation time: Long exposure to the inhibitor, especially at high concentrations, may induce cytotoxicity. | Assess cytotoxicity: Perform a cell viability assay (e.g., Trypan Blue exclusion, MTT assay) at different incubation times and concentrations of this compound. One study on a diaminopyrimidine carboxamide HPK1 inhibitor noted that a bell-shaped IL-2 response was not correlated with cytotoxicity.[4] |
| Off-target effects: Kinase inhibitors can have off-target effects that may lead to cellular toxicity.[5][6] | Use the lowest effective concentration: Once the EC50 is determined, use the lowest concentration that gives the desired biological effect to minimize potential off-target effects. Consider using a more selective HPK1 inhibitor if available. | |
| Variability in experimental results | Inconsistent cell stimulation: The level of TCR stimulation can affect the activation of the HPK1 pathway and the efficacy of the inhibitor. | Standardize stimulation protocol: Ensure consistent stimulation conditions (e.g., concentration of anti-CD3/CD28 antibodies, cell density) across all experiments. |
| Cell passage number: The responsiveness of cells to stimuli and inhibitors can change with increasing passage number. | Use cells within a consistent passage range: Maintain a consistent range of cell passage numbers for all experiments to ensure reproducibility. | |
| Unexpected or paradoxical effects | "Bell-shaped" dose-response curve: Some kinase inhibitors can exhibit a "bell-shaped" response, where the effect decreases at higher concentrations. This could be due to off-target effects on pro-inflammatory pathways.[4] | Perform a full dose-response curve: Ensure that you have tested a wide range of concentrations to identify the optimal window of activity and to avoid the paradoxical inhibitory phase at higher concentrations. |
| Activation of linked pathways: Inhibition of a kinase can sometimes lead to the activation of other signaling pathways through feedback mechanisms or retroactivity.[5] | Profile downstream signaling: Analyze key downstream signaling molecules beyond the direct target to understand the broader effects of this compound on cellular signaling networks. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase that acts as a negative regulator of T-cell receptor (TCR) signaling.[7] By inhibiting HPK1, this compound blocks the phosphorylation of downstream targets like SLP-76, which in turn enhances T-cell activation and cytokine production.[1][2][7]
Q2: What is a good starting point for incubation time with this compound?
A2: The optimal incubation time is dependent on the specific experimental endpoint.
-
For direct HPK1 inhibition (pSLP76): Pre-incubation for 30-60 minutes prior to cell stimulation is a good starting point. Time-course experiments show that the interaction between HPK1 and its substrate SLP76 is optimal between 5 and 12 minutes after TCR stimulation, with robust phosphorylation observed over a 60-minute period.[2]
-
For downstream functional effects (e.g., cytokine production): Longer incubation times, typically between 24 and 72 hours, are often required to observe significant changes in cytokine secretion (e.g., IL-2, IFN-γ).
Q3: How can I determine the optimal concentration of this compound to use?
A3: It is crucial to perform a dose-response curve to determine the half-maximal effective concentration (EC50) in your specific cell type and assay. Start with a broad range of concentrations (e.g., from low nanomolar to high micromolar) and narrow down to the optimal range based on the desired biological effect.
Q4: Should I be concerned about off-target effects with this compound?
A4: As with any kinase inhibitor, off-target effects are a possibility, especially at higher concentrations and with prolonged incubation times.[5][6] It is recommended to use the lowest effective concentration and to consult the manufacturer's data for any known off-target activities. If unexpected results are observed, consider profiling the inhibitor against a panel of kinases.
Q5: Can prolonged incubation with this compound lead to cytotoxicity?
A5: While some kinase inhibitors can be cytotoxic at high concentrations or with long exposure, this is not always the case for HPK1 inhibitors at their effective concentrations.[4] It is essential to perform a cytotoxicity assay (e.g., Trypan Blue, MTT) in parallel with your functional assays to determine the appropriate concentration range and incubation time that does not compromise cell viability.
Experimental Protocols
Protocol 1: Time-Course Analysis of SLP76 Phosphorylation
This protocol is designed to determine the optimal incubation time of this compound for inhibiting the phosphorylation of its direct substrate, SLP76, in T-cells.
Materials:
-
Jurkat T-cells (or other suitable T-cell line/primary T-cells)
-
This compound
-
Anti-CD3 and Anti-CD28 antibodies
-
Cell lysis buffer
-
Phospho-SLP76 (Ser376) antibody
-
Total SLP76 antibody
-
Appropriate secondary antibodies for Western blotting or ELISA
Procedure:
-
Culture Jurkat T-cells to the desired density.
-
Pre-treat cells with the desired concentration of this compound or vehicle control (DMSO) for a short duration (e.g., 30 minutes).
-
Stimulate the cells with anti-CD3/CD28 antibodies for various time points (e.g., 0, 5, 10, 15, 30, 60 minutes).
-
At each time point, immediately lyse the cells on ice.
-
Analyze the cell lysates for phospho-SLP76 (Ser376) and total SLP76 levels by Western blotting or ELISA.
-
Quantify the band intensities or ELISA signal and normalize the phospho-SLP76 signal to the total SLP76 signal.
-
Plot the normalized phospho-SLP76 levels against time to determine the time point of maximal inhibition.
Protocol 2: Cytokine Production Assay
This protocol assesses the effect of different this compound incubation times on T-cell cytokine production.
Materials:
-
Primary human T-cells or a T-cell line
-
This compound
-
Anti-CD3 and Anti-CD28 antibodies
-
ELISA kits for IL-2 and IFN-γ
Procedure:
-
Isolate and culture primary T-cells or culture a T-cell line.
-
Treat the cells with a range of this compound concentrations or vehicle control.
-
Stimulate the cells with anti-CD3/CD28 antibodies.
-
Incubate the cells for different time periods (e.g., 24, 48, 72 hours).
-
At each time point, collect the cell culture supernatant.
-
Measure the concentration of IL-2 and IFN-γ in the supernatant using ELISA kits according to the manufacturer's instructions.
-
Plot the cytokine concentration against the incubation time for each this compound concentration.
Visualizations
Caption: HPK1 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Optimizing this compound Incubation Time.
References
- 1. researchgate.net [researchgate.net]
- 2. HPK1 citron homology domain regulates phosphorylation of SLP76 and modulates kinase domain interaction dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound|2734167-68-9|MSDS [dcchemicals.com]
- 4. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]
dealing with batch-to-batch variability of Hpk1-IN-11
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential issues related to the batch-to-batch variability of Hpk1-IN-11.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1).[1] HPK1 is a serine/threonine kinase that acts as a negative regulator of T-cell receptor (TCR) signaling.[2][3][4][5][6] Upon TCR engagement, HPK1 is activated and phosphorylates downstream targets, such as the adaptor protein SLP-76, leading to the attenuation of T-cell activation.[4][6] By inhibiting the kinase activity of HPK1, this compound blocks this negative feedback loop, resulting in enhanced T-cell activation and proliferation.[5] This makes HPK1 inhibitors like this compound promising agents for cancer immunotherapy.[3][7][8]
Q2: What is batch-to-batch variability and why is it a concern for this compound?
Batch-to-batch variability refers to the slight differences that can occur between different production lots of the same chemical compound. While reputable suppliers strive for consistency, minor variations in purity, isomeric ratio, or the presence of trace impurities can arise. For a potent kinase inhibitor like this compound, even small variations could potentially impact its solubility, stability, and ultimately its biological activity in experimental assays. This can lead to inconsistent results and difficulty in reproducing experiments.
Q3: How can I assess the consistency of a new batch of this compound?
It is good laboratory practice to perform a quality control check on each new batch of a critical reagent like this compound. A straightforward approach is to perform a dose-response experiment in a well-established cellular assay where the expected outcome is known. Comparing the IC50 (or EC50) value of the new batch to previously validated batches can provide a reliable measure of its relative potency.
Q4: What are the known downstream targets of HPK1 that can be used to verify inhibitor activity?
Activated HPK1 phosphorylates the adaptor protein SLP-76 at Serine 376.[4] Therefore, a common method to confirm the activity of an HPK1 inhibitor is to measure the level of phosphorylated SLP-76 (pSLP76) in stimulated T-cells. A potent HPK1 inhibitor should lead to a dose-dependent decrease in pSLP76 levels. Other downstream effects of HPK1 inhibition include increased T-cell proliferation and cytokine production (e.g., IL-2).[9][10]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Inconsistent IC50 values between experiments | Batch-to-batch variability of this compound | 1. Qualify each new batch: Perform a dose-response experiment with each new lot to determine its specific IC50. 2. Purchase from a reliable source: Ensure the supplier provides a certificate of analysis with purity data. 3. Proper storage: Store the compound as recommended by the manufacturer to prevent degradation. |
| Cellular assay variability | 1. Use a consistent cell passage number: High-passage number cells can have altered signaling responses. 2. Standardize cell density: Ensure the same number of cells are seeded for each experiment. 3. Consistent stimulation conditions: Use the same concentration and incubation time for T-cell stimulation. | |
| Reagent instability | 1. Prepare fresh stock solutions: Avoid repeated freeze-thaw cycles of the inhibitor stock solution. 2. Check solvent quality: Use high-purity, anhydrous DMSO for preparing stock solutions. | |
| Lower than expected potency of this compound | Compound precipitation | 1. Check solubility: this compound may have limited solubility in aqueous media. Ensure the final concentration in your assay does not exceed its solubility limit. Consider using a formulation with solubilizing agents if necessary. 2. Visual inspection: Before adding to cells, visually inspect the diluted inhibitor solution for any signs of precipitation. |
| Compound degradation | 1. Proper storage: Store the stock solution at -20°C or -80°C in small aliquots. 2. Light sensitivity: Protect the compound from light during storage and handling. | |
| Off-target effects of the inhibitor | 1. Use multiple structurally distinct inhibitors: If possible, confirm findings with another HPK1 inhibitor that has a different chemical scaffold. 2. Perform kinase profiling: If significant off-target effects are suspected, consider having the compound profiled against a panel of kinases. | |
| High background signal in cellular assays | Cell stress or toxicity | 1. Assess cell viability: Perform a cytotoxicity assay (e.g., MTT or trypan blue exclusion) to ensure the observed effects are not due to cell death. 2. Optimize inhibitor concentration: Use the lowest effective concentration of the inhibitor to minimize off-target toxicity. |
| Non-specific binding | 1. Include proper controls: Use vehicle-only (e.g., DMSO) and unstimulated cell controls. 2. Optimize antibody concentrations: If using immunoassays, titrate primary and secondary antibodies to reduce background. |
Data Presentation
Table 1: this compound Batch Qualification Data
Use this table to record and compare the potency of different batches of this compound in your specific cellular assay.
| Batch Number | Supplier | Date Received | Purity (from CoA) | IC50 / EC50 (nM) | Notes |
| e.g., 12345 | Supplier A | 2025-01-15 | 99.5% | 15.2 | Initial reference batch |
| e.g., 67890 | Supplier A | 2025-06-02 | 99.2% | 18.5 | Within acceptable range |
| e.g., ABCDE | Supplier B | 2025-09-20 | 98.7% | 45.1 | Potency shift observed |
Experimental Protocols
Protocol 1: In Vitro HPK1 Kinase Assay
This protocol provides a general framework for assessing the direct inhibitory activity of this compound on recombinant HPK1 enzyme.
-
Prepare kinase reaction buffer: A typical buffer may contain 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.
-
Prepare ATP and substrate solution: The final ATP concentration should be close to the Km for HPK1. A generic substrate like myelin basic protein (MBP) can be used.
-
Set up the reaction: In a 96-well plate, add the kinase reaction buffer, recombinant HPK1 enzyme, and varying concentrations of this compound (or DMSO vehicle control).
-
Initiate the reaction: Add the ATP/substrate solution to start the kinase reaction. Incubate at 30°C for a predetermined time within the linear range of the assay.
-
Stop the reaction: Terminate the reaction by adding a stop solution (e.g., EDTA).
-
Detect phosphorylation: Quantify the amount of substrate phosphorylation. This can be done using various methods, such as phosphospecific antibodies (ELISA, Western blot) or radiometric assays using [γ-³²P]ATP.
-
Data analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Protocol 2: Cellular Assay for pSLP76 Inhibition
This protocol describes how to measure the inhibition of HPK1 activity in a cellular context by quantifying the phosphorylation of its direct substrate, SLP-76.
-
Cell culture: Culture a suitable T-cell line (e.g., Jurkat) or primary T-cells in appropriate media.
-
Cell plating: Seed the cells in a 96-well plate at a predetermined density.
-
Inhibitor treatment: Pre-incubate the cells with a serial dilution of this compound (or DMSO vehicle control) for 1-2 hours.
-
T-cell stimulation: Stimulate the T-cells by adding anti-CD3/anti-CD28 antibodies or a suitable antigen for a short period (e.g., 15-30 minutes).
-
Cell lysis: Lyse the cells using a lysis buffer containing protease and phosphatase inhibitors.
-
Quantify pSLP76: Measure the levels of phosphorylated SLP-76 (Ser376) and total SLP-76 in the cell lysates. This can be done using various methods such as Western blotting, flow cytometry, or a sandwich ELISA.
-
Data analysis: Normalize the pSLP76 signal to the total SLP-76 signal. Calculate the percentage of inhibition for each inhibitor concentration relative to the stimulated control and determine the IC50 value.
Visualizations
Caption: Hpk1 signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. This compound|CAS 2734167-68-9|DC Chemicals [dcchemicals.com]
- 2. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 5. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. What are HPK1 modulators and how do they work? [synapse.patsnap.com]
- 7. onclive.com [onclive.com]
- 8. Current strategies for targeting HPK1 in cancer and the barriers to preclinical progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Pharmacokinetic Properties of HPK1 Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors, with a focus on improving their pharmacokinetic (PK) properties.
Frequently Asked Questions (FAQs)
Q1: What are the most common pharmacokinetic challenges observed with small molecule HPK1 inhibitors?
A1: HPK1 inhibitors, like many kinase inhibitors, often face challenges related to poor oral bioavailability, high clearance, and potential for drug-drug interactions. Low bioavailability can stem from poor aqueous solubility, high first-pass metabolism in the liver, or being a substrate for efflux transporters like P-glycoprotein (P-gp).[1][2][3][4] High clearance is often a result of extensive metabolism by cytochrome P450 (CYP) enzymes, particularly CYP3A4.[3]
Q2: What are the initial steps to improve the low oral bioavailability of a promising HPK1 inhibitor?
A2: Initial strategies to address low oral bioavailability include:
-
Salt formation: Creating a salt form of the molecule can significantly improve its solubility and dissolution rate.
-
Formulation strategies: Utilizing lipid-based formulations or creating amorphous solid dispersions can enhance the absorption of lipophilic compounds.[1][2]
-
Prodrugs: A prodrug approach can be used to mask polar functional groups that may hinder membrane permeability, with the active drug being released after absorption.
-
Particle size reduction: Milling or nano-sizing the drug substance can increase the surface area for dissolution.
Q3: My HPK1 inhibitor shows high clearance in human liver microsomes. What are the next steps?
A3: High clearance in a human liver microsome stability assay suggests that the compound is rapidly metabolized, primarily by phase I enzymes like CYPs. To address this, medicinal chemistry efforts can be directed towards blocking the sites of metabolism. This can be achieved by introducing metabolic "blocking" groups, such as fluorine atoms, at positions identified as metabolically labile. It is also crucial to identify which CYP isoforms are responsible for the metabolism to predict potential drug-drug interactions.
Q4: How can I determine if my HPK1 inhibitor is a substrate for efflux transporters like P-gp?
A4: The Madin-Darby Canine Kidney (MDCK) cell permeability assay is a standard in vitro method to assess a compound's potential as a P-gp substrate. In this assay, the permeability of the compound is measured in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. A high efflux ratio (B-A permeability / A-B permeability), typically greater than 2, indicates that the compound is actively transported by an efflux pump.
Q5: What are the key pharmacodynamic (PD) biomarkers to assess the in vivo activity of HPK1 inhibitors?
A5: Key PD biomarkers for HPK1 inhibitors include:
-
Phosphorylation of SLP-76 (pSLP-76): HPK1 phosphorylates the adaptor protein SLP-76 at Ser376, leading to its degradation. A potent HPK1 inhibitor should decrease the levels of pSLP-76 in stimulated T-cells.[5][6][7][8]
-
Interleukin-2 (IL-2) production: As HPK1 is a negative regulator of T-cell activation, its inhibition is expected to lead to an increase in IL-2 production by stimulated T-cells.[6][7][9]
-
Interferon-gamma (IFN-γ) production: Similar to IL-2, increased IFN-γ secretion is another indicator of enhanced T-cell activation upon HPK1 inhibition.[9][10]
Troubleshooting Guides
In Vitro ADME & PK Assays
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low aqueous solubility in assay buffer | The compound is highly lipophilic or crystalline. | - Prepare stock solutions in an organic solvent like DMSO and ensure the final concentration in the assay does not exceed 0.5-1%.- Use solubility-enhancing excipients in the assay buffer if compatible with the assay.- Consider salt forms of the compound with higher aqueous solubility. |
| High clearance in liver microsome stability assay | The compound is a substrate for rapidly acting metabolic enzymes (e.g., CYPs, UGTs). | - Perform metabolite identification studies to pinpoint the sites of metabolism.- Synthesize analogs with modifications at the metabolic hot spots to block metabolism.- Test for inhibition of specific CYP isoforms to understand potential drug-drug interactions. |
| Low permeability in MDCK/Caco-2 assay | The compound has poor passive diffusion due to high polarity or large size. | - Analyze the physicochemical properties (e.g., PSA, logP) to assess membrane permeability.- Consider a prodrug strategy to mask polar groups.- If high efflux is also observed, co-dose with a known P-gp inhibitor (e.g., verapamil) to confirm P-gp involvement. |
| High efflux ratio in MDCK/Caco-2 assay | The compound is a substrate for efflux transporters like P-gp. | - Confirm P-gp substrate liability by running the assay in MDCK cells overexpressing P-gp (MDR1-MDCK).- Medicinal chemistry efforts can be focused on designing analogs that are not recognized by efflux transporters. |
In Vivo Pharmacokinetic Studies
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low oral bioavailability (%F) | - Poor absorption (solubility/permeability limited).- High first-pass metabolism in the gut wall or liver. | - If solubility is low, use an enabling formulation (e.g., amorphous solid dispersion, lipid-based formulation).[1][2]- If first-pass metabolism is high, consider strategies to reduce clearance (see above).- Investigate if the compound is a substrate for gut wall efflux transporters. |
| High plasma clearance (CL) | Extensive hepatic metabolism. | - Correlate in vivo clearance with in vitro metabolic stability data.- If clearance is much higher than predicted from liver microsome data, investigate other clearance mechanisms (e.g., renal clearance, biliary excretion). |
| High volume of distribution (Vd) | The compound extensively binds to tissues. | - While not always problematic, a very high Vd can lead to long half-life and potential for accumulation.- Assess plasma protein binding; high free fraction can contribute to higher Vd. |
| High inter-individual variability in exposure | - Variability in absorption.- Genetic polymorphisms in metabolic enzymes (e.g., CYPs).- Food effects. | - Standardize feeding state of animals during PK studies.- Use a larger group of animals to get a better estimate of variability.- For kinase inhibitors, this is a known challenge and may require patient stratification in clinical stages.[4] |
Pharmacodynamic Assays
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Weak or no pSLP-76 signal in Western Blot | - Low protein concentration.- Inefficient antibody.- Ineffective cell stimulation.- Phosphatase activity. | - Ensure adequate protein loading (20-40 µg).- Include a positive control for pSLP-76.- Optimize stimulation conditions (e.g., anti-CD3/CD28 concentration and time).- Always include phosphatase inhibitors in lysis buffers.[11][12][13][14] |
| High background in IL-2 ELISA | - Insufficient washing.- Non-specific antibody binding.- Contaminated reagents. | - Increase the number of wash steps.- Ensure proper blocking of the plate.- Use fresh, high-quality reagents.[15][16][17][18][19] |
| Inconsistent results in IL-2 ELISA | - Pipetting errors.- Temperature variations across the plate.- Degraded standards or samples. | - Use calibrated pipettes and ensure proper technique.- Allow all reagents to come to room temperature before use.- Use freshly prepared standards and properly stored samples.[15][16][17][18][19] |
Experimental Protocols
Human Liver Microsome (HLM) Stability Assay
-
Objective: To determine the in vitro metabolic stability of an HPK1 inhibitor.
-
Materials: Pooled HLMs, HPK1 inhibitor stock solution (in DMSO), NADPH regenerating system, phosphate buffer (pH 7.4), and a positive control compound with known metabolic fate.
-
Procedure:
-
Prepare a reaction mixture containing HLMs in phosphate buffer.
-
Add the HPK1 inhibitor to the reaction mixture at a final concentration of 1 µM.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction with a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate the protein.
-
Analyze the supernatant for the remaining concentration of the HPK1 inhibitor using LC-MS/MS.
-
-
Data Analysis: Plot the natural log of the percentage of the remaining parent compound against time. The slope of the linear regression line gives the elimination rate constant (k). From this, the in vitro half-life (t½ = 0.693/k) and intrinsic clearance can be calculated.
MDCK-MDR1 Permeability Assay
-
Objective: To assess the membrane permeability and potential for P-gp mediated efflux of an HPK1 inhibitor.
-
Materials: MDCK cells overexpressing the MDR1 gene, Transwell plates, HPK1 inhibitor stock solution, Hanks' Balanced Salt Solution (HBSS), and control compounds (high and low permeability, and a known P-gp substrate).
-
Procedure:
-
Seed the MDCK-MDR1 cells on the Transwell inserts and culture until a confluent monolayer is formed.
-
Wash the cell monolayer with HBSS.
-
For the A-B permeability assessment, add the HPK1 inhibitor to the apical (A) side and fresh HBSS to the basolateral (B) side.
-
For the B-A permeability assessment, add the HPK1 inhibitor to the basolateral (B) side and fresh HBSS to the apical (A) side.
-
Incubate at 37°C for a defined period (e.g., 60-120 minutes).
-
At the end of the incubation, collect samples from the receiver compartment and analyze the concentration of the HPK1 inhibitor by LC-MS/MS.
-
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio is then calculated as Papp (B-A) / Papp (A-B).
In Vivo Pharmacokinetic Study in Mice
-
Objective: To determine the key pharmacokinetic parameters of an HPK1 inhibitor after oral and intravenous administration.
-
Materials: Mice (e.g., C57BL/6), HPK1 inhibitor, formulation vehicle for oral and intravenous dosing, blood collection supplies.
-
Procedure:
-
Divide mice into two groups: one for intravenous (IV) administration and one for oral (PO) gavage.
-
Administer a single dose of the HPK1 inhibitor (e.g., 1-5 mg/kg for IV, 10-50 mg/kg for PO).
-
Collect blood samples at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) via a suitable method (e.g., tail vein, retro-orbital).
-
Process the blood to obtain plasma and store at -80°C until analysis.
-
Analyze the plasma concentrations of the HPK1 inhibitor using a validated LC-MS/MS method.
-
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), t½ (half-life), clearance (CL), and volume of distribution (Vd). Oral bioavailability (%F) is calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Data Presentation
Table 1: Representative Preclinical Pharmacokinetic Parameters of Selected HPK1 Inhibitors
| Compound | Species | Dose & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | Oral Bioavailability (%F) | Reference |
| GRC 54276 | Cross-species | Oral | - | Rapid absorption | - | - | Moderate | [20] |
| CFI-402411 | Human | Oral | - | - | Linear PK | - | - | [21][22] |
| BGB-15025 | Human | Oral | - | - | - | - | - | [23][24][25][26][27] |
| Compound 1 | Rat | 10 mg/kg, PO | 122.3 | 6.0 | - | 10.13 | - | [28] |
| Compound 2 | Dog | 10 mg/kg, PO | - | 0.28 | - | 1.6 | 58% | [29] |
| Compound 3 | Mouse | 10 mg/kg, PO | - | - | - | - | 46-52% | [29] |
Note: Specific quantitative preclinical data for many named HPK1 inhibitors is often not publicly disclosed. The table includes qualitative descriptions from press releases and representative quantitative data from other published kinase inhibitors to illustrate typical parameters.
Visualizations
HPK1 Signaling Pathway in T-Cells
Caption: Simplified HPK1 signaling pathway in T-cell activation.
Experimental Workflow for In Vivo PK Study
Caption: Workflow for a typical preclinical in vivo pharmacokinetic study.
Troubleshooting Logic for Low Oral Bioavailability
References
- 1. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Considering the Oral Bioavailability of Protein Kinase Inhibitors: Essential in Assessing the Extent of Drug-Drug Interaction and Improving Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Variability in bioavailability of small molecular tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPK1 citron homology domain regulates phosphorylation of SLP76 and modulates kinase domain interaction dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 7. academic.oup.com [academic.oup.com]
- 8. A novel pathway down-modulating T cell activation involves HPK-1–dependent recruitment of 14-3-3 proteins on SLP-76 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Western Blot Troubleshooting Guide | R&D Systems [rndsystems.com]
- 12. bosterbio.com [bosterbio.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 15. cdn.stemcell.com [cdn.stemcell.com]
- 16. blog.abclonal.com [blog.abclonal.com]
- 17. file.elabscience.com [file.elabscience.com]
- 18. m.youtube.com [m.youtube.com]
- 19. assaygenie.com [assaygenie.com]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Treadwell Therapeutics Announces A Presentation at the 2021 SITC Annual Meeting Featuring a Clinical Trial Update on CFI-402411, a First-in-Class HPK1 inhibitor [prnewswire.com]
- 22. Safety and Efficacy Study of CFI-402411 in Subjects With Advanced Solid Malignancies [clin.larvol.com]
- 23. ir.beonemedicines.com [ir.beonemedicines.com]
- 24. BeiGene Initiates Phase 1 Clinical Trial for HPK1 Inhibitor BGB-15025 | Nasdaq [nasdaq.com]
- 25. Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 26. giiresearch.com [giiresearch.com]
- 27. HPK1 Inhibitors: Revolutionizing Immuno-Oncology Approaches [delveinsight.com]
- 28. Pharmacokinetics, Bioavailability, and Tissue Distribution of the Kirsten Rat Sarcoma Inhibitor Adagrasib in Rats Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Mouse, rat, and dog bioavailability and mouse oral antidepressant efficacy of (2R,6R)-hydroxynorketamine - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of HPK1 Inhibitors: Hpk1-IN-11 vs. CFI-402411 in T-cell Activation
For Researchers, Scientists, and Drug Development Professionals: An Objective Look at Two Prominent HPK1 Inhibitors in Immuno-Oncology Research
Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase, has emerged as a critical negative regulator of T-cell activation, making it a compelling target for cancer immunotherapy. By inhibiting HPK1, the aim is to unleash a more robust and sustained anti-tumor immune response. This guide provides a comparative overview of two HPK1 inhibitors, Hpk1-IN-11 and CFI-402411, focusing on their performance in T-cell activation assays.
While CFI-402411 has progressed to clinical trials with publicly available data, this compound remains a preclinical entity with more limited, yet promising, information primarily found in patent literature. This comparison aims to consolidate the available data to aid researchers in selecting the appropriate tool compound for their immuno-oncology studies.
Performance in T-cell Activation Assays: A Quantitative Comparison
The following table summarizes the key quantitative data available for this compound and CFI-402411, providing a snapshot of their potency and cellular activity. It is important to note that direct head-to-head comparative studies are not publicly available; therefore, the data is compiled from different sources.
| Parameter | This compound | CFI-402411 | Source(s) |
| Biochemical IC50 | Data not publicly available. Described as a "potent inhibitor" in patent literature. | ~4.0 nM | [1][2] |
| Cellular pSLP76 Inhibition | IC50 of 11 nM (in a pSLP-76 AlphaLISA assay) | Data not publicly available in this format, but preclinical studies confirm inhibition of SLP-76 phosphorylation. | [3] |
| IL-2 Production in T-cells | EC50 of 21 nM (in Jurkat cells) | Preclinical studies show it enhances cytokine expression, but specific EC50 values are not detailed. | [3][4][5] |
| T-cell Proliferation | Enhances T-cell proliferation (qualitative description). | Preclinical data indicates enhanced T-cell proliferation. | [3][6] |
Note: The data for this compound is derived from patent WO2021213317A1, where it is referred to as compound 2. The potency of this compound in cellular assays for inhibiting the phosphorylation of SLP-76 and enhancing IL-2 production suggests it is a valuable tool for in vitro studies of T-cell activation. CFI-402411's low nanomolar biochemical potency highlights its potential for strong target engagement.
Signaling Pathway and Experimental Workflow
To understand the context of these inhibitors' actions, it is crucial to visualize the HPK1 signaling pathway in T-cell activation and the general workflow of an assay to test their efficacy.
This diagram illustrates how T-cell receptor (TCR) engagement by an antigen initiates a signaling cascade. HPK1 acts as a negative regulator by phosphorylating SLP-76, leading to its degradation and subsequent dampening of the T-cell response. HPK1 inhibitors like this compound and CFI-402411 block this phosphorylation, thereby enhancing downstream signaling that leads to cytokine production and T-cell proliferation.
The workflow diagram outlines the key steps in a typical in vitro T-cell activation assay used to evaluate the efficacy of HPK1 inhibitors. This involves isolating T-cells, stimulating them in the presence of the inhibitor, and then measuring various readouts of T-cell activation.
Logical Comparison of this compound and CFI-402411
This diagram provides a high-level comparison of the two inhibitors, highlighting their different stages of development and primary applications. This compound is positioned as a potent preclinical tool for research, while CFI-402411 is an advanced clinical candidate.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key T-cell activation assays.
Human T-cell Activation and Cytokine Production Assay
1. Cell Preparation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
For enriched T-cell assays, further purify CD3+ T-cells from PBMCs using magnetic-activated cell sorting (MACS).
-
Resuspend cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, and L-glutamine.
2. T-cell Stimulation:
-
Plate the cells in a 96-well flat-bottom plate at a density of 1-2 x 10^5 cells per well.
-
Pre-treat the cells with various concentrations of this compound, CFI-402411, or DMSO (vehicle control) for 1-2 hours at 37°C.
-
Stimulate the T-cells by adding soluble anti-CD3 (e.g., OKT3, 1 µg/mL) and anti-CD28 (1 µg/mL) antibodies.
3. Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
4. Cytokine Analysis:
-
After incubation, centrifuge the plate and collect the supernatant.
-
Measure the concentration of cytokines such as IL-2 and IFN-γ in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit or a Cytometric Bead Array (CBA) according to the manufacturer's instructions.
T-cell Proliferation Assay (CFSE-based)
1. Cell Preparation and Staining:
-
Isolate and prepare T-cells as described above.
-
Resuspend the cells at 1 x 10^7 cells/mL in pre-warmed PBS.
-
Add Carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of cold complete RPMI-1640 medium with 10% FBS.
-
Wash the cells twice with complete medium to remove excess CFSE.
2. Stimulation and Incubation:
-
Plate the CFSE-labeled T-cells at 1-2 x 10^5 cells per well in a 96-well plate.
-
Pre-treat with inhibitors and stimulate with anti-CD3/CD28 antibodies as described above.
-
Incubate for 3-5 days to allow for cell division.
3. Flow Cytometry Analysis:
-
Harvest the cells and wash with FACS buffer (PBS with 2% FBS).
-
Stain with fluorescently conjugated antibodies against T-cell surface markers (e.g., CD4, CD8) if desired.
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on the live, single-cell population and then on the T-cell subsets of interest. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells.
Conclusion
Both this compound and CFI-402411 are potent inhibitors of HPK1 that enhance T-cell activation. CFI-402411 is a clinical-stage compound with a well-documented low nanomolar biochemical potency, making it a relevant tool for studies aiming for clinical translation. This compound, with its demonstrated cellular potency in the low nanomolar range for inhibiting a key downstream target and promoting cytokine production, serves as an excellent preclinical tool for dissecting the role of HPK1 in T-cell biology. The choice between these two inhibitors will ultimately depend on the specific research question, the desired stage of drug development relevance, and the need for either a well-characterized clinical candidate or a potent in vitro research tool.
References
- 1. Search for patents | USPTO [uspto.gov]
- 2. Enhanced T-cell activation and differentiation in lymphocytes from transgenic mice expressing ubiquitination-resistant 2KR LAT molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Patent Public Search Basic | USPTO [ppubs.uspto.gov]
- 4. Treadwell Therapeutics Announces A Presentation at the 2022 SITC Annual Meeting Featuring a Clinical Trial Update on CFI-402411, a First-in-Class HPK1 inhibitor [prnewswire.com]
- 5. treadwelltx.com [treadwelltx.com]
- 6. A sensitive and less cytotoxic assay for identification of proliferating T cells based on bioorthogonally-functionalized uridine analogue - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Comparison of HPK1 Inhibitors: Hpk1-IN-11 and BGB-15025
In the landscape of immuno-oncology, the inhibition of Hematopoietic Progenitor Kinase 1 (HPK1) has emerged as a promising strategy to enhance anti-tumor immunity. HPK1, a serine/threonine kinase, acts as a negative regulator of T-cell receptor (TCR) signaling.[1] Its inhibition is expected to unleash a more robust T-cell-mediated attack against cancer cells. This guide provides a comparative overview of two investigational HPK1 inhibitors, Hpk1-IN-11 and BGB-15025, based on available preclinical data.
Mechanism of Action
Both this compound and BGB-15025 are small molecule inhibitors that target the kinase activity of HPK1.[2][3] HPK1 is a key component of a negative feedback loop in T-cells. Upon T-cell receptor (TCR) activation, HPK1 phosphorylates the adapter protein SLP-76, leading to its degradation and subsequent dampening of the immune response.[2][4] By blocking the kinase activity of HPK1, both inhibitors prevent the phosphorylation of SLP-76, thereby sustaining T-cell activation, enhancing cytokine production, and promoting a more potent anti-tumor immune response.[2][3]
Biochemical and Cellular Activity
A direct comparison of the biochemical potency of this compound and BGB-15025 is challenging due to the lack of head-to-head studies. However, available data from separate studies provide insights into their individual activities.
| Parameter | This compound (Compound 1/CompK) | BGB-15025 |
| HPK1 IC50 | Not explicitly stated in the provided search results. Referred to as a "potent" inhibitor.[2] | 1.04 nM[3][5] |
| Cellular Activity | Enhances TCR-induced cytokine and activation marker expression in human T-cells.[2] | Potently reduces SLP-76 phosphorylation and increases downstream ERK phosphorylation in T-cells. Induces TCR activation and IL-2 production.[3][5] |
| Selectivity | Described as a "highly selective" HPK1 inhibitor.[2] | Good selectivity profile against other MAP4K family members.[3][5] |
Table 1: Comparison of In Vitro Activity
In Vivo Preclinical Efficacy
Both this compound and BGB-15025 have demonstrated anti-tumor efficacy in syngeneic mouse models, both as monotherapies and in combination with anti-PD-1 antibodies.
| Model | Treatment | Outcome | Reference |
| This compound (CompK) | |||
| 1956 Sarcoma | Monotherapy | Improved immune response. | Not explicitly stated |
| MC38 Colon Adenocarcinoma | Combination with anti-PD-1 | Superb anti-tumor efficacy. | Not explicitly stated |
| BGB-15025 | |||
| GL261 Glioma | Monotherapy | Exhibits anti-tumor activity.[5][6] | [5][6] |
| CT26 Colon Carcinoma | Combination with anti-PD-1 | Demonstrated combination effect.[3][5][6] | [3][5][6] |
| EMT-6 Breast Cancer | Combination with anti-PD-1 | Demonstrated combination effect.[5][6] | [5][6] |
Table 2: Comparison of In Vivo Efficacy in Syngeneic Tumor Models
Pharmacokinetics
Experimental Protocols
Detailed experimental protocols for the cited studies are not fully available. However, based on standard methodologies, the following outlines the likely procedures.
HPK1 Kinase Assay
Biochemical potency of HPK1 inhibitors is typically determined using a kinase assay. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
Protocol Outline:
-
Reaction Setup: A reaction mixture containing recombinant HPK1 enzyme, a suitable substrate (e.g., a generic kinase substrate like myelin basic protein), and ATP is prepared in a kinase assay buffer.
-
Inhibitor Addition: Serial dilutions of the test inhibitor (this compound or BGB-15025) are added to the reaction mixture.
-
Incubation: The reaction is incubated at room temperature to allow the kinase reaction to proceed.
-
ADP Detection: The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP. A kinase detection reagent is then added to convert ADP to ATP, which is subsequently used to generate a luminescent signal via a luciferase reaction.
-
Data Analysis: The luminescence is measured, and the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity) is calculated.
In Vivo Syngeneic Tumor Models
The anti-tumor efficacy of HPK1 inhibitors is evaluated in immunocompetent mice bearing syngeneic tumors.
Protocol Outline:
-
Tumor Cell Implantation: A specific number of murine tumor cells (e.g., CT26, MC38) are subcutaneously injected into the flank of syngeneic mice (e.g., BALB/c, C57BL/6).
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and tumor volume is measured regularly using calipers.
-
Treatment Administration: Once tumors reach a predetermined size, mice are randomized into treatment groups. The HPK1 inhibitor (this compound or BGB-15025) is administered orally at a specified dose and schedule. For combination studies, an anti-PD-1 antibody is administered intraperitoneally.
-
Efficacy Assessment: Tumor growth is monitored throughout the study. The primary endpoint is typically tumor growth inhibition. Survival analysis may also be performed.
-
Pharmacodynamic Analysis: At the end of the study, tumors and spleens may be harvested for analysis of immune cell infiltration and activation markers by flow cytometry or immunohistochemistry.
Signaling Pathway and Experimental Workflow Diagrams
Caption: HPK1 Signaling Pathway in T-Cells.
Caption: Preclinical Drug Discovery Workflow.
Conclusion
References
- 1. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. beonemedinfo.com [beonemedinfo.com]
- 4. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. ir.beonemedicines.com [ir.beonemedicines.com]
A Comparative Guide to the Cross-Reactivity and Selectivity of HPK1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), has emerged as a critical target in the field of immuno-oncology. As a negative regulator of T-cell, B-cell, and dendritic cell activation, its inhibition is a promising strategy to enhance anti-tumor immunity.[1][2] The development of small molecule inhibitors against HPK1 is a key area of research; however, achieving high selectivity is a significant challenge due to the conserved nature of the ATP-binding site among kinases, particularly within the MAP4K family.[3][4] This guide provides a comparative overview of the selectivity and cross-reactivity profiles of several notable HPK1 inhibitors, supported by experimental data and detailed methodologies.
The Role of HPK1 in T-Cell Receptor Signaling
HPK1 is a serine/threonine kinase that plays a pivotal role in dampening the signaling cascade initiated by T-cell receptor (TCR) engagement.[5][6] Upon TCR activation, HPK1 is recruited to a complex with adaptor proteins like SLP-76.[7] Activated HPK1 then phosphorylates SLP-76 at the Serine 376 residue, which triggers the ubiquitination and subsequent proteasomal degradation of SLP-76.[5][7] This action effectively attenuates downstream signaling pathways, including those involving PLCγ1 and ERK, leading to a reduction in T-cell activation and cytokine production, such as Interleukin-2 (IL-2).[7][8] Inhibition of HPK1 kinase activity is therefore sought to block this negative feedback loop and boost the immune response against cancer cells.[9]
Caption: HPK1 negatively regulates TCR signaling by phosphorylating SLP-76, leading to its degradation.
Comparative Analysis of HPK1 Inhibitor Potency
The potency of various small molecule inhibitors against HPK1 is typically determined through in vitro kinase assays, with the half-maximal inhibitory concentration (IC50) being a key metric. A lower IC50 value indicates a higher potency. The table below summarizes the reported biochemical IC50 values for several HPK1 inhibitors.
| Compound Name/Identifier | HPK1 IC50 (nM) | Notes |
| NDI-101150 | 0.7[10][11] | Highly potent and selective. |
| BGB-15025 | 1.04[12][13] | Potent and selective. |
| CFI-402411 | 4.0[14] | Potent inhibitor. |
| Sunitinib | 15[4] | Multi-targeted inhibitor, not selective for HPK1. |
| Compound K (BMS) | 2.6[15] | Potent with good selectivity over MAP4K family. |
| GNE-1858 | 1.9[15] | Potent inhibitor. |
| XHS (piperazine analog) | 2.6[15] | Potent inhibitor. |
| Diaminopyrimidine Carboxamide 22 | 0.061[15] | Exceptionally potent inhibitor. |
| M074-2865 | 2,930 (2.93 µM)[1][15] | Moderate potency. |
Cross-Reactivity and Selectivity Profiles
Achieving high selectivity is crucial to minimize off-target effects and potential toxicity. Kinome-wide screening is often employed to assess the selectivity of an inhibitor against a broad panel of kinases.
NDI-101150: A Highly Selective Inhibitor
NDI-101150 was developed through a structure-based drug design approach to achieve high potency and selectivity.[3][11] It demonstrates excellent selectivity both within the closely related MAP4K family and against other kinases important in immune cell signaling.[11][16]
| Target Kinase | Fold Selectivity vs. HPK1 |
| MAP4K Family | |
| GLK (MAP4K3) | 377[11] |
| KHS (MAP4K5) | 489[11] |
| TNIK | 1,336[11] |
| HGK (MAP4K4) | >10,000[11] |
| MINK (MAP4K6) | >10,000[11] |
| Immune Cell Kinases | |
| FYN | 3,110[11] |
| c-SRC | 3,630[11] |
| LCK | 2,143[11] |
| GCK (MAP4K2) | >8,000[11] |
| SYK | >20,000[11] |
Sunitinib: A Non-Selective, Multi-Targeted Inhibitor
In contrast to highly selective inhibitors, sunitinib is an oral multi-targeted receptor tyrosine kinase inhibitor.[17] While it does inhibit HPK1, its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[17][18] Its broad activity profile means that its biological effects cannot be attributed solely to HPK1 inhibition.[4]
Primary Targets of Sunitinib:
-
VEGFR1, VEGFR2[17]
-
PDGFRα, PDGFRβ[17]
-
KIT (Stem cell factor receptor)[19]
-
FLT3 (FMS-like tyrosine kinase-3)[17]
-
RET (Rearranged during transfection)[17]
-
CSF1R (Colony-stimulating factor 1 receptor)[17]
Experimental Protocols
General In Vitro Kinase Inhibition Assay Protocol
The determination of an inhibitor's IC50 value is typically performed using a cell-free in vitro kinase assay. The following is a generalized protocol.
Objective: To measure the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.
Materials:
-
Recombinant purified HPK1 enzyme.
-
Specific peptide substrate for HPK1.
-
ATP (Adenosine triphosphate).
-
Test inhibitor compound at various concentrations.
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega, or [γ-³²P]ATP for radiometric assays).
-
Microplates (e.g., 96-well or 384-well).
-
Plate reader (for luminescence) or scintillation counter (for radioactivity).
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration might be 1 µM, followed by 3-fold serial dilutions.[20]
-
Reaction Setup: In a microplate, combine the recombinant kinase, the specific substrate, and the kinase buffer.
-
Inhibitor Addition: Add the diluted inhibitor to the wells. Include a DMSO-only control for 0% inhibition and a control without enzyme for background signal.
-
Initiation of Reaction: Start the kinase reaction by adding ATP. It is crucial to use an ATP concentration at or near the Michaelis constant (Km) for ATP for the specific kinase to ensure comparable and accurate IC50 values.[21]
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is within the linear range.[9]
-
Detection: Stop the reaction and measure the remaining kinase activity.
-
Luminescence-based (e.g., ADP-Glo): Add the ADP-Glo reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the kinase detection reagent to convert the generated ADP into a luminescent signal.[9]
-
Radiometric: If using [γ-³²P]ATP, the reaction mixture is spotted onto a membrane that captures the phosphorylated substrate. Unincorporated ATP is washed away, and the radioactivity on the membrane is quantified.[21]
-
-
Data Analysis:
-
Subtract the background signal from all measurements.
-
Normalize the data to the 0% inhibition (DMSO) control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value.
-
Caption: A generalized workflow for a typical in vitro kinase inhibition assay.
References
- 1. Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of NDI-101150, A highly potent and selective HPK1 inhibitor for the treatment of cancer, through structure-based drug design - American Chemical Society [acs.digitellinc.com]
- 4. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation | PLOS One [journals.plos.org]
- 6. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. frontiersin.org [frontiersin.org]
- 10. Preclinical characterization of NDI-101150 presented | BioWorld [bioworld.com]
- 11. nimbustx.com [nimbustx.com]
- 12. medkoo.com [medkoo.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. jitc.bmj.com [jitc.bmj.com]
- 15. Frontiers | Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening [frontiersin.org]
- 16. jitc.bmj.com [jitc.bmj.com]
- 17. Sunitinib: a multitargeted receptor tyrosine kinase inhibitor in the era of molecular cancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. selleckchem.com [selleckchem.com]
- 19. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 2.3. In vitro kinase assay [bio-protocol.org]
- 21. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Hpk1-IN-11 and Other MAP4K Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Hpk1-IN-11 and other inhibitors of the Mitogen-activated protein kinase kinase kinase kinase (MAP4K) family. This analysis is supported by experimental data and detailed methodologies to aid in the selection and application of these critical research tools.
Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, has emerged as a key negative regulator of T-cell activation, making it a promising target for cancer immunotherapy.[1][2][3] Inhibition of HPK1 can enhance anti-tumor immunity by augmenting T-cell effector functions.[1] this compound is one of several small molecule inhibitors developed to target HPK1 and other members of the MAP4K family, which includes MAP4K2 (GCK), MAP4K3 (GLK), MAP4K4 (HGK), MAP4K5 (KHS), and MAP4K6 (MINK).[4][5] Understanding the comparative efficacy, selectivity, and mechanisms of these inhibitors is crucial for advancing immuno-oncology research.
Performance Comparison of MAP4K Inhibitors
The following tables summarize the in vitro potency and selectivity of this compound and other notable MAP4K inhibitors based on available data. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in assay conditions.
Table 1: In Vitro Potency (IC50) of Selected MAP4K Inhibitors
| Inhibitor | Target Kinase | IC50 (nM) | Reference |
| This compound | HPK1 | Data not publicly available | - |
| Compound 34 | HPK1 | < 5 | [6] |
| Compound K | HPK1 | 2.6 | [7] |
| GNE-1858 | HPK1 | 1.9 | [7] |
| XHS | HPK1 | 2.6 | [7] |
| CFI-402411 | HPK1 | Data not publicly available | [8] |
| BGB-15025 | HPK1 | Data not publicly available | [8] |
| PRJ1-3024 | HPK1 | Data not publicly available | [8] |
| GNE-495 | MAP4K4 | 3.7 | [9] |
| PF-06260933 | MAP4K4 | 3.7 | [9] |
| DMX-5804 | MAP4K4 | 3 | [9] |
| NG25 | MAP4K2 | 21.7 | [9] |
Table 2: Selectivity Profile of Selected HPK1 Inhibitors Against Other MAP4K Family Members
| Inhibitor | HPK1 IC50 (nM) | MAP4K2 (GCK) Selectivity (fold) | MAP4K3 (GLK) Selectivity (fold) | MAP4K4 (HGK) Selectivity (fold) | Reference |
| Compound 34 | < 5 | >1257 vs GLK | 1257 | Data not specified | [6] |
| Compound K | 2.6 | >50 | >50 | >50 | [7] |
| XHS | 2.6 | Data not specified | Data not specified | Data not specified | [7] |
Key Signaling Pathways
HPK1 and MAP4K4 are involved in distinct yet interconnected signaling pathways that regulate immune responses and other cellular processes.
HPK1 Signaling in T-Cells
HPK1 acts as a negative regulator of T-cell receptor (TCR) signaling. Upon TCR activation, HPK1 is recruited to the signaling complex and phosphorylates SLP-76, leading to its degradation and subsequent dampening of the T-cell response.[2][10] Inhibition of HPK1 prevents this negative feedback, resulting in enhanced T-cell activation, proliferation, and cytokine production.[3]
MAP4K4 Signaling Pathway
MAP4K4 is implicated in various cellular processes, including inflammation and cancer progression. In immune cells, it can negatively regulate T-cell activation and inflammatory responses.[4][11] Its signaling can proceed through JNK, p38, and ERK pathways.[11]
Experimental Protocols
Detailed methodologies for key assays are provided below to ensure reproducibility and aid in the interpretation of results.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay directly measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide by the kinase.
Materials:
-
Recombinant human HPK1 enzyme
-
Substrate peptide (e.g., myelin basic protein)
-
[γ-³³P]ATP
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% BSA)
-
Test inhibitors (e.g., this compound)
-
96-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 96-well plate, add the kinase, substrate peptide, and inhibitor solution to the kinase assay buffer.
-
Initiate the reaction by adding [γ-³³P]ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Dry the filter plate and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.
Cellular Phospho-SLP-76 Assay (Flow Cytometry)
This assay measures the phosphorylation of SLP-76 in T-cells as a downstream marker of HPK1 activity.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or Jurkat T-cells
-
Cell culture medium
-
T-cell activators (e.g., anti-CD3/CD28 beads)
-
Test inhibitors
-
Fixation buffer (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., ice-cold methanol)
-
Fluorochrome-conjugated anti-phospho-SLP-76 (Ser376) antibody
-
Flow cytometer
Procedure:
-
Pre-incubate cells with the test inhibitor for a specified time (e.g., 1 hour).
-
Stimulate the cells with anti-CD3/CD28 beads for a short period (e.g., 5-15 minutes).
-
Fix the cells immediately by adding fixation buffer.
-
Permeabilize the cells by adding ice-cold methanol and incubating on ice.[12]
-
Wash the cells with staining buffer.
-
Stain the cells with the anti-phospho-SLP-76 antibody.[12]
-
Wash the cells to remove unbound antibody.
-
Acquire data on a flow cytometer and analyze the median fluorescence intensity (MFI) of the phospho-SLP-76 signal.
-
Determine the IC50 value based on the reduction in MFI at different inhibitor concentrations.
IL-2 Secretion Assay (ELISA)
This assay quantifies the amount of Interleukin-2 (IL-2), a key cytokine produced by activated T-cells.
Materials:
-
Human PBMCs
-
T-cell activators (e.g., anti-CD3/CD28 antibodies)
-
Test inhibitors
-
IL-2 ELISA kit (containing capture antibody, detection antibody, standard, and substrate)
-
96-well ELISA plate
-
Plate reader
Procedure:
-
Coat a 96-well plate with the IL-2 capture antibody overnight.[13]
-
Wash the plate and block non-specific binding sites.
-
Culture PBMCs with T-cell activators and different concentrations of the test inhibitor for 24-48 hours.
-
Collect the cell culture supernatants.
-
Add the standards and supernatants to the coated ELISA plate and incubate.[13]
-
Wash the plate and add the biotinylated IL-2 detection antibody.
-
Wash the plate and add streptavidin-HRP.
-
Wash the plate and add the TMB substrate.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
Calculate the concentration of IL-2 in the samples based on the standard curve and determine the EC50 for IL-2 production enhancement.
In Vivo Efficacy
The anti-tumor efficacy of HPK1 inhibitors is often evaluated in syngeneic mouse tumor models, such as the MC38 colorectal adenocarcinoma model.[7][14]
Experimental Design Example:
-
Animal Model: C57BL/6 mice.
-
Tumor Implantation: Subcutaneous injection of MC38 tumor cells.
-
Treatment Groups:
-
Vehicle control
-
HPK1 inhibitor alone
-
Anti-PD-1 antibody alone
-
HPK1 inhibitor in combination with anti-PD-1 antibody
-
-
Dosing: Oral gavage for the HPK1 inhibitor and intraperitoneal injection for the anti-PD-1 antibody, starting when tumors are palpable.
-
Endpoints:
-
Tumor growth measurement over time.
-
Overall survival.
-
Pharmacodynamic analysis of immune cell populations and activation markers in tumors and spleens (e.g., by flow cytometry).
-
Conclusion
The development of potent and selective MAP4K inhibitors, particularly targeting HPK1, represents a promising avenue in cancer immunotherapy. While publicly available data for this compound is limited, the comparative analysis of other well-characterized inhibitors provides a valuable framework for researchers. The choice of an inhibitor should be guided by its specific potency, selectivity profile, and the experimental context. The detailed protocols provided herein offer a standardized approach for the evaluation of these compounds, facilitating more comparable and reliable data generation across different research settings. Further studies are warranted to fully elucidate the therapeutic potential of this compound and other emerging MAP4K inhibitors.
References
- 1. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 4. MAP4K Family Kinases in Immunity and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of highly selective and potent HPK1 inhibitors for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. MAP4K Family Kinases and DUSP Family Phosphatases in T-Cell Signaling and Systemic Lupus Erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Mouse IL-2 ELISA Development Kit - Leinco Technologies [leinco.com]
- 14. researchgate.net [researchgate.net]
For researchers, scientists, and drug development professionals, this guide provides a framework for evaluating the specificity of Hematopoietic Progenitor Kinase 1 (Hpk1) inhibitors, a critical step in the development of novel immuno-oncology therapeutics. Due to the limited publicly available data on Hpk1-IN-11, this guide presents a general methodology and illustrative data based on other reported Hpk1 inhibitors.
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase that functions as a negative regulator of T-cell and B-cell receptor signaling.[1][2] This role in dampening the immune response has made it a compelling target for cancer immunotherapy.[1][2] By inhibiting Hpk1, the anti-tumor activity of T-cells can be enhanced.[3] However, ensuring the specificity of Hpk1 inhibitors is crucial to minimize off-target effects, as the human kinome is extensive and many kinases share structural similarities in their ATP-binding pockets.[4]
Understanding the Hpk1 Signaling Pathway
Hpk1 is a member of the Ste20 family of kinases and is predominantly expressed in hematopoietic cells.[3] It acts as a negative regulator within the T-cell receptor (TCR) signaling cascade. Upon TCR engagement, Hpk1 is activated and subsequently phosphorylates downstream targets, leading to an attenuation of T-cell activation and proliferation.[1] The diagram below illustrates a simplified representation of the Hpk1 signaling pathway.
References
Safety Operating Guide
Safe Disposal of Hpk1-IN-11: A Procedural Guide
The following provides detailed procedures for the safe and proper disposal of Hpk1-IN-11, a potent inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). Adherence to these guidelines is essential to ensure personnel safety and environmental protection.
Chemical and Safety Profile
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Proper handling and disposal are critical to mitigate these risks. Below is a summary of key data for this compound.
| Identifier | Value |
| CAS Number | 2734167-68-9 |
| Molecular Formula | C₂₇H₂₇ClF₃NO₄ |
| Molecular Weight | 451.52 |
| GHS Hazard Statements | H302 (Harmful if swallowed), H410 (Very toxic to aquatic life with long lasting effects) |
| GHS Precautionary Statements | P264, P270, P273, P301 + P312, P330, P391, P501 |
Required Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following personal protective equipment is worn to prevent exposure.
-
Eye Protection: Safety goggles with side-shields.[1]
-
Hand Protection: Chemical-resistant protective gloves.[1]
-
Body Protection: Impervious clothing or a lab coat.[1]
-
Respiratory Protection: A suitable respirator should be used if dust or aerosols are generated.[1]
Step-by-Step Disposal Procedure
Disposal of this compound must be conducted in a manner that avoids environmental release and ensures compliance with local, state, and federal regulations.
Step 1: Waste Identification and Segregation
-
Solid Waste: Collect unused this compound powder, contaminated consumables (e.g., weigh boats, pipette tips), and any spilled material in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: For this compound dissolved in solvents (e.g., DMSO), collect the solution in a separate, sealed, and labeled hazardous waste container compatible with the solvent used. Do not mix with other solvent waste streams unless permitted by your institution's environmental health and safety (EHS) office.
-
Contaminated Labware: Glassware and other reusable equipment should be decontaminated. Rinse thoroughly with a suitable solvent (e.g., ethanol or acetone) three times. Collect the rinsate as hazardous liquid waste.
Step 2: Packaging and Labeling
-
Ensure all waste containers are tightly sealed to prevent leaks or spills.[1]
-
Label each container clearly with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Aquatic Hazard").
Step 3: Storage Pending Disposal
-
Store sealed waste containers in a cool, well-ventilated area designated for hazardous waste.[1]
-
Keep waste away from incompatible materials such as strong acids, alkalis, and strong oxidizing or reducing agents.[1]
Step 4: Final Disposal
-
The final and most critical step is to "Dispose of contents/container to an approved waste disposal plant."[1]
-
Contact your institution's EHS office to arrange for the collection and disposal of the hazardous waste. Do not attempt to dispose of this compound down the drain or in regular trash.
Visualized Workflows and Pathways
To further clarify procedures and the context of this compound's use, the following diagrams illustrate the disposal workflow and the targeted biological pathway.
Caption: Logical steps for the safe handling and disposal of this compound waste.
Caption: HPK1 negatively regulates T-cell signaling, a process blocked by this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Hpk1-IN-11
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling and disposal of Hpk1-IN-11, a potent inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). Adherence to these guidelines is critical for ensuring laboratory safety and the integrity of your research. This guide offers procedural, step-by-step instructions to directly address operational questions, aiming to be your preferred source for laboratory safety and chemical handling information.
Essential Safety and Handling Precautions
This compound is a potent small molecule that requires careful handling to minimize exposure and ensure a safe laboratory environment. The primary hazards associated with this compound are harm if swallowed and high toxicity to aquatic life with long-lasting effects. Therefore, stringent adherence to the following personal protective equipment (PPE) and handling guidelines is mandatory.
Personal Protective Equipment (PPE):
A multi-layered approach to personal protection is crucial when working with this compound. The following PPE must be worn at all times:
-
Eye Protection: Safety goggles with side shields are required to protect against splashes.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory. Consider double-gloving for added protection, especially when handling the pure compound or concentrated solutions.
-
Body Protection: An impervious laboratory coat must be worn to prevent skin contact.
-
Respiratory Protection: A suitable respirator should be used, particularly when handling the powdered form of the compound or when there is a risk of aerosolization. All handling of the solid compound should be performed in a certified chemical fume hood.
Quantitative Data Summary
For quick reference, the key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 2734167-68-9 | [1][2] |
| Molecular Weight | 451.52 g/mol | [1] |
| Appearance | Solid (powder) | [3] |
| Storage (Powder) | -20°C | [2] |
| Storage (in DMSO) | -80°C (up to 6 months) | [2][4] |
Operational Plan: From Receipt to Disposal
This section provides a step-by-step guide for the safe handling of this compound throughout its lifecycle in the laboratory.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the container is clearly labeled with the compound name, CAS number, and hazard symbols.
-
Store the compound in its original, tightly sealed container in a cool, well-ventilated area designated for potent compounds.
-
Follow the specific storage temperature guidelines: -20°C for the powdered form and -80°C for solutions in DMSO.[2][4]
Preparation of Stock Solutions
Note: All preparation steps involving the solid form of this compound must be conducted in a chemical fume hood.
-
Pre-calculation: Before weighing, calculate the exact amount of this compound powder needed to prepare your desired stock solution concentration (e.g., 10 mM).
-
Weighing: Carefully weigh the required amount of this compound powder using a calibrated analytical balance within the fume hood. Use appropriate weighing paper or a container to avoid contamination of the balance.
-
Dissolving: Add the appropriate volume of anhydrous DMSO to the vessel containing the this compound powder. Vortex briefly until the solid is completely dissolved. Gentle warming (up to 37°C) can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Clearly label each aliquot with the compound name, concentration, date of preparation, and your initials. Store the aliquots at -80°C.
Use in Experiments
-
When preparing working solutions for your experiments, thaw a single aliquot of the stock solution.
-
Perform all dilutions within a fume hood or a biological safety cabinet, depending on the nature of the experiment.
-
Be mindful of the final DMSO concentration in your assay, as high concentrations can be toxic to cells. A final concentration of 0.1% DMSO or less is generally recommended.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: All disposable materials that have come into contact with this compound (e.g., gloves, weighing paper, pipette tips, vials) must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused stock solutions and experimental media containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not pour any solutions containing this compound down the drain.
-
Waste Segregation: Keep this compound waste separate from other chemical waste streams unless specifically instructed otherwise by your institution's environmental health and safety (EHS) office.
-
Final Disposal: All this compound waste must be disposed of through an approved hazardous waste disposal facility. Contact your institution's EHS office for specific procedures and to schedule a waste pickup.
Experimental Protocol: Assessing HPK1 Inhibition via Western Blot for Phospho-SLP-76
This protocol provides a detailed methodology for a common experiment to assess the inhibitory activity of this compound on its downstream target, SLP-76, in a relevant cell line (e.g., Jurkat T-cells).
1. Cell Culture and Treatment:
-
Culture Jurkat T-cells in appropriate media and conditions.
-
Seed the cells at a suitable density in a multi-well plate.
-
Prepare serial dilutions of this compound in culture media to achieve a range of final concentrations (e.g., 1 nM to 10 µM). Include a DMSO-only vehicle control.
-
Pre-treat the cells with the different concentrations of this compound or vehicle for 1-2 hours.
-
Stimulate the T-cells with an appropriate activator (e.g., anti-CD3/CD28 antibodies) for a predetermined time (e.g., 15-30 minutes) to induce HPK1 activity.
2. Cell Lysis and Protein Quantification:
-
After stimulation, wash the cells with ice-cold PBS.
-
Lyse the cells in a lysis buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.[5]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
3. SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding sample loading buffer and boiling.
-
Separate the protein lysates by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[6]
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated SLP-76 (pSLP-76).
-
Wash the membrane thoroughly with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again to remove unbound secondary antibody.
4. Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against total SLP-76 or a housekeeping protein (e.g., GAPDH or β-actin).
-
Quantify the band intensities using image analysis software. The inhibitory effect of this compound can be determined by the reduction in the pSLP-76 signal relative to the total SLP-76 or housekeeping protein signal.
Visualizing the Workflow and Signaling Pathway
To further clarify the experimental process and the biological context, the following diagrams have been generated.
References
- 1. gentaur.co.uk [gentaur.co.uk]
- 2. This compound|CAS 2734167-68-9|DC Chemicals [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 6. raybiotech.com [raybiotech.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
